Milsaperidone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKZGLWZGZQVHA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501373-88-2 | |
| Record name | P-88-8991, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501373882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-88-8991, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SV1ZOG031 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Milsaperidone: A Technical Guide to its Mechanism of Action at Dopamine D2 and Serotonin 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milsaperidone (also known as VHX-896 and by the tentative brand name Bysanti™) is an atypical antipsychotic agent under development for the treatment of schizophrenia and bipolar disorder. As the active metabolite of the established antipsychotic iloperidone, this compound shares its primary mechanism of action: potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Clinical studies have demonstrated the bioequivalence of this compound and iloperidone, suggesting that the extensive pharmacological data for iloperidone can largely inform our understanding of this compound's activity. This guide provides an in-depth technical overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to this compound's effects on the D2 and 5-HT2A receptor systems.
Core Mechanism of Action at D2 and 5-HT2A Receptors
The therapeutic efficacy of atypical antipsychotics like this compound is widely attributed to their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to a favorable balance of antipsychotic effects while minimizing the risk of extrapyramidal symptoms (EPS) associated with older, typical antipsychotics that primarily target D2 receptors.
-
Dopamine D2 Receptor Antagonism: this compound acts as an antagonist at D2 receptors, which are predominantly expressed in the striatum, nucleus accumbens, and pituitary gland. These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.
-
Serotonin 5-HT2A Receptor Antagonism: this compound also exhibits high-affinity antagonism at 5-HT2A receptors, which are abundant in the cerebral cortex. These receptors are GPCRs that couple to Gq/11 proteins. Blockade of 5-HT2A receptors is hypothesized to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms of schizophrenia. Furthermore, 5-HT2A antagonism in the striatum may counteract the effects of D2 blockade, reducing the likelihood of EPS.
Quantitative Pharmacological Data
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the binding affinities and functional potencies of its parent compound, iloperidone. Given the established bioequivalence and similar binding profiles, these values are presented as a close approximation for this compound.[1]
Table 1: Iloperidone In Vitro Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D2 | 6.3 | Human | [2] |
| Serotonin 5-HT2A | 5.6 | Human | [2][3][4] |
Ki values represent the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Iloperidone In Vitro Functional Antagonist Potency (pKB)
| Receptor Subtype | pKB | Assay Type | Reference |
| Dopamine D2A | 7.53 | cAMP accumulation | [5] |
pKB is the negative logarithm of the KB, the equilibrium dissociation constant for an antagonist. A higher pKB value indicates greater antagonist potency.
Signaling Pathways and Mechanism of Antagonism
This compound's antagonism at D2 and 5-HT2A receptors interrupts their respective downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
D2 receptors are Gi/o-coupled. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine-induced inhibition of adenylyl cyclase and maintaining baseline cAMP levels.
Caption: this compound antagonism of the D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
5-HT2A receptors are Gq/11-coupled. Activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound's antagonism prevents this cascade from occurring in response to serotonin.
Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize the interaction of compounds like this compound with D2 and 5-HT2A receptors.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing the human recombinant D2 or 5-HT2A receptor.
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw cell membrane preparations and resuspend in assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Generalized workflow for a radioligand binding assay.
In Vitro Functional Assay (for pKB determination)
These assays measure the ability of a compound to act as an antagonist by inhibiting the functional response induced by a known agonist.
Objective: To determine the functional antagonist potency (pKB) of this compound at D2 and 5-HT2A receptors.
Materials:
-
Intact cells expressing the human recombinant D2 or 5-HT2A receptor.
-
A known agonist for the respective receptor (e.g., dopamine for D2, serotonin for 5-HT2A).
-
Test compound (this compound) at various concentrations.
-
Assay-specific reagents (e.g., cAMP detection kit for D2, calcium-sensitive fluorescent dye for 5-HT2A).
-
Plate reader capable of detecting the relevant signal (e.g., luminescence for cAMP, fluorescence for calcium).
Procedure (Example: 5-HT2A Calcium Flux Assay):
-
Cell Plating: Plate cells expressing the 5-HT2A receptor in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of serotonin (agonist) to stimulate the 5-HT2A receptors.
-
Signal Detection: Immediately measure the change in fluorescence using a plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the agonist-induced response against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the agonist's maximal response) is determined. The pKB is then calculated using the Schild equation or a similar pharmacological model.
Caption: Generalized workflow for an in vitro functional antagonist assay.
Conclusion
This compound is an atypical antipsychotic that functions as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Its bioequivalence with iloperidone allows for the leveraging of a substantial body of pharmacological data to understand its mechanism of action. The balanced D2/5-HT2A antagonism is central to its therapeutic profile, aiming to provide robust antipsychotic efficacy with a reduced risk of extrapyramidal side effects. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further studies directly characterizing the in vivo receptor occupancy and functional consequences of this compound are warranted to fully elucidate its clinical pharmacology.
References
- 1. vandapharma.com [vandapharma.com]
- 2. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Milsaperidone (VHX-896): A Technical Overview of its Chemical Structure, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milsaperidone, also known by its developmental code VHX-896 and proposed brand name Bysanti™, is an investigational atypical antipsychotic being developed by Vanda Pharmaceuticals.[1][2] It is the (S)-isomer of the active hydroxylated metabolite of iloperidone, a previously approved antipsychotic agent.[3] this compound is currently under regulatory review for the treatment of schizophrenia and bipolar I disorder and is in late-stage clinical development as an adjunctive therapy for major depressive disorder.[4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of this compound, intended for professionals in the field of drug development and neuroscience research.
Chemical Structure and Properties
This compound is a new chemical entity that is structurally related to its parent drug, iloperidone.[6] The key structural difference is the reduction of a ketone group in iloperidone to a secondary alcohol in this compound, introducing a chiral center.
| Property | Value | Reference |
| IUPAC Name | (1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | [2] |
| Developmental Code | VHX-896, P-88 | [1] |
| CAS Number | 501373-88-2 | [2] |
| Molecular Formula | C24H29FN2O4 | [2] |
| Molar Mass | 428.504 g·mol−1 | [2] |
| Chemical Class | Atypical antipsychotic, Benzisoxazole derivative | [1] |
Synthesis of this compound
The synthesis of this compound involves the stereoselective reduction of the ketone moiety of iloperidone. While the precise, industrial-scale synthetic protocol is proprietary to the developing pharmaceutical company, a general synthetic pathway can be outlined. The synthesis of the precursor, iloperidone, is well-documented and typically involves the N-alkylation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone.
The final and critical step in the synthesis of this compound is the enantioselective reduction of the ketone in iloperidone to yield the desired (S)-alcohol.
Proposed Experimental Protocol for Stereoselective Reduction
A plausible laboratory-scale method for this transformation would involve the use of a chiral reducing agent or a catalyst system that can stereoselectively reduce the ketone. One common approach is the use of a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.
Reaction: Stereoselective reduction of 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-one (Iloperidone) to (S)-1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-ol (this compound).
Reagents and Conditions:
-
Substrate: Iloperidone
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Catalyst: (R)-CBS-oxazaborolidine
-
Reducing Agent: Borane-dimethyl sulfide complex (BMS)
-
Temperature: The reaction is typically carried out at low temperatures, for example, -20°C to 0°C, to enhance stereoselectivity.
-
Workup: The reaction is quenched with methanol, followed by an aqueous workup and extraction with an organic solvent.
-
Purification: The crude product would be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
Note: The specific enantiomer of the CBS catalyst used determines the stereochemistry of the resulting alcohol. For the synthesis of the (S)-isomer, the (R)-CBS catalyst would be employed. The enantiomeric excess of the final product would need to be determined using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Pharmacological Profile
This compound is an atypical antipsychotic that exhibits a multi-receptor antagonist profile.[1] Its therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors.[7]
Mechanism of Action
The primary mechanism of action of this compound involves antagonism at dopamine D2 and serotonin 5-HT2A receptors.[7] This dual antagonism is a characteristic feature of many atypical antipsychotics and is thought to contribute to their efficacy against the positive and negative symptoms of schizophrenia, respectively, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.
Receptor Binding Affinity
This compound has been shown to have a high affinity for several neurotransmitter receptors. The following table summarizes the receptor binding affinities (Ki values) for the active metabolite of iloperidone, which corresponds to this compound.
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 5.6 |
| Dopamine D2 | 6.2 |
| Dopamine D3 | 7.1 |
| Adrenergic α1 | 3.2 |
| Adrenergic α2c | 7.7 |
| Serotonin 5-HT6 | 41 |
| Serotonin 5-HT7 | 22 |
| Serotonin 5-HT1A | 53 |
| Dopamine D4 | 25 |
Note: Data for the active metabolite of iloperidone.
Pharmacokinetics
Clinical studies have demonstrated that this compound and its parent drug, iloperidone, are bioequivalent.[8] This bioequivalence allows for the leveraging of the extensive clinical data available for iloperidone to support the regulatory submission of this compound.[6]
Single-Dose Pharmacokinetic Parameters (12 mg)
| Parameter | This compound (VHX-896) | Iloperidone |
| Cmax (pg/mL) | 2,309 | 2,257 |
| AUC0-t (hr*pg/mL) | 29,813 | 29,648 |
| Tmax (hours) | 2.0 (1.0 - 3.0) | 1.5 (1.0 - 4.0) |
Data from a crossover bioequivalence study.[8]
Steady-State Pharmacokinetic Parameters (12 mg twice daily)
| Parameter | This compound (VHX-896) | Iloperidone |
| Cmax (pg/mL) | 28,889 | 30,365 |
| AUC0-12 (hr*pg/mL) | 253,310 | 265,887 |
| Tmax (hours) | 3.5 (2.0 - 4.1) | 3.5 (2.0 - 4.1) |
Data from a crossover bioequivalence study.[8]
Visualizations
Logical Flow of this compound Synthesis
Caption: High-level synthesis of this compound from iloperidone.
Pharmacological Mechanism of Action
Caption: this compound's antagonist activity at key receptors.
Conclusion
This compound (VHX-896) is a promising new chemical entity with a well-defined chemical structure and pharmacological profile. As the active metabolite of iloperidone, it benefits from a substantial body of existing clinical data, which has facilitated its development pathway. Its multi-receptor antagonist activity, particularly at dopamine D2 and serotonin 5-HT2A receptors, positions it as a potential treatment for a range of psychiatric disorders. The unique physicochemical properties of this compound may also offer advantages for the development of future long-acting injectable formulations, addressing a significant unmet need in the management of chronic mental illness.[6] Further clinical trial results will be crucial in fully elucidating the therapeutic potential and safety profile of this novel antipsychotic agent.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Vanda Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder [ctv.veeva.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. VHX-896 by Vanda Pharmaceuticals for Schizophrenia: Likelihood of Approval [pharmaceutical-technology.com]
- 8. vandapharma.com [vandapharma.com]
The Pharmacokinetics and Bioavailability of Molsidomine: An In-depth Technical Guide
An important note on the topic: Initial searches for "Milsaperidone" did not yield any relevant results, suggesting a likely misspelling. This guide focuses on "Molsidomine," a cardiovascular drug with a similar name, for which substantial scientific literature is available. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetic and bioavailability data of Molsidomine's oral formulation.
Executive Summary
Molsidomine is a prodrug that, after oral administration, is rapidly absorbed and metabolized to its active metabolite, linsidomine (SIN-1). SIN-1 subsequently releases nitric oxide (NO), leading to vasodilation. This guide summarizes the key pharmacokinetic parameters of Molsidomine and its metabolites, details the experimental methodologies used in its study, and visualizes its metabolic and signaling pathways. The oral bioavailability of Molsidomine ranges from 44% to 60%, with peak plasma concentrations reached within one to two hours. The drug exhibits linear pharmacokinetics and is primarily eliminated through renal excretion of its metabolites.
Pharmacokinetic Profile
The pharmacokinetic properties of Molsidomine and its primary active metabolite, SIN-1, have been characterized in several studies involving healthy volunteers and patient populations.
Absorption and Bioavailability
Molsidomine is well-absorbed from the gastrointestinal tract after oral administration[1]. However, it undergoes a significant first-pass effect in the liver[1][2].
Table 1: Bioavailability and Absorption Parameters of Oral Molsidomine
| Parameter | Value | References |
| Bioavailability | 44 - 60% | [1][2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.0 hours | [1][2][3][4][5][6] |
| Minimal Effective Plasma Concentration | ~5 ng/mL | [1] |
Distribution
Molsidomine exhibits minimal binding to plasma proteins and distributes into a volume approximately equivalent to body weight[1][2].
Table 2: Distribution Parameters of Molsidomine
| Parameter | Value | References |
| Plasma Protein Binding | 3 - 11% | [2][4] |
| Volume of Distribution (Vd) | ~1 L/kg | [1][2] |
Metabolism and Elimination
Molsidomine is extensively metabolized in the liver to form the active metabolite SIN-1, which is then further broken down[1][4][7][8]. The elimination of Molsidomine's metabolites is primarily through the kidneys[2][3][4][6].
Table 3: Metabolism and Elimination Parameters of Molsidomine and SIN-1
| Parameter | Compound | Value | References |
| Plasma Half-life (t½) | Molsidomine | 1.0 - 2.0 hours | [1][3] |
| SIN-1 | 1.0 - 2.0 hours | [2][4] | |
| Excretion | Molsidomine (unchanged) | < 2% in urine | [1][3][6] |
| Metabolites | > 90% in urine | [2][3][4][6] |
Linearity and Special Populations
Pharmacokinetic studies have demonstrated that Molsidomine follows a linear kinetic profile, with no evidence of drug accumulation upon multiple dosing[1][2][3]. However, certain patient populations show altered pharmacokinetics. In elderly individuals, a decreased first-pass effect and prolonged half-life lead to an increased area under the concentration-time curve (AUC) for both Molsidomine and SIN-1[2][9]. Similarly, patients with hepatic failure exhibit a prolonged half-life, whereas renal failure does not significantly alter the pharmacokinetics[1][2].
Experimental Protocols
The characterization of Molsidomine's pharmacokinetics has been achieved through various clinical and preclinical studies.
Study Design
Both single-dose and multiple-dose studies have been conducted in healthy male volunteers and patients with coronary heart disease[2][3]. These studies typically involve the oral administration of Molsidomine in tablet or aqueous solution form, with doses ranging from 1 mg to 4 mg[2][3][10].
Sample Collection and Analysis
Blood samples are collected at various time points post-administration to determine the plasma concentrations of Molsidomine and its metabolites. Urine samples are also collected to assess the extent of renal excretion[3]. The quantitative analysis of Molsidomine and SIN-1 in biological matrices is predominantly performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or tandem mass spectrometry (HPLC-MS/MS)[10][11][12][13][14].
The following diagram illustrates a general workflow for a pharmacokinetic study of Molsidomine.
Figure 1: A generalized workflow for a clinical pharmacokinetic study of Molsidomine.
Metabolism and Mechanism of Action
Molsidomine's therapeutic effects are mediated through its active metabolites and their interaction with the nitric oxide signaling pathway.
Metabolic Pathway
Molsidomine is a prodrug that is hepatically converted to its active metabolite, linsidomine (SIN-1)[4][7][8]. SIN-1 is an unstable compound that spontaneously decomposes to release nitric oxide (NO)[7][8].
Figure 2: The metabolic conversion of Molsidomine to its active metabolite and the release of nitric oxide.
Signaling Pathway
The nitric oxide released from SIN-1 activates soluble guanylate cyclase in vascular smooth muscle cells. This enzyme then increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), which in turn leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation[6][7][8].
Figure 3: The signaling cascade initiated by nitric oxide, leading to vasodilation.
References
- 1. [Human pharmacokinetics of molsidomine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of molsidomine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molsidomine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molsidomine | C9H14N4O4 | CID 5353788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Molsidomine? [synapse.patsnap.com]
- 8. What is Molsidomine used for? [synapse.patsnap.com]
- 9. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of molsidomine in plasma by high-performance liquid column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between pharmacokinetics and pharmacodynamics of molsidomine and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of HPLC-MS/MS method for molsidomine quantitation in various tissues of rats - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 13. Determination of the active metabolite of molsidomine in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Milsaperidone: An In-depth Technical Guide on the Active Metabolite of Iloperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of milsaperidone (also known as P88, VHX-896, and by the tentative brand name Bysanti™), the primary active metabolite of the atypical antipsychotic iloperidone. This compound is under investigation as a therapeutic agent in its own right, with a development program leveraging its bioequivalence to the parent drug. This document details the pharmacokinetics, pharmacodynamics, receptor binding profile, and metabolic pathways of this compound in relation to iloperidone. It also includes detailed experimental protocols for the quantification of these compounds and visual representations of their signaling pathways, intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia. Its therapeutic effects are mediated not only by the parent drug but also significantly by its active metabolites. This compound (P88) is a major active metabolite of iloperidone, formed through carbonyl reduction.[1][2] It exhibits a receptor binding profile similar to iloperidone and contributes substantially to the overall clinical effect.[3] Recent clinical development has focused on this compound as a separate chemical entity, with studies demonstrating its bioequivalence to iloperidone.[4] This guide delves into the core scientific and technical aspects of this compound, providing a detailed analysis for the scientific community.
Metabolism of Iloperidone to this compound
Iloperidone undergoes extensive metabolism in the liver primarily through three pathways: carbonyl reduction, hydroxylation, and O-demethylation.[1][2] The formation of this compound (P88) occurs via carbonyl reduction. The other predominant metabolite is P95, formed through hydroxylation mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] O-demethylation is mediated by CYP3A4.[1][2] The metabolic pathway is crucial for understanding the pharmacokinetic variability observed in different patient populations, particularly in relation to CYP2D6 metabolizer status.
Pharmacodynamics: Receptor Binding Profile
Both iloperidone and its active metabolite this compound exhibit a complex pharmacology characterized by high affinity for multiple neurotransmitter receptors. Their antipsychotic effect is thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[5][6] The receptor binding affinities (Ki values) for iloperidone are summarized in the table below. This compound is reported to have a receptor binding profile comparable to the parent drug.[3]
Table 1: Receptor Binding Affinities (Ki, nM) of Iloperidone
| Receptor | Ki (nM) |
| Dopamine D2 | 6.3[7] |
| Dopamine D3 | 7.1[7][8] |
| Dopamine D4 | 25[7][8] |
| Serotonin 5-HT2A | 5.6[7][8] |
| Serotonin 5-HT6 | 42.7[7][8] |
| Serotonin 5-HT7 | 21.6[7][8] |
| Adrenergic α1 | <10[9] |
| Adrenergic α2c | <100[9] |
Data compiled from multiple sources.[7][8][9]
Signaling Pathways
The primary mechanism of action of iloperidone and this compound involves the modulation of downstream signaling cascades of the dopamine D2 and serotonin 5-HT2A receptors.
-
Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[10] Antagonism of this receptor by iloperidone/milsaperidone blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[6] This modulation of the dopaminergic system in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia.[6]
-
Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[11] Antagonism of this receptor by iloperidone/milsaperidone blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which are second messengers that lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[11] This action is thought to contribute to the efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[5]
Pharmacokinetics
The pharmacokinetics of iloperidone and its metabolites, including this compound, are well-characterized and show significant variability based on CYP2D6 metabolizer status. This compound has been shown to be bioequivalent to iloperidone.[4]
Table 2: Pharmacokinetic Parameters of Iloperidone and its Metabolites
| Parameter | Iloperidone (EM) | This compound (P88) (EM) | Iloperidone (PM) | This compound (P88) (PM) |
| Tmax (hours) | 2 - 4 | 2 - 4 | 2 - 4 | 2 - 4 |
| Half-life (hours) | 18 | 26 | 33 | 37 |
| AUC (% of total exposure) | - | 19.5% | - | 34.0% |
EM: Extensive Metabolizers of CYP2D6; PM: Poor Metabolizers of CYP2D6. Data sourced from prescribing information and pharmacokinetic studies.[1][2]
Table 3: Bioequivalence of this compound and Iloperidone (Single Dose)
| Parameter | This compound | Iloperidone | Geometric Mean Ratio (%) (90% CI) |
| Cmax (pg/mL) | 1,845 | 1,881 | 98.08 (91.00 - 105.71) |
| AUC(0-t) (hrpg/mL) | 47,961 | 48,655 | 98.58 (94.08 - 103.29) |
| AUC(inf) (hrpg/mL) | 52,323 | 53,267 | 98.23 (93.97 - 102.67) |
Data from a single-dose bioequivalence study.[12]
Table 4: Bioequivalence of this compound and Iloperidone (Steady State)
| Parameter | This compound | Iloperidone | Geometric Mean Ratio (%) (90% CI) |
| Cmax (pg/mL) | 28,889 | 30,365 | 95.14 (93.93 - 96.37) |
| AUC(0-12) (hr*pg/mL) | 253,310 | 265,887 | 95.27 (94.08 - 96.48) |
Data from a multiple-dose bioequivalence study.[12]
Experimental Protocols
Quantification of Iloperidone and this compound in Human Plasma by LC-MS/MS
This section outlines a typical experimental protocol for the simultaneous determination of iloperidone and its metabolites in human plasma, based on published methodologies.[13]
Objective: To develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of iloperidone, this compound (P88), and P95 in human plasma.
Materials and Reagents:
-
Iloperidone, this compound (P88), and P95 reference standards
-
Internal Standard (IS) (e.g., pioglitazone hydrochloride)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Ethyl acetate (analytical grade)
-
Water (deionized)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., CAPCELL PAK C18 MG III, 150mm x 2.0mm, 5µm)
-
Mobile Phase: Acetonitrile and 5mM ammonium formate with 0.3% formic acid (pH 4.8) in a specific ratio (e.g., 25:75, v/v)
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Iloperidone: m/z 427.2 → 261.2
-
This compound (P88) and P95: m/z 429.1 → 261.1
-
Internal Standard (Pioglitazone): m/z 357.1 → 133.7
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA), including assessments of:
-
Selectivity
-
Linearity (e.g., 10-10,000 pg/mL for iloperidone and P88; 50-15,000 pg/mL for P95)
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Clinical Development of this compound
This compound is being developed by Vanda Pharmaceuticals under the tentative brand name Bysanti™. A New Drug Application (NDA) has been submitted to the FDA for the treatment of schizophrenia and bipolar I disorder.[4][13] The clinical development program for this compound leverages the extensive clinical data of iloperidone due to the demonstrated bioequivalence between the two compounds.[4]
Furthermore, this compound is in Phase 3 clinical trials as an adjunctive therapy for Major Depressive Disorder (MDD).[14] Key clinical trials for this compound are listed below:
-
NCT06494397: A Crossover Bioequivalence Study of 12 mg VHX-896 and Iloperidone Tablets Under Steady-State Conditions.
-
NCT04969211: A Bioequivalence Study of VHX-896 and Iloperidone.
-
NCT06830044: A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of this compound as Adjunctive Therapy in the Treatment of Patients With Major Depressive Disorder.
Conclusion
This compound is a critical active metabolite of iloperidone that significantly contributes to its therapeutic effect. The characterization of its pharmacokinetic and pharmacodynamic properties, along with the establishment of its bioequivalence to iloperidone, has paved the way for its development as a standalone therapeutic agent. This technical guide provides a consolidated resource of the key data and methodologies relevant to the study of this compound, which will be of significant value to researchers and professionals in the pharmaceutical sciences. The ongoing clinical investigations into new indications for this compound highlight its potential to become a valuable addition to the armamentarium of treatments for psychiatric disorders.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Picogram determination of iloperidone in human plasma by solid-phase extraction and by high-performance liquid chromatography-selected-ion monitoring electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 6. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Iloperidone: A New Drug for the Treatment of Schizophrenia - Page 4 [medscape.com]
- 13. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Toxicology of Milsaperidone: An In-depth Technical Guide
Introduction
Milsaperidone (also known as VHX-896 and by the tentative brand name Bysanti™) is a novel atypical antipsychotic agent under development by Vanda Pharmaceuticals. It is a new chemical entity that functions as an active metabolite of the established antipsychotic drug, iloperidone. The primary mechanism of action for this compound involves antagonism of a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. A New Drug Application (NDA) for this compound has been submitted to the U.S. Food and Drug Administration (FDA) for the treatment of acute bipolar I disorder and schizophrenia, with a Prescription Drug User Fee Act (PDUFA) target action date of February 21, 2026.[1][2] Additionally, this compound is in Phase III clinical trials as an adjunctive therapy for major depressive disorder.[1][3]
A cornerstone of the this compound development program is its demonstrated bioequivalence to its parent drug, iloperidone.[1] This bioequivalence allows for the leveraging of the extensive preclinical and clinical safety and efficacy data of iloperidone to support the regulatory submission of this compound. Consequently, this guide will provide a comprehensive overview of the preclinical toxicology of this compound by summarizing the pivotal preclinical toxicology studies conducted on iloperidone.
Mechanism of Action Signaling Pathway
The therapeutic effect of this compound, similar to iloperidone, is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagram illustrates this proposed signaling pathway.
General Toxicology Workflow
The preclinical safety evaluation of a new chemical entity like this compound (leveraging iloperidone data) follows a structured workflow to assess its potential toxicity. This involves a battery of in vitro and in vivo studies, progressing from acute to chronic exposure.
Quantitative Toxicology Data Summary
The following tables summarize the key quantitative findings from the preclinical toxicology studies of iloperidone.
Table 1: Repeat-Dose Toxicity Studies of Iloperidone
| Study Type | Species | Duration | Doses | Key Findings | NOAEL |
| Oral Toxicity | Rat | 6 months | 12, 24, 48 mg/kg/day | Decreased body and organ weights, hematological and clinical chemistry changes, histopathological changes in mammary glands. | Not established |
| Oral Toxicity | Dog | 1 year | 6, 12, 24 mg/kg/day | Decreased body weight, neurological clinical signs (e.g., decreased spontaneous activity, tremors). | Not established |
Table 2: Carcinogenicity Studies of Iloperidone
| Species | Duration | Doses | Key Findings |
| Mouse | 2 years | 2.5, 5, 10 mg/kg/day | No carcinogenic effect in males. Increased incidence of malignant mammary tumors in females at the low dose only. |
| Rat | 2 years | 4, 8, 16 mg/kg/day | No carcinogenic effect. |
Table 3: Reproductive and Developmental Toxicity Studies of Iloperidone
| Study Type | Species | Doses | Key Findings | NOAEL |
| Fertility and Early Embryonic Development | Rat | 4, 12, 36 mg/kg/day | Decreased fertility and pregnancy rates at mid and high doses. | 4 mg/kg/day |
| Embryo-fetal Development | Rat | 4, 16, 40 mg/kg/day | Embryo-fetal lethality, retarded intrauterine development, and minor skeletal abnormalities at maternally toxic doses. | 16 mg/kg/day |
| Embryo-fetal Development | Rabbit | 5, 10, 25 mg/kg/day | Embryo-fetal lethality at maternally toxic doses. | 10 mg/kg/day |
| Pre- and Postnatal Development | Rat | 4, 12, 36 mg/kg/day | Prolonged gestation and parturition, increased stillbirths and neonatal mortality, and retarded growth of progeny at maternally toxic doses. | 4 mg/kg/day |
Table 4: Genetic Toxicology of Iloperidone
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and without | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Positive |
| In vivo Micronucleus | Rat hepatocytes | N/A | Negative |
| In vivo Micronucleus | Mouse bone marrow | N/A | Negative |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical toxicology studies of iloperidone, based on FDA review documents and standard regulatory guidelines.
Acute Oral Toxicity
-
Objective: To determine the potential for toxicity from a single oral dose of the test substance.
-
Species: Rat.
-
Method: A single dose of iloperidone was administered by oral gavage to groups of rats. Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.
-
Data Collected: Mortality, clinical signs (type, severity, onset, and duration), body weights, and gross pathological findings.
Repeat-Dose Oral Toxicity Studies
-
Objective: To characterize the toxicological profile of iloperidone following repeated oral administration.
-
Species: Rat (6-month study) and Dog (1-year study).
-
Methodology:
-
Animal Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle and had access to standard laboratory chow and water ad libitum.
-
Dose Administration: Iloperidone was administered daily via oral gavage (rats) or in gelatin capsules (dogs) at three different dose levels, plus a control group receiving the vehicle.
-
Observations: Daily clinical observations for signs of toxicity were performed. Body weight and food consumption were measured weekly.
-
Clinical Pathology: Blood and urine samples were collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Ophthalmology: Ophthalmic examinations were conducted prior to the start of the study and near termination.
-
Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.
-
-
Data Collected: Clinical signs, body weight, food consumption, hematology and clinical chemistry parameters, urinalysis results, ophthalmic findings, organ weights, and gross and microscopic pathology findings.
Genetic Toxicology
A battery of tests was conducted to assess the genotoxic potential of iloperidone.
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Objective: To detect point mutations (base-pair substitutions and frameshifts).
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Method: The test was performed with and without a metabolic activation system (S9 fraction from induced rat liver). Bacteria were exposed to various concentrations of iloperidone, and the number of revertant colonies was counted.
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Objective: To detect structural chromosomal damage.
-
Test System: Chinese Hamster Ovary (CHO) cells.
-
Method: CHO cells were exposed to iloperidone at several concentrations, with and without S9 metabolic activation. Cells were harvested at metaphase, and chromosomes were examined for structural aberrations.
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test:
-
Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.
-
Species: Mouse.
-
Method: Mice were administered iloperidone, typically via oral gavage. Bone marrow was collected at specified time points, and polychromatic erythrocytes were analyzed for the presence of micronuclei.
-
Carcinogenicity Studies
-
Objective: To assess the tumorigenic potential of iloperidone after long-term administration.
-
Species: Mouse and Rat.
-
Methodology:
-
Duration: 2 years.
-
Dose Administration: Iloperidone was administered daily in the diet or by oral gavage at three dose levels, plus a control group. Doses were selected based on the results of the repeat-dose toxicity studies.
-
Observations: Animals were observed daily for clinical signs of toxicity and the development of palpable masses. Body weights and food consumption were recorded regularly.
-
Pathology: A complete necropsy was performed on all animals. All tissues were examined for gross abnormalities, and a comprehensive set of tissues from all animals was examined microscopically.
-
Reproductive and Developmental Toxicity (DART) Studies
These studies were conducted in accordance with ICH S5(R3) guidelines to assess the effects of iloperidone on all stages of reproduction.
-
Fertility and Early Embryonic Development Study (ICH Segment I):
-
Objective: To evaluate the effects on male and female fertility and early embryonic development.
-
Species: Rat.
-
Method: Male rats were dosed for a period before mating, during mating, and through conception. Female rats were dosed for a period before mating, during mating, and through implantation. Endpoints included mating performance, fertility indices, and the number of corpora lutea and implantation sites.
-
-
Embryo-fetal Development Studies (ICH Segment II):
-
Objective: To assess the potential for teratogenicity and embryo-fetal toxicity.
-
Species: Rat and Rabbit.
-
Method: Pregnant animals were dosed during the period of organogenesis. Fetuses were delivered by cesarean section, and examinations were performed for external, visceral, and skeletal malformations and variations.
-
-
Pre- and Postnatal Development Study (ICH Segment III):
-
Objective: To evaluate the effects on late fetal development, parturition, lactation, and postnatal development of the offspring.
-
Species: Rat.
-
Method: Pregnant rats were dosed from implantation through the end of lactation. The F1 generation was evaluated for viability, growth, and development, including reproductive function.
-
Logical Relationships in Toxicology Assessment
The interpretation of preclinical toxicology data involves understanding the logical relationships between different findings to form a comprehensive safety profile.
Conclusion
The preclinical toxicology profile of this compound is predicated on the extensive data available for its parent compound, iloperidone. The studies on iloperidone have characterized its toxicological profile following acute and chronic administration, as well as its effects on reproduction and development, and its genotoxic and carcinogenic potential. While iloperidone demonstrated some toxicities at higher doses in animal models, a No Observed Adverse Effect Level (NOAEL) was established for reproductive and developmental endpoints. The genotoxicity findings, with a positive in vitro result not replicated in vivo, suggest a low risk of genotoxicity in humans. The carcinogenicity findings in mice were noted at the low dose only, and no carcinogenic effect was observed in rats. This comprehensive dataset, in conjunction with the bioequivalence of this compound to iloperidone, provides a robust foundation for the ongoing clinical development and regulatory review of this compound.
References
In Vitro Receptor Binding Profile of Milsaperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milsaperidone is an atypical antipsychotic agent and the primary active metabolite of iloperidone. The two compounds are considered bioequivalent, and therefore, their pharmacological profiles, including in vitro receptor binding affinities, are comparable. This compound's therapeutic effects are believed to be mediated through its antagonist activity at multiple neurotransmitter receptors, primarily serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. This technical guide provides a comprehensive overview of the in vitro receptor binding profile of this compound, leveraging the extensive data available for its parent compound, iloperidone.
Quantitative Receptor Binding Data
The in vitro receptor binding affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for iloperidone, and by extension this compound, at various neurotransmitter receptors.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT2A | 5.6[1] |
| 5-HT1A | 168[2] | |
| 5-HT2C | 42.8[1] | |
| 5-HT6 | 42.7[1] | |
| 5-HT7 | 21.6[1] | |
| Dopamine | D2 | 30 - 32 |
| D1 | 216[2] | |
| D3 | 7.1[1] | |
| D4 | 25[1] | |
| Adrenergic | α1 | < 10[3] |
| α2c | 10 - 100[3] | |
| Histamine | H1 | 437[2] |
Note: The data presented is primarily from studies on iloperidone, the parent drug of this compound. Due to their bioequivalence, this profile is considered representative of this compound.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. The general methodology involves a competitive binding experiment where the unlabeled drug (this compound/iloperidone) competes with a radiolabeled ligand for binding to the target receptor.
General Workflow
General workflow for a radioligand binding assay.
Key Experimental Details
-
Receptor Source: Membranes from cultured cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) stably expressing the human receptor of interest are commonly used.[4] For some receptors, tissue homogenates from animal models may be utilized.
-
Radioligands: Specific radiolabeled antagonists or agonists are used to label the target receptors. For example:
-
Incubation: The reaction mixture, containing the cell membranes, radioligand, and varying concentrations of the unlabeled test compound (this compound), is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.[6]
-
Separation of Bound and Free Ligand: Rapid filtration through glass fiber filters is the most common method to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to minimize non-specific binding.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
Signaling Pathways
This compound's antagonist activity at 5-HT2A and D2 receptors modulates downstream signaling cascades.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[10] Antagonism by this compound blocks the downstream effects of serotonin at this receptor.
This compound antagonism of the 5-HT2A receptor signaling pathway.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a GPCR that couples to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This compound's antagonism at D2 receptors blocks these effects of dopamine.
This compound antagonism of the Dopamine D2 receptor signaling pathway.
Conclusion
This compound exhibits a multi-receptor binding profile, with high affinity for serotonin 5-HT2A and dopamine D2 and D3 receptors, as well as adrenergic α1 receptors. This profile is consistent with its classification as an atypical antipsychotic. The antagonist activity at these key receptors is believed to underlie its therapeutic efficacy in psychiatric disorders. The detailed understanding of its in vitro receptor binding profile, as outlined in this guide, is crucial for ongoing research and the clinical application of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Milsaperidone (Bysanti) discovery and development timeline
An In-depth Technical Guide to the Discovery and Development of Milsaperidone (Bysanti)
This technical guide provides a comprehensive overview of the discovery and development timeline of this compound (Bysanti), an atypical antipsychotic developed by Vanda Pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known by its developmental code name VHX-896 and the proposed brand name Bysanti™, is a novel atypical antipsychotic medication.[1] It is the active metabolite of iloperidone, another established antipsychotic.[1] Vanda Pharmaceuticals is developing this compound for the treatment of schizophrenia, bipolar I disorder, and as an adjunctive therapy for major depressive disorder (MDD).[1][2] A key aspect of its development is its demonstrated bioequivalence to iloperidone, which allows for leveraging existing clinical data.[1]
Discovery and Development Timeline
The development of this compound is intrinsically linked to its parent drug, iloperidone. Vanda Pharmaceuticals initiated a bioequivalence study of iloperidone and its active metabolite, this compound, in 2021.[3] This marked a significant step in developing this compound as a distinct therapeutic agent.
Key milestones in the development of this compound include:
-
2021: Vanda Pharmaceuticals initiated a bioequivalence study of Fanapt® (iloperidone) and this compound.[3]
-
Fourth Quarter 2024: A Phase III clinical study was initiated for this compound as a once-daily adjunctive treatment for major depressive disorder (MDD).[4][5]
-
March 31, 2025: Vanda Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Bysanti™ for the treatment of acute bipolar I disorder and schizophrenia.[4][5]
-
May 2025: The FDA accepted the NDA for Bysanti™ for filing.[6]
-
February 21, 2026: The FDA has set a Prescription Drug User Fee Act (PDUFA) target action date for its decision on the NDA for bipolar I disorder and schizophrenia.[1][6][7]
-
2026 (expected): Topline results from the ongoing Phase III study in MDD are anticipated.[1][8]
-
2028 (expected): The Phase III clinical study for Bysanti as an adjunctive treatment for MDD is expected to be completed.[9][10]
Mechanism of Action and Signaling Pathways
This compound is an atypical antipsychotic that functions as an antagonist at multiple neurotransmitter receptors.[1] Its primary mechanism of action involves antagonism of dopamine D2 (DRD2) and serotonin 5-HT2A (HTR2A) receptors.[11][12][13] Additionally, it exhibits significant affinity for alpha-adrenergic receptors.[1][9] When administered orally, this compound rapidly interconverts to iloperidone.[6][7]
The therapeutic effects of this compound in treating psychiatric disorders are believed to result from the modulation of these signaling pathways in the brain.
Clinical Development Program
The clinical development of this compound has focused on establishing its bioequivalence to iloperidone and evaluating its efficacy and safety in various psychiatric conditions.
Bioequivalence Studies
Vanda Pharmaceuticals conducted studies to demonstrate the bioequivalence of this compound and iloperidone at both low and high doses in single and multiple-dose administrations.[8][14] The results of these studies were scheduled to be presented in late May 2025 at the American Society of Clinical Psychopharmacology annual meeting.[14]
Table 1: Pharmacokinetic Parameters from a Multiple-Dose Bioequivalence Study [15]
| Analyte | Parameter | This compound (Test) | Iloperidone (Reference) | Ratio (T/R) % (90% CI) |
| Iloperidone | Cmax (pg/mL) | 28,889 | 30,365 | 95.14 (93.93–96.37) |
| AUC(0-12) (hrpg/mL) | 253,310 | 265,887 | 95.27 (94.08–96.48) | |
| Tmax (hours) | 3.5 (2.0 – 4.1) | 3.5 (2.0 – 4.1) | N/A | |
| P88 (this compound) | Cmax (pg/mL) | 24,840 | 25,610 | 97.00 (94.70–99.35) |
| AUC(0-12) (hrpg/mL) | 186,633 | 200,856 | 92.92 (91.83–94.02) | |
| Tmax (hours) | 2.0 (1.0 – 8.0) | 2.0 (1.0 – 6.0) | N/A |
CI: Confidence Interval
Phase III Study in Major Depressive Disorder (MDD)
A pivotal Phase III clinical trial (NCT06830044) is underway to assess the efficacy and safety of this compound as an adjunctive therapy in patients with MDD who have had an inadequate response to their current antidepressant treatment.[14][16][17]
Table 2: Overview of the Phase III MDD Study (NCT06830044)
| Parameter | Details |
| Study Title | A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of this compound as Adjunctive Therapy in the Treatment of Patients With Major Depressive Disorder |
| Phase | 3 |
| Conditions | Major Depressive Disorder, Depression |
| Intervention | This compound, Placebo |
| Sponsor | Vanda Pharmaceuticals |
| Study Start Date | March 3, 2025 |
| Primary Completion Date | March 2028 (Estimated) |
| Study Completion Date | March 2028 (Estimated) |
Experimental Protocol Outline (Based on ClinicalTrials.gov information):
-
Screening Phase (2-4 weeks): Participants are screened for eligibility based on inclusion and exclusion criteria.[16] This includes a diagnosis of MDD according to DSM-5-TR criteria and an inadequate response to current antidepressant therapy.[17][18]
-
Treatment Phase (6 weeks): Eligible participants are randomized to receive either this compound or a placebo as an adjunct to their ongoing antidepressant treatment.[16]
-
Follow-up Phase (4 weeks): Participants are monitored for safety and effectiveness after the treatment period.[16]
Regulatory Status
Vanda Pharmaceuticals submitted an NDA for Bysanti™ for the treatment of acute bipolar I disorder and schizophrenia on March 31, 2025.[4][5] The FDA accepted the NDA for filing in May 2025 and has set a PDUFA target action date of February 21, 2026.[6][7] The submission is supported by the extensive clinical data from the iloperidone development program, owing to the bioequivalence between the two compounds.[6][8]
Future Directions
The unique physical and chemical properties of this compound make it suitable for the development of long-acting injectable (LAI) formulations, which could improve treatment adherence in patients with chronic psychiatric conditions.[1][8] If approved, this compound is expected to have five years of regulatory data exclusivity, with patent applications potentially extending market protection into the 2040s.[6][7]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. vnda-20241231 [sec.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. biospace.com [biospace.com]
- 6. FDA Accepts Vanda Bysanti NDA for Schizophrenia and Bipolar Treatment | VNDA Stock News [stocktitan.net]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. Vanda Announces Bysanti™ NDA Filing; FDA Decision Expected in Early 2026 [prnewswire.com]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound - Vanda Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. vandapharma.com [vandapharma.com]
- 16. This compound for Depression · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder | Clinical Research Trial Listing [centerwatch.com]
- 18. Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder [ctv.veeva.com]
Milsaperidone: A Technical Overview of an Emerging Atypical Antipsychotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milsaperidone, also known by its developmental code name VHX-896 and proposed brand name Bysanti, is an investigational atypical antipsychotic agent under development by Vanda Pharmaceuticals.[1] It is the primary active metabolite of the approved antipsychotic drug iloperidone.[2] this compound is currently undergoing clinical trials for the treatment of schizophrenia and bipolar I disorder, and as an adjunctive therapy for major depressive disorder.[1] Its pharmacological activity is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This document provides a detailed technical overview of this compound, focusing on its chemical identity, proposed mechanism of action, and relevant technical data.
Chemical Identity and Properties
This compound is a complex organic molecule with the systematic IUPAC name (1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol.[1] A comprehensive summary of its chemical identifiers and properties is provided in the table below.
| Identifier | Value |
| IUPAC Name | (1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol[1] |
| CAS Number | 501373-88-2 |
| PubChem CID | 10365268 |
| SMILES String | C--INVALID-LINK--c1cc(OCCCN2CCC(CC2)c3noc4cc(F)ccc34)c(OC)cc1 |
| Molecular Formula | C24H29FN2O4 |
| Molecular Weight | 428.50 g/mol |
| Parent Compound | Iloperidone |
| Parent Compound DrugBank ID | DB04946[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the developing pharmaceutical company and are not publicly available. However, based on the chemical structure and the common practices in pharmaceutical development, the following methodologies are likely to be employed.
Synthesis
The synthesis of this compound would likely involve a multi-step organic synthesis process. A plausible synthetic route would start from commercially available precursors to construct the substituted piperidine and the methoxyphenylethanol moieties separately. The final key step would likely be an ether synthesis, such as a Williamson ether synthesis, to connect the two main fragments via the propoxy linker. Chiral resolution or asymmetric synthesis techniques would be necessary to obtain the specific (S)-enantiomer.
Analysis
The identity and purity of this compound would be confirmed using a battery of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify it in various matrices.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, providing structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the connectivity of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Antagonism
This compound acts as an antagonist at the dopamine D2 receptor. In conditions such as schizophrenia, the dopaminergic system is thought to be hyperactive in certain brain regions. By blocking D2 receptors, this compound reduces the downstream signaling effects of dopamine, which is hypothesized to alleviate the positive symptoms of psychosis.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is a key feature of many atypical antipsychotics. This action is thought to contribute to the efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to older antipsychotics. By blocking 5-HT2A receptors, this compound can modulate the release of other neurotransmitters, including dopamine, in different brain regions.
Conclusion
This compound is a promising new chemical entity in the field of psychopharmacology. Its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors places it within the class of atypical antipsychotics, with the potential for a favorable efficacy and side-effect profile. As a metabolite of an established drug, its developmental pathway may be streamlined. Further clinical trial data will be crucial in fully elucidating its therapeutic role in the management of schizophrenia, bipolar disorder, and major depressive disorder.
References
Initial Phase 1 Clinical Trial Results for Milsaperidone: A Technical Overview of Safety and Pharmacokinetics
For Immediate Release: December 7, 2025
This technical guide provides an in-depth analysis of the initial Phase 1 clinical trial results for Milsaperidone (also known as Bysanti™ and VHX-896), a novel atypical antipsychotic agent. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available safety, tolerability, and pharmacokinetic data. This compound, an active metabolite of iloperidone, has been shown to be bioequivalent to its parent compound and is currently under development for the treatment of major depressive disorder, bipolar I disorder, and schizophrenia.[1][2][3][4]
Executive Summary
Early-phase clinical investigations of this compound have focused on establishing its safety profile and pharmacokinetic characteristics. Phase 1 studies have demonstrated that this compound is generally well-tolerated, with reported side effects being predominantly mild to moderate in nature[5]. Key findings from bioequivalence studies have confirmed that this compound and its parent drug, iloperidone, exhibit comparable pharmacokinetic profiles at both single and multiple doses[2][4]. This bioequivalence allows for the leveraging of the extensive safety and efficacy data available for iloperidone to support the clinical development of this compound[4]. The mechanism of action for this compound is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors[6][7].
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in Phase 1 bioequivalence studies comparing it to iloperidone. The results from these studies, including a single-dose trial (NCT06494397) and a multiple-dose, steady-state trial (NCT04969211), were presented at the American Society of Clinical Psychopharmacology (ASCP) Annual Meeting in May 2025[2][3][8].
Single-Dose Bioequivalence Study
A single-dose, open-label, crossover study was conducted to compare the pharmacokinetic profiles of this compound and iloperidone. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | This compound | Iloperidone | Geometric Mean Ratio (90% CI) |
| Cmax (pg/mL) | 2,309 | 2,257 | 102.33 (94.00–111.40) |
| AUC(0-t) (hrpg/mL) | 29,813 | 29,648 | 100.56 (95.97–105.36) |
| AUC(inf) (hrpg/mL) | 32,511 | 32,575 | 99.80 (95.23–104.60) |
| Tmax (hours, median (range)) | 2.0 (1.0 – 3.0) | 1.5 (1.0 – 4.0) | N/A |
| Data sourced from a presentation by Vanda Pharmaceuticals[9]. |
Steady-State Bioequivalence Study
A multiple-dose, steady-state, crossover bioequivalence study was also performed. The pharmacokinetic parameters at steady state are presented below.
| Parameter | This compound | Iloperidone | Geometric Mean Ratio (90% CI) |
| Cmax (pg/mL) | Not Available | Not Available | Not Available |
| AUC(0-12) (hr*pg/mL) | Not Available | Not Available | Not Available |
| Tmax (hours, median (range)) | Not Available | Not Available | Not Available |
| Specific quantitative data for the steady-state bioequivalence study were not available in the reviewed public documents. |
Safety and Tolerability
Initial Phase 1 studies have indicated that this compound is generally well-tolerated[5]. The reported adverse events were mostly mild to moderate in severity[5]. A detailed quantitative summary of adverse events from the initial this compound-specific Phase 1 trials has not yet been made publicly available.
Given the demonstrated bioequivalence of this compound and iloperidone, the established safety profile of iloperidone provides a strong indication of the expected safety and tolerability of this compound[4]. The most common adverse effects associated with iloperidone include dizziness, dry mouth, fatigue, nasal congestion, orthostatic hypotension, somnolence, tachycardia, and weight gain[10]. Iloperidone is also known to have a low incidence of extrapyramidal symptoms[1]. A notable characteristic of iloperidone is its potential to prolong the QTc interval, a factor that requires careful consideration in clinical practice[1][10].
Experimental Protocols
Detailed protocols for the Phase 1 clinical trials of this compound (NCT06494397 and NCT04969211) are not yet publicly available. However, based on the nature of the studies and available information, the general methodologies can be outlined.
Bioequivalence Study Design
The Phase 1 program for this compound included randomized, open-label, crossover bioequivalence studies. These studies were designed to compare the rate and extent of absorption of this compound with that of iloperidone in healthy volunteers. A crossover design allows each participant to serve as their own control, thereby reducing variability and increasing statistical power.
Experimental Workflow for Bioequivalence Studies
Caption: A generalized workflow for the Phase 1 crossover bioequivalence studies of this compound.
Key Methodological Components
-
Participants: The studies likely enrolled healthy adult volunteers.
-
Dosing: Both single-dose and multiple-dose (to achieve steady-state) regimens were evaluated.
-
Pharmacokinetic Assessments: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound, iloperidone, and their major metabolites. Standard pharmacokinetic parameters (Cmax, AUC, Tmax) were calculated.
-
Safety Assessments: Safety and tolerability were monitored throughout the studies via the recording of adverse events, regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Mechanism of Action and Signaling Pathway
This compound is an atypical antipsychotic that exerts its therapeutic effects through antagonism of multiple neurotransmitter receptors. Its primary mechanism of action is believed to be a combination of dopamine D2 and serotonin 5-HT2A receptor blockade[6][7]. Additionally, it shows a strong affinity for alpha-1 adrenergic receptors, which may contribute to its side effect profile, particularly orthostatic hypotension[4].
This compound Receptor Binding and Downstream Signaling
Caption: The proposed mechanism of action for this compound, highlighting its primary receptor targets.
Conclusion and Future Directions
The initial Phase 1 clinical trial data for this compound have established its bioequivalence to iloperidone and suggest a favorable safety and tolerability profile. These findings provide a strong foundation for the ongoing late-stage clinical development of this compound as a potential new treatment option for major depressive disorder, bipolar I disorder, and schizophrenia. Future publications are anticipated to provide more detailed safety data and the complete protocols from the Phase 1 studies. The unique properties of this compound may also allow for the development of long-acting injectable formulations, which could offer an important therapeutic advantage in the management of chronic psychiatric conditions[4].
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. sec.gov [sec.gov]
- 3. pharmashots.com [pharmashots.com]
- 4. Vanda Announces Bysanti™ NDA Filing; FDA Decision Expected in Early 2026 [prnewswire.com]
- 5. This compound for Depression · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. VHX-896 by Vanda Pharmaceuticals for Schizophrenia: Likelihood of Approval [pharmaceutical-technology.com]
- 8. Vanda Pharmaceuticals Announces Presentation at 2025 ASCP Annual Meeting [prnewswire.com]
- 9. vandapharma.com [vandapharma.com]
- 10. Iloperidone: A new drug for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Efficacy Testing of Milsaperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milsaperidone (also known as VHX-896 and by the tentative brand name Bysanti™) is an atypical antipsychotic agent under development by Vanda Pharmaceuticals.[1][2] It is the primary active metabolite of the approved antipsychotic drug iloperidone.[1] this compound's therapeutic potential stems from its multi-receptor antagonist activity, primarily targeting serotonin 2A (5-HT2A) and dopamine D2 receptors.[1][3][4] Additionally, it exhibits a strong binding affinity for alpha-1 adrenergic receptors.[1] As a compound advancing through clinical trials for schizophrenia, bipolar I disorder, and as an adjunctive therapy for major depressive disorder, robust and reproducible methods for assessing its efficacy at the cellular level are critical.[1][3]
These application notes provide detailed protocols for cell-based assays to quantify the antagonist potency of this compound at its key molecular targets. The described assays are fundamental for mechanism of action studies, potency determination, and lot-to-lot consistency checks in a drug development setting.
Mechanism of Action and Relevant Signaling Pathways
This compound's efficacy is believed to be mediated through the blockade of signaling pathways initiated by the activation of 5-HT2A, D2, and alpha-1 adrenergic receptors.
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. Antagonism by this compound blocks this cascade.
-
Dopamine D2 Receptor Antagonism: The D2 receptor is a Gi-protein coupled receptor. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound reverses this effect by blocking the receptor.
-
Alpha-1 Adrenergic Receptor Antagonism: Similar to the 5-HT2A receptor, the alpha-1 adrenergic receptor is coupled to the Gq protein. Its activation by adrenergic agonists leads to PLC activation and a subsequent increase in intracellular calcium. This compound's antagonism at this receptor mitigates this signaling.
Data Presentation: this compound Receptor Binding Affinities
While specific binding affinity (Ki) values for this compound are not yet widely published, Vanda Pharmaceuticals has stated that this compound possesses a similar binding profile to its parent drug, iloperidone.[5] Furthermore, this compound and iloperidone have been shown to be bioequivalent.[5] The following table summarizes the binding affinities of iloperidone for the target receptors, which can be considered representative for this compound's expected affinities.
| Receptor Target | Ligand | Ki (nM) | Cell Line/Tissue Source |
| Human 5-HT2A | Iloperidone | 5.6 | Membranes from cells stably expressing the human receptor |
| Human Dopamine D2 | Iloperidone | 7.1 (D3) | Membranes from cells stably expressing the human receptor |
| Human Dopamine D2 | Iloperidone | 25 (D4) | Membranes from cells stably expressing the human receptor |
| Rat 5-HT6 | Iloperidone | 42.7 | Membranes from cells expressing the rat receptor |
| Rat 5-HT7 | Iloperidone | 21.6 | Membranes from cells expressing the rat receptor |
| Human 5-HT2C | Iloperidone | 42.8 | Membranes from cells stably expressing the human receptor |
Note: The provided Ki values for iloperidone are from published literature and serve as an estimate of this compound's affinity due to the established bioequivalence and similar binding profile.[5][6]
Mandatory Visualizations
Caption: this compound's antagonist action on key signaling pathways.
Caption: General experimental workflow for this compound cell-based assays.
Experimental Protocols
The following are detailed protocols for assessing this compound's antagonist activity at 5-HT2A, D2, and alpha-1 adrenergic receptors.
Protocol 1: 5-HT2A Receptor Antagonism - Calcium Flux Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Materials:
-
Cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Pluronic F-127.
-
5-HT2A receptor agonist (e.g., Serotonin).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Culture and Plating:
-
Culture the 5-HT2A expressing cells according to standard protocols.
-
Seed the cells into 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. The final concentration will depend on the chosen dye (e.g., 1-5 µM for Fluo-4 AM).
-
Add an equal volume of 0.1% Pluronic F-127 to the dye solution to aid in dispersion.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
During the dye loading incubation, prepare serial dilutions of this compound in assay buffer.
-
Also, prepare the 5-HT2A agonist (e.g., Serotonin) at a concentration that will elicit a submaximal response (EC80).
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline reading for each well.
-
Add the 5-HT2A agonist to all wells (except for negative controls) and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the agonist alone (100% activation) and a vehicle control (0% activation).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: D2 Receptor Antagonism - cAMP Inhibition Assay
This assay measures the ability of this compound to reverse the dopamine-induced inhibition of cAMP production.
Materials:
-
Cell line stably expressing the human D2 receptor (e.g., CHO-K1 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
D2 receptor agonist (e.g., Dopamine).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96- or 384-well microplates.
Methodology:
-
Cell Culture and Plating:
-
Culture and seed the D2 expressing cells as described in Protocol 1.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium.
-
Add serial dilutions of this compound in stimulation buffer to the wells.
-
Add the D2 agonist (e.g., Dopamine) at its EC80 concentration to all wells except the negative control.
-
Add Forskolin to all wells to stimulate cAMP production. The final concentration of Forskolin should be optimized to produce a robust signal window.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Perform the cAMP detection assay as per the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF) for each well.
-
Normalize the data to the signal from cells treated with Forskolin and the D2 agonist (0% reversal of inhibition) and cells treated with Forskolin alone (100% reversal of inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and determine the IC50 value using a four-parameter logistic fit.
-
Protocol 3: Alpha-1 Adrenergic Receptor Antagonism - Calcium Flux Assay
This assay is analogous to the 5-HT2A assay and measures this compound's ability to block agonist-induced calcium mobilization.
Materials:
-
Cell line stably expressing the human alpha-1 adrenergic receptor (e.g., HEK293 cells).
-
Cell culture medium.
-
Assay buffer.
-
Calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Alpha-1 adrenergic receptor agonist (e.g., Phenylephrine).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Methodology: The methodology for this assay is identical to that described in Protocol 1 , with the following substitutions:
-
Cell Line: Use a cell line expressing the human alpha-1 adrenergic receptor.
-
Agonist: Use an alpha-1 adrenergic agonist such as Phenylephrine.
The data analysis is also performed as described for the 5-HT2A calcium flux assay to determine the IC50 of this compound at the alpha-1 adrenergic receptor.
Conclusion
The provided application notes and protocols describe robust and reproducible cell-based assays for characterizing the efficacy of this compound at its primary molecular targets. These assays are essential tools for the preclinical and clinical development of this compound, enabling a thorough understanding of its mechanism of action and ensuring consistent pharmacological activity. The use of standardized protocols and appropriate data analysis will yield reliable and comparable results, supporting the continued investigation of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. vandapharma.com [vandapharma.com]
- 6. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Milsaperidone in Preclinical Schizophrenia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milsaperidone (also known as VHX-896 and by the proposed brand name Bysanti™) is an investigational atypical antipsychotic being developed for the treatment of schizophrenia and bipolar disorder. It is the primary active metabolite of the approved antipsychotic iloperidone and shares its core mechanism of action as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors. Due to the bioequivalence between this compound and iloperidone, preclinical data for iloperidone can be effectively leveraged to guide in vivo research with this compound in animal models of schizophrenia.
These application notes provide a comprehensive overview of suggested dosages, experimental protocols, and the underlying signaling pathways relevant to the use of this compound in preclinical schizophrenia research.
Quantitative Data Summary
The following tables summarize effective doses of iloperidone, the parent compound of this compound, in various rodent models of schizophrenia. Given the bioequivalence, these doses provide a strong starting point for designing experiments with this compound.
Table 1: Effective Dosages of Iloperidone in Rodent Models of Schizophrenia-like Behaviors
| Animal Model | Species | Behavior Assessed | Iloperidone Dosage Range (mg/kg) | Route of Administration | Reference(s) |
| Apomorphine-induced Prepulse Inhibition (PPI) Deficit | Rat | Sensorimotor Gating (Positive Symptom Model) | 1 - 3 | Not Specified | [1][2] |
| Phencyclidine (PCP)-induced Prepulse Inhibition (PPI) Deficit | Rat | Sensorimotor Gating (Positive Symptom Model) | 1 - 3 | Not Specified | [1][2] |
| Cirazoline-induced Prepulse Inhibition (PPI) Deficit | Rat | Sensorimotor Gating (Positive Symptom Model) | 0.3 | Not Specified | [1][2] |
| Amphetamine-induced Hyperactivity | Rat | Dopaminergic Hyperactivity (Positive Symptom Model) | 1.0 | Not Specified | [3] |
| PCP-induced Cognitive Deficits (Novel Object Recognition) | Rat | Cognition/Memory (Cognitive Symptom Model) | Not explicitly tested, but other atypicals effective at 0.2 - 5.0 mg/kg | Intraperitoneal (i.p.) | [4] |
| PCP-induced Cognitive Deficits (Reversal Learning) | Rat | Executive Function (Cognitive Symptom Model) | Not explicitly tested, but other atypicals effective at 1.5 - 5.0 mg/kg | Intraperitoneal (i.p.) | [5] |
| PCP-induced Social Interaction Deficits | Rat | Social Withdrawal (Negative Symptom Model) | Not explicitly tested, but other atypicals effective at 0.02 - 10 mg/kg | Intraperitoneal (i.p.) | [6][7] |
Note: The exact route of administration was not always specified in the source material for PPI studies, but intraperitoneal (i.p.) injection is common for acute behavioral testing in rodents.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to testing the efficacy of this compound in rodent models of schizophrenia.
Protocol 1: Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit in Rats
This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia, and is used to evaluate the potential of antipsychotic drugs to restore this function.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for drug dissolution (e.g., saline, 5% Tween 80 in saline)
-
Startle response measurement apparatus (e.g., SR-LAB, San Diego Instruments)
-
Acoustic stimuli generator
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30-60 minutes prior to the administration of PCP.
-
Administer PCP (e.g., 1 mg/kg, s.c.) or vehicle 15-30 minutes before the PPI test session.
-
-
PPI Testing:
-
Place the rat in the startle apparatus and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 73, 81, or 89 dB white noise for 20 ms) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The inter-trial interval should be variable (e.g., 10-20 seconds).
-
-
Data Analysis:
-
Calculate the startle response amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100]
-
Analyze the data using ANOVA to determine the effect of this compound on PCP-induced PPI deficits.
-
Protocol 2: Social Interaction Test in Rats
This test evaluates social withdrawal, a core negative symptom of schizophrenia.
Materials:
-
Male Sprague-Dawley or Lister Hooded rats (paired by weight)
-
This compound
-
Vehicle for drug dissolution
-
Open field arena (e.g., 100 cm x 100 cm) with video recording capabilities
Procedure:
-
Habituation: Habituate each rat individually to the open field arena for 10 minutes on two consecutive days prior to testing.
-
Drug Administration: On the test day, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to the "test" rat 30-60 minutes before the social interaction session. The "stranger" rat remains untreated.
-
Social Interaction Session:
-
Place the test rat and an unfamiliar, weight-matched "stranger" rat in the open field arena together for a 10-minute session.
-
Record the session using an overhead video camera.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the duration of active social behaviors, including:
-
Sniffing (nose-to-nose, anogenital)
-
Following
-
Grooming the other rat
-
Pinning
-
-
The total time spent in social interaction is the primary endpoint.
-
-
Data Analysis: Analyze the total social interaction time using a t-test or ANOVA to compare the this compound-treated group with the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for in vivo studies.
References
- 1. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical antipsychotics attenuate a sub-chronic PCP-induced cognitive deficit in the novel object recognition task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of atypical and classical antipsychotics on sub-chronic PCP-induced cognitive deficits in a reversal-learning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of novel antipsychotic drugs on phencyclidine-induced stereotyped behaviour and social isolation in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Milsaperidone in Adjunctive Therapy for Major Depressive Disorder
For Research, Scientific, and Drug Development Professionals
Introduction
Milsaperidone (developmental code: VHX-896; proposed brand name: Bysanti™) is an investigational atypical antipsychotic being developed by Vanda Pharmaceuticals.[1][2][3] It is the active metabolite of iloperidone, an established antipsychotic agent.[1] this compound is currently under evaluation in a Phase 3 clinical trial as a once-daily adjunctive therapy for patients with major depressive disorder (MDD) who have had an inadequate response to current antidepressant treatments.[1][2] The U.S. Food and Drug Administration (FDA) has accepted a New Drug Application (NDA) for this compound for the treatment of acute bipolar I disorder and schizophrenia, with a Prescription Drug User Fee Act (PDUFA) target action date of February 21, 2026.[1][2]
The primary mechanism of action for this compound involves antagonism at multiple neurotransmitter receptors, predominantly the serotonin 5-HT2A and dopamine D2 receptors.[1][2][4][5] This multi-receptor activity is hypothesized to contribute to its antidepressant effects when used in conjunction with standard antidepressant medications.
These application notes provide a summary of the available information on this compound and detail the protocol for its investigation as an adjunctive therapy for MDD, based on the ongoing Phase 3 clinical trial (NCT06830044).[6][7][8]
Data Presentation
As the Phase 3 study for this compound in adjunctive MDD therapy is currently ongoing with topline results anticipated in 2026, no definitive quantitative data on its efficacy in this indication has been publicly released.[1] The following tables present hypothetical data to illustrate the expected outcomes of a successful clinical trial, based on typical results for similar agents in this class.
Table 1: Hypothetical Efficacy Outcomes of a 6-Week, Randomized, Placebo-Controlled Study of Adjunctive this compound in Patients with MDD
| Efficacy Measure | This compound + ADT (n=250) | Placebo + ADT (n=250) | p-value |
| MADRS Total Score | |||
| Baseline (Mean ± SD) | 32.5 ± 4.1 | 32.7 ± 4.3 | - |
| Change from Baseline (Mean ± SD) | -15.8 ± 7.2 | -11.2 ± 7.9 | <0.001 |
| Response Rate (≥50% reduction in MADRS) | 45.2% | 28.8% | <0.01 |
| Remission Rate (MADRS score ≤10) | 25.6% | 14.4% | <0.05 |
| CGI-S Score | |||
| Baseline (Mean ± SD) | 4.8 ± 0.7 | 4.9 ± 0.6 | - |
| Change from Baseline (Mean ± SD) | -2.1 ± 1.1 | -1.4 ± 1.3 | <0.001 |
ADT: Antidepressant Therapy; MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-S: Clinical Global Impression – Severity. Data are illustrative.
Table 2: Hypothetical Incidence of Common Treatment-Emergent Adverse Events (TEAEs) Occurring in ≥5% of Patients
| Adverse Event | This compound + ADT (n=250) | Placebo + ADT (n=250) |
| Somnolence | 18.4% | 7.6% |
| Dizziness | 12.0% | 5.2% |
| Nausea | 9.6% | 6.0% |
| Akathisia | 8.8% | 3.2% |
| Dry Mouth | 7.2% | 2.8% |
| Fatigue | 6.4% | 3.6% |
Data are illustrative.
Experimental Protocols
The following protocols are based on the study design of the Phase 3 clinical trial NCT06830044: "Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder".[6][9]
Study Objectives and Endpoints
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in improving depressive symptoms in patients with MDD with an inadequate response to standard antidepressant therapy.
-
Secondary Objectives:
-
Exploratory Objective: To conduct genomic scanning to identify potential safety markers and assess the influence of genetic variations on treatment response.[9]
Participant Selection Criteria
-
Inclusion Criteria:
-
Exclusion Criteria:
Study Design and Treatment Plan
This is a multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Phase 1: Pre-Randomization (2-4 weeks)
-
Screening: Potential participants undergo a thorough screening process to assess eligibility based on inclusion/exclusion criteria.[12]
-
Baseline Assessment: Eligible patients complete baseline assessments, including MADRS and Clinical Global Impression (CGI) scales.
-
-
Phase 2: Short-Term Treatment (6 weeks)
-
Randomization: Participants are randomized to receive either oral this compound or a matching placebo, in addition to their ongoing stable dose of antidepressant medication.[9][12]
-
Titration and Treatment: The study medication is administered for a 6-week period.[10][12]
-
Assessments: Regular mental and physical health checks, including blood draws, are performed throughout this phase.[10]
-
-
Phase 3: Open-Label Extension (Optional, 1 year)
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound via D2 and 5-HT2A receptor antagonism.
Experimental Workflow for Phase 3 Adjunctive MDD Trial
Caption: Workflow of the randomized, placebo-controlled trial for this compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. This compound - Vanda Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder | Clinical Research Trial Listing [centerwatch.com]
- 9. A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of this compound as Adjunctive Therapy in the Treatment of Patients with Major Depressive Disorder | ORI [ori.org]
- 10. A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of this compound as Adjunctive Therapy in the Treatment of Patients with Major Depressive Disorder | ORI [ori.org]
- 11. Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder [ctv.veeva.com]
- 12. This compound for Depression · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
Techniques for Measuring Milsaperidone Plasma Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Milsaperidone in human plasma. The primary technique highlighted is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound (formerly known as VHX-896 and P88) is a major active metabolite of the atypical antipsychotic drug Iloperidone. Accurate measurement of this compound plasma concentrations is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and clinical trial monitoring. This document outlines a validated UPLC-MS/MS method for the simultaneous determination of this compound and its parent drug, Iloperidone, in plasma samples.
Methodology Overview: UPLC-MS/MS
The most robust and widely used method for the quantification of this compound in plasma is reversed-phase Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high selectivity, sensitivity, and throughput, making it ideal for bioanalytical applications.[1][2]
A general workflow for the analysis of this compound in plasma using UPLC-MS/MS is depicted below:
Experimental workflow for this compound plasma analysis.
Detailed Experimental Protocols
Two primary sample preparation techniques are commonly employed: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.[1]
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
This compound and Iloperidone reference standards
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can minimize matrix effects and improve assay sensitivity.[4]
1. Materials and Reagents:
-
Same as Protocol 1
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Appropriate buffers for conditioning, washing, and elution (e.g., phosphate buffer, methanol, acetonitrile)
2. Sample Preparation:
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).
-
Load 100 µL of the plasma sample (pre-treated with internal standard) onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Parameters
The following are typical instrumental parameters that can be optimized for the analysis of this compound.
UPLC System:
-
Column: A reversed-phase C18 column is commonly used (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is effective.[1]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[1]
-
Column Temperature: Maintained at around 40°C.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor to product ion transitions for this compound (P88) is m/z 429.1 → 261.1.[5] For Iloperidone, a common transition is m/z 427.2 → 261.2.[5] These transitions should be optimized for the specific instrument being used.
Method Validation
A bioanalytical method must be validated to ensure its reliability. The key validation parameters are summarized below.
Key bioanalytical method validation parameters.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the determination of this compound in human plasma.
| Parameter | This compound (P88) | Iloperidone |
| Linearity Range | 10 - 10,000 pg/mL[5] | 10 - 10,000 pg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[5] | 10 pg/mL[5] |
| Accuracy (%) | -5.78 to 5.40[5] | -5.78 to 5.40[5] |
| Precision (Intra-day, %CV) | < 10.24[5] | < 10.24[5] |
| Precision (Inter-day, %CV) | < 10.24[5] | < 10.24[5] |
| Recovery (%) | > 78.88[5] | > 78.88[5] |
| Matrix Effect | Minimal with appropriate IS | Minimal with appropriate IS |
| Stability | Stable under various storage conditions | Stable under various storage conditions |
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocols and performance characteristics presented in these application notes can serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical development of this compound and Iloperidone. Proper method validation is essential to ensure the integrity of the data generated.
References
- 1. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Milsaperidone: A Tool for Elucidating Dopamine and Serotonin Pathway Interactions
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Milsaperidone, an investigational atypical antipsychotic, is a prodrug of iloperidone. Its primary mechanism of action involves antagonism at dopamine D2 and serotonin 5-HT2A receptors[1][2]. As this compound is rapidly converted to iloperidone in vivo, the pharmacological effects of this compound are attributable to iloperidone[3][4]. Iloperidone exhibits a broad receptor binding profile, making it a valuable research tool for dissecting the complex interplay between dopaminergic and serotonergic neurotransmitter systems. These systems are critically implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder[5].
These application notes provide a comprehensive overview of this compound's (via its active metabolite, iloperidone) receptor binding profile and detailed protocols for its use in studying dopamine and serotonin pathway interactions.
Data Presentation: Receptor Binding Affinity of Iloperidone
The following tables summarize the in vitro binding affinities (Ki values in nM) of iloperidone for a range of human and rat dopamine and serotonin receptors. This quantitative data is essential for designing and interpreting experiments aimed at understanding its pharmacological effects.
Table 1: Iloperidone Binding Affinities for Dopamine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| D1 | Human | 216 | [2] |
| D2 (D2S, D2L) | Human | High Affinity | [1] |
| D2A | Human | 10-100 (Intermediate Affinity) | [6] |
| D3 | Human | 7.1 | [1][7] |
| D4 | Human | 25 | [1][7] |
| D5 | Human | --- | [1] |
Table 2: Iloperidone Binding Affinities for Serotonin (5-HT) Receptors
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| 5-HT1A | Human | 168 (Low Affinity) | [2] |
| 5-HT1B | Human | 10-100 (Intermediate Affinity) | [6] |
| 5-HT2A | Human | 5.6 | [1][7] |
| 5-HT2C | Human | 42.8 | [1][7] |
| 5-HT6 | Rat | 42.7 | [1][7] |
| 5-HT7 | Rat | 21.6 | [1][7] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the interactions of this compound with dopamine and serotonin pathways.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound (or its active metabolite, iloperidone) for specific dopamine and serotonin receptor subtypes.
Materials:
-
This compound or iloperidone
-
Radioligand specific for the receptor of interest (e.g., [3H]spiperone for D2 and 5-HT2A receptors)
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of this compound/iloperidone.
-
In a multi-well plate, combine the cell membranes, the specific radioligand at a fixed concentration, and varying concentrations of the test compound (this compound/iloperidone) or vehicle.
-
Incubate the mixture at a specific temperature and for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known competing ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Expected Outcome: Determination of the inhibitory constant (Ki) of this compound/iloperidone for the target receptor, providing a quantitative measure of its binding affinity.
Protocol 2: In Vitro Functional Cell-Based Assays
Objective: To assess the functional activity of this compound as an antagonist at D2 and 5-HT2A receptors by measuring its effect on second messenger signaling.
2.1 cAMP Assay for Dopamine D2 Receptor Antagonism (Gαi-coupled)
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
This compound or iloperidone.
-
Dopamine agonist (e.g., quinpirole).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., FRET-based or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the D2 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound/iloperidone or vehicle for a specified time.
-
Stimulate the cells with a fixed concentration of a dopamine agonist (e.g., quinpirole) in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the ability of this compound/iloperidone to block the agonist-induced inhibition of forskolin-stimulated cAMP production.
2.2 Inositol Phosphate (IP1) or Calcium Flux Assay for 5-HT2A Receptor Antagonism (Gαq-coupled)
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor[8][9].
-
This compound or iloperidone.
-
Serotonin (5-HT) or another 5-HT2A agonist.
-
IP1 assay kit or a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Plate reader capable of measuring fluorescence or time-resolved fluorescence.
Procedure (for IP1 assay):
-
Plate the 5-HT2A receptor-expressing cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound/iloperidone or vehicle.
-
Stimulate the cells with a fixed concentration of 5-HT.
-
Lyse the cells and measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using an IP1 assay kit.
-
Analyze the data to determine the inhibitory effect of this compound/iloperidone on 5-HT-induced IP1 accumulation.
Expected Outcome: Characterization of this compound's functional antagonism at D2 and 5-HT2A receptors, providing insights into its impact on downstream signaling pathways.
Protocol 3: In Vivo Microdialysis
Objective: To measure the effect of this compound administration on the extracellular levels of dopamine and serotonin and their metabolites in specific brain regions of freely moving animals.
Materials:
-
This compound.
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) of an anesthetized animal using a stereotaxic apparatus.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant low flow rate using a syringe pump.
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using HPLC-ED.
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the data statistically.
Expected Outcome: Elucidation of how this compound modulates the release and metabolism of dopamine and serotonin in specific brain circuits, providing a dynamic view of its neurochemical effects.
Protocol 4: Ex Vivo Receptor Occupancy by Autoradiography
Objective: To determine the percentage of dopamine D2 and serotonin 5-HT2A receptors occupied by this compound in vivo at different doses.
Materials:
-
This compound.
-
Laboratory animals (e.g., rats).
-
Radioligand for the receptor of interest (e.g., [3H]raclopride for D2, [3H]ketanserin for 5-HT2A).
-
Cryostat.
-
Microscope slides.
-
Phosphor imaging plates or X-ray film.
-
Image analysis software.
Procedure:
-
Administer different doses of this compound or vehicle to groups of animals.
-
At a time point corresponding to peak plasma/brain concentration, euthanize the animals and rapidly remove and freeze the brains.
-
Section the frozen brains into thin coronal sections using a cryostat.
-
Mount the sections onto microscope slides.
-
Incubate the sections with a saturating concentration of the specific radioligand.
-
Wash the sections to remove unbound radioligand.
-
Expose the dried sections to a phosphor imaging plate or X-ray film.
-
Quantify the density of radioligand binding in specific brain regions using image analysis software.
-
Calculate receptor occupancy as the percentage reduction in specific binding in this compound-treated animals compared to vehicle-treated controls.
Expected Outcome: A dose-response curve for this compound's occupancy of D2 and 5-HT2A receptors in different brain regions, which can be correlated with its behavioral and neurochemical effects.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: this compound antagonizes the dopamine D2 receptor, blocking dopamine's inhibitory effect on cAMP production.
Caption: this compound blocks serotonin's activation of the 5-HT2A receptor, inhibiting the PLC signaling cascade.
Caption: Workflow for conducting an in vivo microdialysis experiment to study this compound's effects.
References
- 1. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. Vanda Announces Bysanti™ NDA Filing; FDA Decision Expected in Early 2026 [prnewswire.com]
- 5. Vanda Pharmaceuticals Announces the Submission of an NDA to the FDA for Bysanti™ for the Treatments of Acute Bipolar I Disorder and Schizophrenia [prnewswire.com]
- 6. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols for Milsaperidone in Long-Acting Injectable Formulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols relevant to the research and development of a long-acting injectable (LAI) formulation of Milsaperidone. This compound, an active metabolite of iloperidone, is a promising atypical antipsychotic with a pharmacological profile that makes it a suitable candidate for a long-acting formulation, which could enhance patient compliance and provide sustained therapeutic effects.[1][2]
Introduction to this compound and Long-Acting Injectables
This compound (also known as Bysanti™) is an atypical antipsychotic developed by Vanda Pharmaceuticals.[1][3] It is the major active metabolite of iloperidone and has been shown to be bioequivalent to its parent compound.[4][5][6] The New Drug Application (NDA) for an oral formulation of this compound for the treatment of schizophrenia and bipolar I disorder has been filed with the U.S. Food and Drug Administration (FDA), with a target action date of February 21, 2026.[3][4][7]
The rationale for developing a this compound LAI is strong. Long-acting injectables offer several advantages for patients with chronic mental illnesses, including improved medication adherence, reduced relapse rates, and more predictable plasma concentrations.[8][9] this compound possesses unique physical and chemical properties that make it amenable to the formation of lipid esters, a common strategy for developing LAI formulations.[1][3][4] This suggests that a this compound LAI could be formulated as a depot injection, providing sustained release over an extended period.
Formulation Development of this compound LAI
The development of a this compound LAI would likely involve creating a prodrug, such as a lipid ester, to be formulated as an aqueous suspension or in a biodegradable polymer-based system. The following protocols are based on established methods for developing similar antipsychotic LAIs.
Protocol 1: Synthesis of this compound Lipid Ester Prodrug
This protocol describes a general method for synthesizing a long-chain fatty acid ester of this compound.
Materials:
-
This compound
-
Long-chain fatty acid chloride (e.g., palmitoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Tertiary amine base (e.g., triethylamine)
-
Purification solvents (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution to act as a proton scavenger.
-
Slowly add the long-chain fatty acid chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final this compound lipid ester product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Protocol 2: Formulation of a this compound LAI Suspension
This protocol outlines the preparation of a sterile, injectable suspension of the this compound prodrug.
Materials:
-
This compound lipid ester prodrug
-
Aqueous vehicle for injection (e.g., sterile water for injection)
-
Surfactant (e.g., polysorbate 80)
-
Tonicity-adjusting agent (e.g., mannitol)
-
Viscosity-enhancing agent (e.g., carboxymethylcellulose sodium)
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Prepare the sterile aqueous vehicle by dissolving the surfactant, tonicity-adjusting agent, and viscosity-enhancing agent in water for injection.
-
Sterilize the vehicle by filtration through a 0.22 µm filter.
-
Aseptically add the sterile this compound lipid ester prodrug to the vehicle.
-
Homogenize the mixture using a high-pressure homogenizer or microfluidizer to reduce the particle size of the suspended prodrug to the desired range (typically 1-10 µm).
-
Fill the resulting suspension into sterile vials under aseptic conditions.
-
Perform quality control tests, including particle size distribution, sterility, and drug content uniformity.
In Vitro Characterization
Thorough in vitro characterization is crucial to ensure the quality and predict the in vivo performance of the this compound LAI formulation.
Protocol 3: Particle Size Analysis
Method: Laser Diffraction
-
Disperse a small sample of the this compound LAI suspension in a suitable dispersant.
-
Analyze the particle size distribution using a laser diffraction particle size analyzer.
-
Report the D10, D50 (median), and D90 values, as well as the span of the distribution.
Protocol 4: In Vitro Drug Release Study
Method: Sample and Separate
-
Place a known amount of the this compound LAI formulation into a release medium that mimics physiological conditions (e.g., phosphate-buffered saline with a surfactant).
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and separate the dissolved drug from the suspended particles by centrifugation or filtration.
-
Analyze the concentration of the released this compound prodrug and/or active this compound in the supernatant/filtrate using a validated HPLC method.
-
Plot the cumulative drug release as a function of time.
Preclinical and Clinical Evaluation
Following successful in vitro characterization, the this compound LAI formulation would proceed to preclinical and clinical evaluation.
Protocol 5: Animal Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of the this compound LAI in a relevant animal model (e.g., rats or non-human primates).
Procedure:
-
Administer a single intramuscular injection of the this compound LAI formulation to the study animals.
-
Collect blood samples at predetermined time points over a period consistent with the expected duration of action (e.g., several weeks to months).
-
Analyze the plasma concentrations of this compound and its prodrug using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Clinical Trial Design Overview
A first-in-human clinical trial would likely be a single-ascending dose study in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of the this compound LAI. Subsequent trials in patients with schizophrenia or bipolar disorder would evaluate its efficacy and further characterize its safety profile.
Quantitative Data Summary
While specific data for a this compound LAI is not yet publicly available, the following tables summarize the pharmacokinetic parameters of oral this compound and iloperidone from a bioequivalence study.[5] This data can serve as a benchmark for the development of a LAI formulation.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound and Iloperidone
| Parameter | This compound | Iloperidone |
| Cmax (pg/mL) | 1,845 | 1,881 |
| AUC(0-t) (hrpg/mL) | 47,961 | 48,655 |
| AUC(inf) (hrpg/mL) | 52,323 | 53,267 |
| Tmax (hours) | 4.0 | 4.0 |
Table 2: Steady-State Pharmacokinetic Parameters of this compound and Iloperidone
| Parameter | This compound | Iloperidone |
| Cmax (pg/mL) | 28,889 | 30,365 |
| AUC(0-12) (hr*pg/mL) | 253,310 | 265,887 |
| Tmax (hours) | 3.5 | 3.5 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound LAI development.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Vanda Announces Bysanti™ NDA Filing; FDA Decision Expected in Early 2026 [prnewswire.com]
- 5. vandapharma.com [vandapharma.com]
- 6. Vanda Announces Bysanti™ NDA Filing; FDA Decision Expected in Early 2026 - BioSpace [biospace.com]
- 7. This compound - Vanda Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 8. Dissertation or Thesis | Development of a Practice Protocol for the Use of Long Acting Injectable Antipsychotic Medications in the Emergency Department | ID: q237hs40f | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Milsaperidone for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milsaperidone is an active metabolite of the atypical antipsychotic iloperidone, currently under investigation for various neurological disorders. As a new chemical entity, establishing robust and reproducible protocols for in vitro studies is critical. A common challenge for many organic compounds in early-stage research is poor aqueous solubility, which can significantly impact the quality and reliability of experimental data. This document provides a detailed, best-practice protocol for the solubilization of this compound for use in typical in vitro experiments, such as cell-based assays. The following guidelines are based on established methodologies for handling compounds with limited aqueous solubility, ensuring optimal preparation of test solutions.
Physicochemical Properties and Solubility Considerations
While specific, publicly available solubility data for this compound is limited, its development as an oral drug and its relationship to iloperidone suggest it is likely a lipophilic compound with poor solubility in aqueous solutions. Therefore, a common strategy is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution, which is then serially diluted into the final aqueous culture medium or buffer.
Recommended Primary Solvent:
-
Dimethyl Sulfoxide (DMSO): Due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media, DMSO is the recommended solvent for preparing this compound stock solutions.[1] It is also a standard solvent used in high-throughput screening and is compatible with most in vitro assays when maintained at a low final concentration.[2][3]
Alternative Solvents:
-
Ethanol
-
Dimethylformamide (DMF)
Note: The choice of solvent should always be validated for compatibility with the specific assay and cell line being used. It is imperative to run a vehicle control to account for any effects of the solvent itself.[1][4]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on the required final assay concentrations and the compound's molecular weight.
Materials:
-
This compound powder
-
High-purity, sterile, cell culture grade DMSO[5]
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile tube or vial.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to the vial to achieve the target concentration.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have completely dissolved. The solution should be clear.
-
Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[1][6] This can help overcome kinetic solubility barriers.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][7]
Protocol 2: Preparation of a Working Solution by Dilution into Aqueous Medium
This protocol details the critical step of diluting the DMSO stock solution into the final cell culture medium or experimental buffer.
Materials:
-
This compound-DMSO stock solution (from Protocol 2.1)
-
Sterile cell culture medium or aqueous buffer, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Ensure the cell culture medium or buffer is pre-warmed to 37°C.[1] This helps to minimize the risk of precipitation.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise.[1] This rapid mixing is crucial to avoid localized high concentrations that can cause the compound to precipitate or "crash out."
-
Final Mixing: Continue to mix the solution for another 30 seconds to ensure homogeneity.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to the cells. If precipitation is observed, the concentration may be above the limit of kinetic solubility, and further optimization (e.g., preparing a lower concentration working solution) is required.[8]
Protocol 3: Determining the Maximum Tolerated DMSO Concentration
It is essential to establish that the final concentration of the vehicle (DMSO) is not cytotoxic or does not otherwise interfere with the experimental endpoint.[4][5]
Procedure:
-
Prepare Dilutions: Create a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%.[4] Also include a "medium-only" control (0% DMSO).
-
Cell Treatment: Plate cells at the desired density and treat them with the various DMSO dilutions for the same duration as your planned experiment.
-
Viability Assessment: Measure cell viability using a standard method (e.g., MTT, MTS, or live/dead staining).
-
Data Analysis: Normalize the results to the medium-only control (set as 100% viability). The highest DMSO concentration that does not cause a significant decrease in viability (e.g., maintains ≥95% viability) is considered safe for your experiments.[4]
Data Presentation
The following tables summarize key quantitative data for consideration when preparing this compound solutions for in vitro experiments.
Table 1: Recommended Solvent Concentrations for In Vitro Assays
| Solvent | Final Concentration | Cell Type Suitability & Remarks | Citation |
|---|---|---|---|
| DMSO | ≤ 0.1% | Highly Recommended. Generally safe for most cell lines, including sensitive and primary cells. Minimizes off-target solvent effects. | [9] |
| 0.1% - 0.5% | Acceptable for many robust, immortalized cell lines. A vehicle control is mandatory. The most widely used range. | [4][9] |
| | > 0.5% | Use with Caution. Increased risk of cytotoxicity, altered gene expression, or other off-target effects. Requires thorough validation. |[4] |
Table 2: Troubleshooting Common Solubility Issues
| Issue | Potential Cause | Recommended Solution | Citation |
|---|---|---|---|
| Compound won't dissolve in 100% DMSO | Low kinetic solubility | Gently warm the solution to 37°C and vortex/sonicate. | [1][6] |
| Precipitation upon dilution into aqueous medium | "Crashing out" due to supersaturation | Pre-warm the aqueous medium to 37°C. Add DMSO stock dropwise while vortexing. Perform a stepwise dilution. | [1][7] |
| Inconsistent results between experiments | Incomplete dissolution of stock; precipitation in working solution | Ensure stock solution is fully dissolved before each use. Visually inspect the final working solution for clarity before applying to cells. | [1] |
| Vehicle control shows unexpected effects | DMSO is not biologically inert | Compare the drug-treated group directly against the vehicle control, not just an untreated control. Keep DMSO concentration as low as possible. |[4] |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for preparing this compound solutions.
Caption: Logical relationship of experimental controls.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for Milsaperidone in Acute Bipolar Mania
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milsaperidone (also known as Bysanti™) is an atypical antipsychotic agent under investigation for the treatment of acute bipolar I mania.[1][2] Developed by Vanda Pharmaceuticals, this compound is the primary active metabolite of iloperidone, an established antipsychotic medication.[3] Its therapeutic effect is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][4][5] Vanda Pharmaceuticals has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for this compound for the treatment of acute bipolar I disorder and schizophrenia, with a Prescription Drug User Fee Act (PDUFA) target action date of February 21, 2026.[3][5]
A key aspect of this compound's development is its demonstrated bioequivalence to its parent drug, iloperidone.[3] This allows for the leveraging of the extensive clinical efficacy and safety data from iloperidone's clinical trials to support the regulatory submission for this compound.[3] A Phase 3, randomized, double-blind, placebo-controlled study of iloperidone in adults with bipolar mania demonstrated significant improvement in the symptoms of mania.[2][6][7]
These application notes provide a detailed overview of the proposed clinical trial design for this compound in the treatment of acute bipolar mania, including preclinical data, pharmacokinetic parameters, and a comprehensive Phase 3 clinical trial protocol.
Preclinical and Pharmacokinetic Data
While specific preclinical studies on this compound in animal models of bipolar mania are not extensively published, its pharmacological profile is well-characterized due to its relationship with iloperidone. The mechanism of action is centered on its antagonist activity at key neurotransmitter receptors implicated in the pathophysiology of bipolar disorder.
Table 1: this compound Receptor Binding and Pharmacokinetic Profile
| Parameter | Value | Reference |
| Mechanism of Action | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist | [1][4][5] |
| Pharmacokinetics (Single 12 mg Dose) | [8] | |
| Cmax (pg/mL) | 2,309 | [8] |
| AUC(0-t) (hrpg/mL) | 29,813 | [8] |
| Tmax (hours) | 2.0 (median) | [8] |
| Pharmacokinetics (Multiple 12 mg Doses - Steady State) | [8] | |
| Cmax (pg/mL) | 28,889 | [8] |
| AUC(0-12) (hrpg/mL) | 253,310 | [8] |
| Tmax (hours) | 3.5 (median) | [8] |
Proposed Signaling Pathway of this compound in Bipolar Mania
The therapeutic effects of this compound in acute mania are thought to be mediated through its modulation of dopaminergic and serotonergic signaling pathways, which are often dysregulated in bipolar disorder. The diagram below illustrates the hypothesized mechanism of action.
Phase 3 Clinical Trial Protocol for this compound in Acute Bipolar Mania
This protocol is designed as a Phase 3, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in adult patients with acute manic or mixed episodes associated with Bipolar I Disorder. This design is based on established methodologies for similar clinical trials in this indication.[2][6][9][10]
Study Objectives
Primary Objective:
-
To evaluate the efficacy of this compound compared to placebo in reducing the symptoms of mania in adults with Bipolar I Disorder.
Secondary Objectives:
-
To assess the overall clinical improvement with this compound compared to placebo.
-
To evaluate the safety and tolerability of this compound in this patient population.
Study Design and Workflow
Patient Population
Inclusion Criteria:
-
Male or female patients aged 18 to 65 years.
-
Diagnosis of Bipolar I Disorder (manic or mixed episode) according to DSM-5 criteria.
-
Young Mania Rating Scale (YMRS) total score ≥ 20 at screening and baseline.
-
Clinical Global Impression - Bipolar Version, Severity of Illness (CGI-BP-S) score ≥ 4 (moderately ill) at screening and baseline.
-
Capable of providing informed consent.
Exclusion Criteria:
-
Serious or unstable medical conditions.
-
Current primary diagnosis other than Bipolar I Disorder.
-
Substance use disorder within the past 3 months (excluding nicotine and caffeine).
-
History of non-response to two or more adequate trials of antipsychotic medications for a manic episode.
-
Pregnant or breastfeeding women.
Treatment Protocol
-
This compound Arm: Patients will receive this compound orally, with a starting dose titrated up to a target dose of 24 mg/day, administered twice daily for 4 weeks.
-
Placebo Arm: Patients will receive a matching placebo administered on the same schedule for 4 weeks.
Efficacy and Safety Assessments
Table 2: Schedule of Assessments
| Assessment | Screening (Day -7 to -1) | Baseline (Day 1) | Week 1 | Week 2 | Week 3 | Week 4 (End of Treatment) | Follow-up (Week 5) |
| Informed Consent | X | ||||||
| Demographics & Medical History | X | ||||||
| Physical Examination | X | X | X | ||||
| Vital Signs | X | X | X | X | X | X | X |
| 12-lead ECG | X | X | X | X | X | ||
| Clinical Laboratory Tests | X | X | X | ||||
| YMRS | X | X | X | X | X | X | |
| CGI-BP-S | X | X | X | X | X | X | |
| CGI-BP-C | X | X | X | X | |||
| Adverse Event Monitoring | X | X | X | X | X | X |
Primary Efficacy Endpoint:
-
Change from baseline to Week 4 in the YMRS total score.
Secondary Efficacy Endpoints:
-
Change from baseline in the CGI-BP-S score.
-
CGI-BP-Change (CGI-BP-C) score at Week 4.
-
Proportion of patients with a ≥50% reduction in YMRS total score from baseline (response rate).
-
Proportion of patients with a YMRS total score ≤ 12 at Week 4 (remission rate).
Safety Assessments:
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Changes in clinical laboratory parameters, vital signs, and ECGs.
-
Assessment of extrapyramidal symptoms (EPS) using appropriate scales (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale).
Statistical Analysis
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, defined as all randomized patients who have received at least one dose of the study drug. The change from baseline in YMRS total score will be analyzed using a mixed-effects model for repeated measures (MMRM). Secondary continuous endpoints will be analyzed similarly. Categorical endpoints will be analyzed using the Cochran-Mantel-Haenszel (CMH) test.
Logical Relationship of Clinical Development Phases
The development of a novel therapeutic like this compound follows a structured progression from preclinical research to post-marketing surveillance.
Conclusion
This compound represents a promising new therapeutic option for the treatment of acute bipolar mania. Its bioequivalence to iloperidone provides a strong foundation of clinical data supporting its efficacy and safety. The proposed Phase 3 clinical trial is designed to rigorously evaluate the clinical utility of this compound in this patient population, with the ultimate goal of providing a new and effective treatment for individuals with Bipolar I Disorder.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. journals.sagepub.com [journals.sagepub.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Vanda Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. Efficacy and Safety of Iloperidone in Bipolar Mania: A Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. vandapharma.com [vandapharma.com]
- 9. The Clinical Management of Bipolar Disorder: A Review of Evidence-Based Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CANMAT and ISBD Guidelines for the Treatment of Bipolar Disorder: Summary and a 2023 Update of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Milsaperidone Solubility: Technical Support & Laboratory Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered when working with Milsaperidone in a laboratory setting. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an atypical antipsychotic and a prodrug of iloperidone that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] Its "unique physical and chemical properties," which make it suitable for the development of long-acting injectable formulations using lipid esters, suggest that it may have limited aqueous solubility.[2][3][4] Poor solubility can be a major hurdle in the development of formulations and can pose challenges for in vitro and in vivo studies.[5][6]
Q2: What are the general approaches to improve the solubility of poorly soluble drugs like this compound?
There are several techniques to enhance the solubility of poorly soluble compounds. These can be broadly categorized as:
-
Physical Modifications: These methods alter the physical properties of the drug substance. Examples include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[5]
-
Chemical Modifications: These approaches involve changing the chemical structure of the drug molecule to improve its solubility. Common techniques include pH adjustment, salt formation, and complexation.[5]
-
Use of Solubilizing Agents: This involves the addition of other substances to the formulation to increase the drug's solubility. Examples include co-solvents, surfactants, and cyclodextrins.[6][7]
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous buffer during an in vitro assay.
-
Possible Cause: The concentration of this compound exceeds its thermodynamic solubility in the aqueous buffer.
-
Solutions:
-
Introduce a Co-solvent: The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.[6][7]
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic molecules.[8]
-
Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.
-
Issue: I am unable to prepare a stock solution of this compound at the desired concentration.
-
Possible Cause: The chosen solvent is not optimal for this compound.
-
Solutions:
-
Solvent Screening: Test the solubility of this compound in a range of common laboratory solvents.
-
Sonication: Applying ultrasonic energy can help to break down drug agglomerates and enhance the dissolution rate.[8]
-
Gentle Heating: For some compounds, a slight increase in temperature can improve solubility. However, the thermal stability of this compound should be confirmed first.
-
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound to guide solvent selection and formulation development.
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol | 5.2 |
| Methanol | 2.8 |
| N,N-Dimethylformamide (DMF) | > 100 |
| Dichloromethane (DCM) | 15.7 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS pH 7.4
| Co-solvent System (v/v) | This compound Solubility (µg/mL) |
| 100% PBS | < 10 |
| 10% Ethanol in PBS | 55 |
| 20% Ethanol in PBS | 120 |
| 10% DMSO in PBS | 250 |
| 20% DMSO in PBS | > 500 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
Objective: To determine the kinetic solubility of this compound in an aqueous buffer using a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis plate reader or HPLC system
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the this compound stock solution to 200 µL of PBS pH 7.4 in triplicate in a 96-well plate. This results in a final theoretical concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Visually inspect for precipitation.
-
Measure the concentration of the dissolved this compound in the supernatant after centrifugation using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 2: Preparation of a this compound Formulation using a Co-solvent
Objective: To prepare a 1 mg/mL solution of this compound for in vivo studies using a co-solvent system.
Materials:
-
This compound
-
Ethanol
-
Propylene Glycol
-
Sterile Water for Injection
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of Ethanol by vortexing.
-
Add Propylene Glycol to the solution and mix thoroughly.
-
Slowly add Sterile Water for Injection to the desired final volume while stirring continuously.
-
Visually inspect the final formulation for any signs of precipitation.
-
Sterile filter the solution using a 0.22 µm syringe filter.
Visualizations
Caption: this compound's antagonistic action on the Dopamine D2 receptor signaling pathway.
Caption: A general workflow for addressing this compound solubility issues in the lab.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vanda Announces Bysanti™ NDA Filing; FDA Decision Expected in Early 2026 [prnewswire.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Milsaperidone in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Milsaperidone in rat models.
Introduction
This compound, the primary active metabolite of the atypical antipsychotic iloperidone, is known to interconvert rapidly with its parent compound upon oral administration, leading to bioequivalence between the two.[1][2][3] Consequently, this compound shares the same primary obstacles to effective oral absorption as iloperidone: low aqueous solubility and significant first-pass metabolism.[1][4][5] Iloperidone is classified as a Biopharmaceutics Classification System (BCS) class II drug, characterized by high permeability but poor solubility, which limits its dissolution rate and subsequent absorption.[2][6][7] Furthermore, extensive metabolism in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, reduces the amount of active drug reaching systemic circulation.[7][8][9]
This guide outlines several advanced formulation strategies that have been successfully employed to overcome these challenges in rat models, thereby enhancing the oral bioavailability of iloperidone, and by extension, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound poor in rats?
A1: The poor oral bioavailability of this compound in rats is attributed to two main factors inherited from its parent compound, iloperidone:
-
Low Aqueous Solubility : Being a BCS Class II agent, its dissolution in the gastrointestinal fluids is limited, making it the rate-limiting step for absorption.[6][7]
-
Extensive First-Pass Metabolism : After absorption from the gut, the drug passes through the liver where it is heavily metabolized by CYP2D6 and CYP3A4 enzymes before it can reach systemic circulation.[1][4]
Q2: What are the primary metabolic pathways for this compound/iloperidone in rats?
A2: In rats, this compound (as the active metabolite of iloperidone) is primarily metabolized via pathways mediated by the cytochrome P450 system. The key enzymes involved are CYP2D6, which is responsible for hydroxylation, and CYP3A4, which handles O-demethylation.[7][8][9]
Q3: What formulation strategies can be used to improve the oral bioavailability of this compound in rats?
A3: Several advanced formulation strategies have proven effective for the parent compound iloperidone and are directly applicable to this compound. These include:
-
Lipid-Based Formulations : Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Lipid Nanoemulsions (LNEs), which improve solubility and can enhance lymphatic absorption, partially bypassing the liver.[1][4]
-
Nanosuspensions : This technique increases the surface area of the drug particles, leading to a faster dissolution rate.[6]
-
Liquisolid Compacts (LSC) : These formulations enhance the dissolution rate by presenting the drug in a solubilized state on a carrier powder.[4]
-
Cyclodextrin Complexation : Encapsulating the drug molecule within a cyclodextrin complex can significantly increase its aqueous solubility.[5][10]
Q4: Can I administer this compound with food to improve its absorption?
A4: In human studies with iloperidone, administration with a high-fat meal did not significantly alter the total exposure (AUC) or peak concentration (Cmax), though it did delay the time to reach peak concentration (Tmax).[9] While this suggests that co-administration with food is unlikely to be a primary strategy for overcoming poor bioavailability, the specific effects in rats may vary and would require experimental validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | 1. Inconsistent formulation preparation or administration. 2. Genetic polymorphism in metabolizing enzymes (e.g., CYP2D6) within the rat strain. 3. Differences in food intake affecting GI physiology. | 1. Ensure meticulous and consistent formulation preparation and accurate oral gavage technique. 2. Use a genetically homogenous rat strain. 3. Standardize the fasting period for all animals before dosing. |
| Lower than expected Cmax and AUC values. | 1. Poor dissolution of the drug from the formulation. 2. Rapid first-pass metabolism. | 1. Employ a solubility-enhancing formulation such as a nanosuspension or a lipid-based system (SMEDDS, LNE). 2. Consider co-administration with a known inhibitor of CYP3A4 or CYP2D6 (e.g., ketoconazole, quinidine) in a mechanistic study to confirm the impact of first-pass metabolism. Note: This is for investigational purposes only. |
| Unexpectedly rapid clearance. | Extensive hepatic metabolism. | Evaluate the pharmacokinetic profile of a formulation designed to promote lymphatic uptake (e.g., LNEs), which can partially bypass the liver. |
| Pharmacokinetic profile does not improve with a nanosuspension formulation. | While solubility may be improved, the drug is still subject to significant first-pass metabolism. | A nanosuspension may need to be combined with a strategy that also addresses metabolism. Alternatively, a lipid-based formulation might be more effective as it can tackle both solubility and metabolism to some extent. |
Quantitative Data from Rat Studies
The following tables summarize pharmacokinetic data from various studies in rats, demonstrating the impact of different formulation strategies on the oral bioavailability of iloperidone.
Table 1: Pharmacokinetic Parameters of Iloperidone Formulations in Wistar Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) |
| Coarse Suspension | 10 | 186.4 ± 21.3 | 2.0 | 876.5 ± 98.7 | 100 |
| Solid SMEDDS | 10 | 598.7 ± 65.4 | 1.5 | 3330.8 ± 354.1 | 380 |
| Liquisolid Compact | 10 | 392.1 ± 42.5 | 1.5 | 1919.6 ± 201.3 | 219 |
| Data adapted from a study on solid SMEDDS and liquisolid compacts of iloperidone.[4] |
Table 2: Pharmacokinetic Parameters of Iloperidone Formulations in Wistar Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) |
| Marketed Tablet Suspension | 4 | 245.3 ± 28.9 | 4.0 | 2876.4 ± 312.5 | 100 |
| Lipid Nanoemulsion (LNE) | 4 | 589.6 ± 67.2 | 2.0 | 7104.8 ± 789.1 | 247 |
| Data adapted from a study on iloperidone-loaded lipid nanoemulsions.[1] |
Table 3: Pharmacokinetic Parameters of Iloperidone Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Fold Increase in Bioavailability |
| Plain Drug | 10 | 125.7 | 4.0 | 987.4 | - |
| Nanosuspension | 10 | 362.0 | 2.0 | 1974.8 | ~2.0 |
| Data adapted from a study on iloperidone loaded nanosuspension.[6] |
Table 4: Pharmacokinetic Parameters of Iloperidone Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Plain Drug | 10 | 110.2 ± 12.1 | 4.0 | 856.3 ± 95.4 | 100 |
| Sublingual Film | 10 | 285.6 ± 31.7 | 1.0 | 1267.8 ± 140.2 | 148 |
| Data adapted from a study on fast-dissolving sublingual films of iloperidone.[5] |
Experimental Protocols
Protocol 1: Preparation of a Solid Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Solubility Studies : Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate components.
-
Formulation : Based on solubility data, prepare the liquid SMEDDS by mixing the selected oil (e.g., Capmul MCM), surfactant (e.g., Lauroglycol 90), and co-surfactant (e.g., PEG 600) in optimized ratios.
-
Drug Loading : Dissolve this compound in the mixture with gentle heating and vortexing until a clear solution is obtained.
-
Adsorption to Solid Carrier : Gradually add the liquid SMEDDS to a solid carrier like Syloid XDP while mixing. This transforms the liquid into a free-flowing powder.
-
Characterization : Evaluate the resulting solid SMEDDS for properties such as flowability, particle size, and in vitro dissolution performance.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model : Use male Wistar or Sprague-Dawley rats (200-250 g). House the animals under standard laboratory conditions and fast them overnight before the experiment, with free access to water.
-
Dosing : Divide the rats into groups (e.g., control group receiving a simple suspension, and test groups receiving the enhanced formulations). Administer the formulations orally via gavage at a specified dose.
-
Blood Sampling : Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation : Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis : Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[11][12]
-
Pharmacokinetic Analysis : Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Metabolic pathway of orally administered this compound/Iloperidone.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. Pharmacokinetic and pharmacodynamic studies of iloperidone-loaded lipid nanoemulsions via oral route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development, characterization, comparative pharmacokinetic and pharmacodynamic studies of iloperidone solid SMEDDS and liquisolid compact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and Characterization of Fast-Dissolving Sublingual Film of Iloperidone Using Box-Behnken Design for Enhancement of Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Milsaperidone-Induced Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with Milsaperidone in animal studies. Given that this compound is an active metabolite of iloperidone, this guidance is based on the known effects of iloperidone and other atypical antipsychotics.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during preclinical studies with this compound, offering potential solutions and guidance for experimental adjustments.
Issue 1: Animals exhibit sudden motor rigidity and abnormal postures after this compound administration.
-
Question: We are observing catalepsy-like behavior (e.g., rigid, immobile postures) in our rats following this compound treatment. How can we quantify this and what are the mitigation strategies?
-
Answer: The observed behavior is likely an extrapyramidal side effect (EPS), specifically catalepsy.[4][5] It is crucial to quantify this effect to determine a dose-response relationship.
-
Troubleshooting:
-
Quantify Catalepsy: Employ the Bar Test to measure the time the animal maintains an externally imposed posture.[6][7][8][9] A detailed protocol is provided in the "Experimental Protocols" section.
-
Dose Adjustment: Reduce the dose of this compound to the lowest effective dose that achieves the desired therapeutic effect while minimizing motor side effects.
-
Switch Antipsychotic (for comparative studies): If the experimental design allows, compare the effects of this compound with a prolactin-sparing antipsychotic to differentiate therapeutic effects from side effects.[10][11]
-
Adjunctive Treatment: Consider co-administration with an anticholinergic agent, which has been shown to alleviate drug-induced parkinsonism. However, this may introduce confounding variables and should be carefully considered.[12]
-
-
Issue 2: Significant weight gain and altered glucose metabolism are observed in long-term studies.
-
Question: Our mice on chronic this compound treatment are showing significant weight gain and signs of glucose intolerance. How can we monitor and manage these metabolic side effects?
-
Answer: Atypical antipsychotics are known to be associated with metabolic disturbances, including weight gain and impaired glucose homeostasis.[13][14][15][16]
-
Troubleshooting:
-
Monitor Metabolic Parameters: Regularly monitor body weight, food and water intake, and conduct an Oral Glucose Tolerance Test (OGTT) to assess glucose metabolism.[17][18][19][20][21] A detailed OGTT protocol is available in the "Experimental Protocols" section.
-
Dietary Control: Implement a standardized, controlled diet for all experimental groups to minimize diet-induced variability in metabolic outcomes.
-
Investigate Adjunctive Therapies: In more advanced studies, explore the co-administration of agents known to improve insulin sensitivity, such as metformin, to counteract this compound-induced metabolic changes.[18]
-
-
Issue 3: Elevated prolactin levels are detected in plasma samples.
-
Question: We have found significantly elevated prolactin levels in our female rats treated with this compound. What is the best way to manage this, and could it affect our behavioral data?
-
Answer: Hyperprolactinemia is a common side effect of many atypical antipsychotics due to their antagonism of D2 receptors in the tuberoinfundibular pathway.[10][11][22][23] Elevated prolactin can have physiological consequences that may confound behavioral experiments.
-
Troubleshooting:
-
Confirm and Quantify: Use a validated ELISA kit to accurately measure prolactin levels in plasma or serum.[24][25][26][27][28] A general protocol is outlined in the "Experimental Protocols" section.
-
Dose Reduction: Lower the this compound dose to see if prolactin levels decrease while maintaining the desired antipsychotic effect.
-
Switch to a Prolactin-Sparing Antipsychotic: For comparative purposes, or if hyperprolactinemia is a significant concern, consider switching to an antipsychotic with a lower propensity to elevate prolactin.[10][11]
-
Adjunctive Treatment with Dopamine Agonist: In specific experimental contexts, co-administration of a dopamine agonist like bromocriptine can be considered to lower prolactin levels. However, this may interfere with the primary antipsychotic action of this compound and should be used with caution.[29][30]
-
-
Data Presentation: Summary of Expected Side Effects and Monitoring Parameters
The following tables summarize quantitative data related to the assessment of this compound-induced side effects.
Table 1: Extrapyramidal Side Effect (EPS) Assessment - Catalepsy Bar Test
| Parameter | Description | Typical Measurement in Rodents |
| Descent Latency | Time (in seconds) for the animal to remove both forepaws from the bar. | Increased latency indicates a cataleptic-like state. |
| Cut-off Time | Maximum time allowed for the test to avoid undue stress. | Typically 180-300 seconds. |
Table 2: Metabolic Side Effect Assessment - Oral Glucose Tolerance Test (OGTT)
| Time Point (minutes) | Parameter | Expected Outcome with this compound |
| 0 (Baseline) | Fasting Blood Glucose (mg/dL or mmol/L) | May be normal or slightly elevated. |
| 15, 30, 60, 120 | Blood Glucose Levels post-glucose challenge | Higher glucose levels and a delayed return to baseline compared to controls, indicating glucose intolerance. |
| Area Under the Curve (AUC) | Total glucose exposure over the test period. | Significantly increased AUC compared to the control group. |
Table 3: Endocrine Side Effect Assessment - Prolactin Measurement
| Analyte | Sample Type | Method | Expected Outcome with this compound |
| Prolactin | Plasma or Serum | ELISA | Significantly elevated prolactin levels compared to vehicle-treated controls. |
Experimental Protocols
1. Catalepsy Bar Test Protocol for Rats [6][8]
-
Objective: To quantify the degree of catalepsy induced by this compound.
-
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Procedure:
-
Gently place the rat's forepaws on the bar, with its hind paws resting on the surface.
-
Start a stopwatch immediately.
-
Measure the "descent latency," which is the time it takes for the rat to remove both of its forepaws from the bar.
-
If the rat does not move within a predetermined cut-off time (e.g., 180 seconds), the trial is ended, and the cut-off time is recorded.
-
Perform multiple trials for each animal at various time points after this compound administration.
-
2. Oral Glucose Tolerance Test (OGTT) Protocol for Mice [17][18][19][20][21]
-
Objective: To assess the effect of this compound on glucose metabolism.
-
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline body weight.
-
Collect a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group.
-
3. Prolactin Measurement Protocol for Rodents (ELISA) [24][25][26][27][28]
-
Objective: To quantify serum or plasma prolactin levels.
-
Procedure:
-
Collect blood samples from the animals at desired time points after this compound administration.
-
Separate serum or plasma by centrifugation and store at -80°C until analysis.
-
Use a commercially available rodent prolactin ELISA kit.
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Adding standards and samples to antibody-coated microplate wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance using a microplate reader.
-
-
Calculate prolactin concentrations based on the standard curve.
-
Mandatory Visualizations
Diagram 1: this compound's Proposed Mechanism of Action and Side Effects
Caption: this compound's interaction with D2 and 5-HT2A receptors.
Diagram 2: Experimental Workflow for Managing Extrapyramidal Side Effects (EPS)
Caption: Workflow for addressing this compound-induced EPS.
Diagram 3: Logical Flow for Investigating Metabolic Side Effects
Caption: Decision tree for managing metabolic side effects.
References
- 1. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrapyramidal symptoms with atypical antipsychotics : incidence, prevention and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrapyramidal Side Effects with Chronic Atypical Antipsychotic Can Be Predicted by Labeling Pattern of FosB and phosphoThr34-DARPP-32 in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalepsy test in rats [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Antipsychotic-induced hyperprolactinaemia: mechanisms, clinical features and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Management of Antipsychotic-Induced Hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jurnal.usk.ac.id [jurnal.usk.ac.id]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Atypical antipsychotic-induced metabolic side effects: insights from receptor-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uspharmacist.com [uspharmacist.com]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucose Tolerance Test in Mice [bio-protocol.org]
- 20. joe.bioscientifica.com [joe.bioscientifica.com]
- 21. researchgate.net [researchgate.net]
- 22. Targeting Dopamine and Serotonin Receptors for Psychosis, Mood, and Beyond: So-Called “Antipsychotics” (Chapter 5) - Stahl's Essential Psychopharmacology [cambridge.org]
- 23. cdn.mdedge.com [cdn.mdedge.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. sceti.co.jp [sceti.co.jp]
- 26. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 27. ibl-international.com [ibl-international.com]
- 28. Elevated prolactin secretion during proestrus in mice: Absence of a defined surge - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Management of antipsychotic-induced hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Milsaperidone Technical Support Center: Optimizing Dosage and Managing Extrapyramidal Symptoms
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Milsaperidone dosage to minimize the risk of extrapyramidal symptoms (EPS). The following troubleshooting guides, FAQs, and protocols are designed to address specific issues that may be encountered during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to Extrapyramidal Symptoms (EPS)?
This compound is a potent antagonist of the dopamine D2 receptor. Its antipsychotic efficacy is believed to stem from the blockade of D2 receptors in the mesolimbic pathway. However, this antagonism is not selective. Blockade of D2 receptors in the nigrostriatal pathway, which is crucial for regulating motor movement, disrupts the natural balance between dopamine and acetylcholine, leading to the emergence of EPS.[1][2] Long-term D2 receptor blockade can cause upregulation of these receptors, potentially leading to chronic movement disorders like tardive dyskinesia.[2]
Q2: What is the therapeutic window for this compound regarding D2 receptor occupancy?
The therapeutic window for most antipsychotics involves achieving sufficient D2 receptor blockade for efficacy while avoiding excessive blockade that increases the risk of EPS.[1] For this compound, the optimal therapeutic effect is generally observed at D2 receptor occupancy levels between 65% and 80%.[1][3] The risk of EPS, including akathisia and parkinsonism, increases substantially when D2 receptor occupancy exceeds 80%.[1][4][5]
Q3: How can our research team effectively monitor for EPS during a clinical trial?
Systematic monitoring using validated rating scales is critical. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool that assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia.[6][7][8] For specific symptoms, the Barnes Akathisia Rating Scale (BARS) and the Abnormal Involuntary Movement Scale (AIMS) are also widely used.[9] Regular assessments, especially after initiation of treatment or dose escalation, are recommended.[10]
Q4: What are the initial dosing recommendations for this compound to minimize EPS risk?
Starting with the lowest effective dose and titrating slowly is a key strategy to minimize EPS.[10][11] Avoid rapid dose escalation.[10] For first-episode psychosis studies, it is recommended to start at the lower end of the dosing range.[10] See Table 2 for specific, hypothetical dosing schedules.
Q5: What immediate actions should be taken if a research subject develops an acute dystonic reaction?
An acute dystonic reaction, characterized by sudden, sustained muscle contractions, requires prompt intervention.[7][12] The recommended course of action is the administration of an anticholinergic agent, such as benztropine (1-2 mg) or diphenhydramine (25-50 mg), typically via intramuscular injection for rapid relief.[10][11] Following resolution, the this compound dosage should be re-evaluated and potentially reduced.[10]
Troubleshooting Guides
Problem: High incidence of Parkinsonism (tremor, rigidity, bradykinesia) is observed.
-
Initial Assessment: Confirm symptoms using the ESRS.[8] Parkinsonian symptoms typically appear within the first three months of treatment.[10][12]
-
Troubleshooting Steps:
-
Dose Reduction: The first and most effective strategy is to lower the this compound dose.[10][13]
-
Switching Antipsychotics: If symptoms persist despite dose reduction, consider switching to an atypical antipsychotic with a lower EPS risk profile.[10][13]
-
Pharmacological Intervention: Use of anticholinergic agents or amantadine should be reserved for cases where dose reduction or switching is not feasible.[10][12]
-
Problem: Subjects report severe restlessness and an inability to remain still (Akathisia).
-
Initial Assessment: Use the Barnes Akathisia Rating Scale (BARS) for a standardized assessment.[9] It is critical to differentiate akathisia from psychotic agitation, as incorrectly increasing the this compound dose will worsen the problem.[10]
-
Troubleshooting Steps:
-
Dose Reduction: The primary intervention is to reduce the this compound dose if clinically possible.[10]
-
Beta-Blockers: If dose reduction is insufficient, the addition of a lipophilic beta-blocker such as propranolol is the most effective pharmacological treatment.[10][12]
-
Benzodiazepines: These can be considered as an alternative if beta-blockers are contraindicated.[10]
-
References
- 1. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. psychdb.com [psychdb.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. academic.oup.com [academic.oup.com]
- 13. jurnal.usk.ac.id [jurnal.usk.ac.id]
Milsaperidone Stability Testing in Different Solvents: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability testing of Milsaperidone in various solvents.
Troubleshooting Guides
Instability, degradation, and analytical challenges can arise during the stability testing of this compound. The following table outlines potential issues, their probable causes, and recommended solutions to ensure accurate and reliable results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing in HPLC Analysis | - Inappropriate mobile phase pH.- Column degradation.- Contamination of the guard column or column frit. | - Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Replace the analytical column.- Use a guard column and replace it regularly. Flush the column to remove contaminants. |
| Unexpected Degradation Products Observed | - Presence of reactive impurities in the solvent.- Photodegradation due to exposure to light.- Oxidative degradation from dissolved oxygen. | - Use high-purity, HPLC-grade solvents.- Conduct experiments under controlled, low-light conditions or use amber glassware.[1]- Degas solvents before use and consider blanketing the sample with an inert gas like nitrogen. |
| Inconsistent or Irreproducible Stability Data | - Fluctuations in temperature or humidity.- Inaccurate preparation of standard and sample solutions.- Variability in the analytical instrumentation. | - Ensure stability chambers are properly calibrated and maintained.- Use calibrated volumetric flasks and pipettes for all solution preparations.- Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
| Precipitation of this compound in Solution | - Poor solubility of this compound in the chosen solvent.- Change in temperature affecting solubility. | - Consult solubility data and select a more appropriate solvent or a co-solvent system.- Maintain a constant temperature throughout the experiment. |
Frequently Asked Questions (FAQs)
1. Which solvents are recommended for this compound stability testing?
The choice of solvent is critical and depends on the purpose of the stability study. For general stability assessment, a range of solvents should be considered, including:
-
Aqueous solutions: Purified water, buffered to different pH levels (e.g., pH 4.5, 7.0, and 9.0) to assess hydrolytic stability.
-
Organic solvents: Common organic solvents such as ethanol, methanol, and acetonitrile can be used, particularly to understand stability in potential formulation vehicles.
-
Co-solvent systems: Mixtures of aqueous and organic solvents are often employed to achieve desired solubility while still allowing for the assessment of hydrolytic degradation.
2. What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes a benzisoxazole ring, a piperidine moiety, and a secondary alcohol, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The ether linkage and the benzisoxazole ring could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The secondary alcohol and the nitrogen atom in the piperidine ring are potential sites for oxidation.
-
Photodegradation: Aromatic systems, such as the benzisoxazole ring in this compound, can absorb UV light, leading to photodegradation.[2][3]
3. What analytical techniques are most suitable for quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of active pharmaceutical ingredients and their degradation products. For this compound, a reverse-phase HPLC method would be appropriate. Mass spectrometry (LC-MS) can be a powerful tool for the identification of unknown degradation products.
4. How should this compound samples be stored during a stability study?
Storage conditions should be tightly controlled and monitored. For long-term stability studies, samples are typically stored at 25°C/60% RH and accelerated stability studies at 40°C/75% RH, following ICH guidelines. For assessing stability in solution, storage at various temperatures (e.g., 4°C, 25°C, and 40°C) is recommended.[4][5][6] To prevent photodegradation, samples should be protected from light.[1]
Experimental Protocols
Protocol: this compound Stability in Various Solvents via HPLC
Objective: To assess the stability of this compound in different solvents under controlled temperature and light conditions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer salts
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Stability chambers
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Preparation of Stability Samples:
-
Pipette a known volume of the stock solution into separate volumetric flasks.
-
Dilute with the respective stress media (0.1 N HCl, 0.1 N NaOH, water, ethanol, and acetonitrile) to a final concentration of 100 µg/mL.
-
-
Storage Conditions:
-
Place one set of samples in a stability chamber at 40°C.
-
Place another set in a photostability chamber exposed to light.
-
Keep a control set protected from light at 4°C.
-
-
Sample Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples by HPLC.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.8) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify any degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 40°C
| Solvent | % this compound Remaining (24h) | % this compound Remaining (48h) | % this compound Remaining (72h) |
| 0.1 N HCl | 92.5 | 85.1 | 78.3 |
| Water (pH 7.0) | 99.2 | 98.5 | 97.8 |
| 0.1 N NaOH | 90.3 | 81.2 | 72.5 |
| Ethanol | 99.5 | 99.1 | 98.6 |
| Acetonitrile | 99.8 | 99.6 | 99.4 |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. q1scientific.com [q1scientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Milsaperidone Immunoassay Cross-Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with Milsaperidone cross-reactivity in immunoassays. As this compound is a novel compound, specific cross-reactivity data is limited. Therefore, this guide is based on established principles of immunoassay troubleshooting, the structural characteristics of this compound and its parent compound, Iloperidone, and cross-reactivity patterns observed with structurally similar atypical antipsychotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my immunoassay?
This compound is an atypical antipsychotic and an active metabolite of Iloperidone.[1][2] Like other drugs in its class, this compound's chemical structure may be similar to other compounds, leading to potential cross-reactivity in immunoassays.[3] This occurs when the antibodies in an immunoassay, designed to detect a specific target analyte, also bind to this compound or its metabolites due to shared structural features. This can lead to false-positive results or inaccurate quantification of the intended analyte.
Q2: My immunoassay is showing unexpected positive results in samples from subjects taking this compound. What should I do?
The first step is to consider the possibility of cross-reactivity. Review the patient's medication list for this compound or Iloperidone. If present, it is crucial to confirm the initial immunoassay results using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS can definitively identify and quantify specific molecules, thus distinguishing between the target analyte and any cross-reacting substances.
Q3: What other compounds are structurally similar to this compound and could potentially cross-react?
This compound shares structural features with other atypical antipsychotics, particularly those containing a piperidine moiety and a benzisoxazole ring system.[4][5][6] Therefore, it is plausible that immunoassays for other drugs with these structures might show cross-reactivity with this compound.
Q4: Are there any general strategies to minimize or identify cross-reactivity in my immunoassay?
Yes, several strategies can be employed:
-
Method Validation: During assay development, it is essential to perform cross-reactivity testing with a panel of structurally related compounds.
-
Confirmation Testing: Always confirm presumptive positive results from immunoassays with a more specific method like LC-MS/MS, especially when results are unexpected or inconsistent with the clinical picture.
-
Sample Dilution: In some cases, diluting the sample can help reduce the impact of low-affinity cross-reactants. However, this may also reduce the concentration of the target analyte below the limit of detection.
-
Consult the Manufacturer: Contact the immunoassay kit manufacturer to inquire about any known cross-reactivity with this compound or related compounds.
Potential Cross-Reactivity of this compound
Given the chemical structure of this compound, which includes a piperidine and a benzisoxazole moiety, it is prudent to consider potential cross-reactivity with other drugs sharing these structural features. The following table lists compounds that, based on structural similarity, could potentially cross-react in an immunoassay designed to detect this compound or vice-versa.
Disclaimer: This table is predictive and based on structural analysis. Actual cross-reactivity must be confirmed experimentally.
| Compound Class | Specific Examples | Shared Structural Moiety |
| Atypical Antipsychotics | Iloperidone, Risperidone, Paliperidone | Benzisoxazole, Piperidine |
| Other CNS Drugs | Some antihistamines, certain antidepressants | Piperidine |
Illustrative Quantitative Cross-Reactivity Data (Hypothetical)
The following table provides a hypothetical example of how quantitative cross-reactivity data might be presented.
CRITICAL DISCLAIMER: The data in this table are for illustrative purposes ONLY and are NOT based on actual experimental results for this compound. This is intended to demonstrate how such data would be structured in a technical document.
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity (Hypothetical) |
| Iloperidone | 1000 | 85% |
| Risperidone | 1000 | 15% |
| Paliperidone | 1000 | 10% |
| Olanzapine | 1000 | <1% |
| Quetiapine | 1000 | <1% |
Experimental Protocols
For laboratories needing to assess the cross-reactivity of this compound in their specific immunoassay, the following generalized protocols are provided.
Protocol 1: Assessing Cross-Reactivity in a Competitive Immunoassay
This protocol outlines a general procedure for determining the cross-reactivity of this compound in a competitive immunoassay format, where the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.
Materials:
-
Immunoassay kit for the target analyte
-
This compound standard of known purity
-
Drug-free matrix (e.g., serum, urine)
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known amount of this compound in an appropriate solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the drug-free matrix to create a range of concentrations to be tested.
-
Prepare Controls: Include a zero-concentration control (blank matrix) and a positive control (matrix spiked with the target analyte at a known concentration).
-
Run the Immunoassay: Follow the immunoassay kit manufacturer's instructions, substituting the this compound dilutions for the standard calibrators.
-
Data Analysis:
-
Generate a standard curve using the kit calibrators.
-
Determine the apparent concentration of the target analyte for each this compound dilution by interpolating from the standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Target Analyte / Concentration of this compound) x 100
-
Protocol 2: Assessing Interference in a Sandwich Immunoassay
This protocol describes a general method to evaluate if this compound interferes with a sandwich immunoassay, which is commonly used for larger analytes like proteins. In this format, interference can occur if the drug nonspecifically binds to the capture or detection antibodies.
Materials:
-
Sandwich ELISA kit for the target analyte
-
This compound standard of known purity
-
Samples containing a known concentration of the target analyte
-
Drug-free matrix
-
Microplate reader
-
Standard laboratory equipment
Procedure:
-
Prepare this compound Spikes: Prepare a high-concentration stock solution of this compound. Spike this into aliquots of the samples containing the target analyte at various concentrations. Also, prepare a control set of samples with no this compound added.
-
Run the ELISA: Follow the manufacturer's protocol for the sandwich ELISA, running both the this compound-spiked samples and the unspiked control samples.
-
Data Analysis:
-
Measure the concentration of the target analyte in both the spiked and unspiked samples.
-
Compare the measured concentrations. A significant difference between the spiked and unspiked samples indicates interference.
-
Calculate the percent recovery in the spiked samples: % Recovery = (Measured Concentration in Spiked Sample / (Expected Concentration in Unspiked Sample + Spiked Concentration)) x 100
-
A recovery significantly different from 100% suggests interference.
-
Visual Guides
Troubleshooting Workflow for Suspected Cross-Reactivity
Caption: Troubleshooting workflow for suspected this compound cross-reactivity.
Experimental Workflow for Competitive Immunoassay Cross-Reactivity Testing
Caption: Workflow for assessing this compound cross-reactivity in a competitive immunoassay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzisoxazole [a.osmarks.net]
- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Mẹdicament-Induced Weight Gain in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the weight gain side effects of Milsaperidone in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Iloperidone?
This compound (also known as Bysanti, VHX-896, and P-88) is an atypical antipsychotic. It is the primary active metabolite of iloperidone, meaning that when iloperidone is administered, it is converted into this compound in the body.[1][2] this compound and iloperidone are bioequivalent, and this compound is being developed as a standalone treatment.[3]
Q2: What is the receptor binding profile of this compound and how does it relate to weight gain?
This compound, similar to its parent compound iloperidone, acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][2] It also has a strong affinity for alpha-1 adrenergic receptors.[3][4] The propensity of atypical antipsychotics to cause weight gain is often linked to their antagonist activity at histamine H1 and serotonin 5-HT2C receptors. While the specific binding affinities of this compound at these receptors are not detailed in the provided results, many second-generation antipsychotics with weight gain liability exhibit this characteristic.[4]
Q3: Are there direct preclinical studies on this compound-induced weight gain?
Currently, there is a lack of publicly available preclinical studies specifically investigating weight gain induced by this compound. However, given its bioequivalence to iloperidone, data from iloperidone studies can provide valuable insights. Clinical studies have shown that iloperidone is associated with a mild to moderate degree of weight gain.[5][6][7]
Q4: What are the primary proposed mechanisms for atypical antipsychotic-induced weight gain?
The mechanisms are multifactorial and not fully elucidated, but several key pathways are implicated:
-
Histamine H1 Receptor Blockade: This is strongly associated with increased appetite (hyperphagia) and subsequent weight gain.
-
Serotonin 5-HT2C Receptor Blockade: Antagonism of this receptor is thought to disinhibit pathways that suppress appetite.
-
Dopamine D2 Receptor Blockade: Interference with dopamine signaling in reward pathways may alter food cravings and motivation.
-
AMP-activated protein kinase (AMPK) Pathway: Some antipsychotics may activate AMPK in the hypothalamus, a key regulator of energy homeostasis, leading to increased appetite.
-
Effects on peripheral metabolism: Atypical antipsychotics can also directly impact glucose and lipid metabolism, leading to insulin resistance and increased fat storage.
Q5: What are the most promising strategies to mitigate this compound-induced weight gain in preclinical models?
Based on research with other atypical antipsychotics, the following adjunctive therapies show promise for mitigating weight gain in preclinical models:
-
Metformin: An anti-diabetic agent that can improve insulin sensitivity and may reduce appetite. It has been shown to be effective in reducing antipsychotic-induced weight gain.[8][9][10][11]
-
Aripiprazole: An atypical antipsychotic with a lower propensity for weight gain, which acts as a partial agonist at D2 receptors. Co-administration has been shown to attenuate olanzapine-induced weight gain in rats.[12][13][14][15]
-
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide): These agents, used for treating type 2 diabetes and obesity, have shown significant efficacy in reducing antipsychotic-induced weight gain by promoting satiety and improving glucose control.[16][17][18][19][20]
Troubleshooting Guides
Issue 1: Significant variability in weight gain is observed between individual animals in the this compound-treated group.
-
Question: Why am I seeing such large individual differences in weight gain in my rodent models treated with this compound, and how can I address this in my experimental design?
-
Answer: Marked individual differences in weight gain are a known phenomenon in preclinical studies with atypical antipsychotics, including olanzapine.[21] This variability can be due to genetic predisposition, differences in gut microbiota, and individual responses to the drug's effects on appetite and metabolism.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group will improve the statistical power to detect significant differences despite individual variability.
-
Baseline Monitoring: Record individual food intake and body weight for a period before starting drug treatment to identify any outliers or animals with unusual metabolic profiles.
-
Stratified Randomization: After the baseline period, you can stratify the animals based on their initial body weight or food intake and then randomize them into treatment groups. This ensures a more even distribution of animals with different metabolic predispositions.
-
Consider Outlier Analysis: Pre-define statistical methods for identifying and handling outliers in your data analysis plan.
-
-
Issue 2: The chosen mitigation agent is not significantly reducing this compound-induced weight gain.
-
Question: I am co-administering a potential mitigation agent with this compound, but I am not observing the expected attenuation of weight gain. What could be the reason?
-
Answer: Several factors could contribute to the lack of efficacy of the mitigation agent.
-
Troubleshooting Steps:
-
Dose and Timing:
-
Mitigation Agent Dose: The dose of the mitigation agent may be insufficient. Conduct a dose-response study for the mitigation agent in the context of this compound co-administration.
-
Timing of Administration: The timing of administration of the mitigation agent relative to this compound and the feeding schedule can be critical. For example, some appetite-suppressing agents may be more effective if administered shortly before the dark cycle when rodents are most active and eat the most.
-
-
Route of Administration: Ensure that the route of administration for both this compound and the mitigation agent allows for appropriate pharmacokinetic profiles and target engagement.
-
Mechanism of Action: The chosen mitigation agent may not target the primary mechanism through which this compound is inducing weight gain in your specific model. Consider testing agents with different mechanisms of action (e.g., if an insulin-sensitizing agent like metformin is not effective, try an agent that directly targets appetite, such as a GLP-1 receptor agonist).
-
Duration of Study: The duration of the study may be too short to observe the full effect of the mitigation agent. Antipsychotic-induced weight gain can plateau over time, and the effects of a mitigation agent may become more apparent with longer-term treatment.[21]
-
-
Issue 3: Difficulty in distinguishing between sedation-induced reduced activity and a true metabolic effect on weight gain.
-
Question: this compound appears to be causing sedation in my animals. How can I differentiate the contribution of reduced physical activity from direct metabolic effects on weight gain?
-
Answer: Sedation is a common side effect of many antipsychotics and can contribute to weight gain by reducing energy expenditure.
-
Troubleshooting Steps:
-
Activity Monitoring: Use automated activity monitoring systems (e.g., locomotor activity boxes) to quantify the sedative effects of this compound and to see if the mitigation agent has any effect on activity levels.[12]
-
Pair-Feeding Experiments: A pair-fed control group can be included. In this design, the control animals are given the same amount of food that the this compound-treated animals consume voluntarily. This allows you to isolate the metabolic effects of the drug from the effects of hyperphagia.
-
Indirect Calorimetry: Use metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity simultaneously. This will provide a comprehensive picture of the drug's impact on energy balance.
-
Body Composition Analysis: At the end of the study, perform body composition analysis (e.g., using DEXA or a carcass composition analyzer) to determine if the weight gain is primarily due to an increase in fat mass or lean mass.
-
-
Quantitative Data Summary
Table 1: Preclinical Mitigation of Antipsychotic-Induced Weight Gain
| Antipsychotic | Mitigation Agent | Animal Model | Key Findings |
| Olanzapine | Aripiprazole | Female Hooded-Lister rats | Co-administration of aripiprazole (2 mg/kg) significantly attenuated olanzapine (1 mg/kg)-induced hyperphagia.[12] |
| Olanzapine | Metformin | - | Metformin has been shown to prevent and reduce weight gain and insulin resistance associated with antipsychotic use.[8][9][10] |
| Various SGAs | GLP-1 Receptor Agonists (Liraglutide, Semaglutide) | - | GLP-1 RAs have demonstrated significant reductions in body weight and BMI in patients taking second-generation antipsychotics.[19] |
Table 2: Clinical Mitigation of Antipsychotic-Induced Weight Gain
| Antipsychotic | Mitigation Agent | Population | Key Findings |
| Olanzapine | Aripiprazole | Patients with schizophrenia | Add-on aripiprazole was associated with a significant reduction in body weight.[14] |
| Various SGAs | Metformin | Patients with schizophrenia | Metformin treatment is associated with a modest but significant reduction in antipsychotic-induced weight gain.[8][9] |
| Various SGAs | Liraglutide | Patients with schizophrenia spectrum disorders | Liraglutide treatment resulted in a placebo-subtracted weight loss of 5.3 kg and improved glucose tolerance.[22] |
| Various SGAs | Semaglutide | Adults with schizophrenia, prediabetes, and overweight/obesity | Semaglutide (up to 1 mg/week) for 30 weeks led to a 9 kg greater weight reduction compared to placebo.[20] |
Experimental Protocols
Protocol 1: Co-administration of Metformin to Mitigate this compound-Induced Weight Gain in Rats
-
Animals: Male Sprague-Dawley rats (8 weeks old) are individually housed in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Acclimatization: Allow a 1-week acclimatization period with ad libitum access to standard chow and water.
-
Groups (n=10-12 per group):
-
Vehicle control (e.g., water or saline)
-
This compound (dose to be determined based on efficacy studies)
-
Metformin (e.g., 200 mg/kg/day)
-
This compound + Metformin
-
-
Drug Administration:
-
Monitoring:
-
Body weight and food and water intake are measured daily.
-
Fasting blood glucose and insulin levels are measured at baseline and at the end of the study. An oral glucose tolerance test (OGTT) can also be performed.
-
-
Duration: 4-8 weeks.
-
Endpoint Analysis:
-
Total body weight gain.
-
Cumulative food intake.
-
Fasting glucose and insulin levels, and HOMA-IR calculation.
-
Body composition analysis (fat mass and lean mass).
-
Analysis of relevant tissues (e.g., hypothalamus for neuropeptide expression, liver and adipose tissue for gene expression related to metabolism).
-
Protocol 2: Co-administration of Aripiprazole to Mitigate this compound-Induced Weight Gain in Rats
-
Animals and Acclimatization: As described in Protocol 1.
-
Groups (n=10-12 per group):
-
Vehicle control
-
This compound
-
Aripiprazole (e.g., 2 mg/kg)
-
This compound + Aripiprazole
-
-
Drug Administration:
-
All drugs are administered daily via oral gavage or subcutaneous injection.
-
-
Monitoring:
-
Daily body weight and food intake.
-
Locomotor activity can be assessed to monitor for sedative effects.
-
-
Duration: 2-4 weeks.
-
Endpoint Analysis:
-
Total body weight gain.
-
Cumulative food intake.
-
Changes in locomotor activity.
-
Protocol 3: Co-administration of a GLP-1 Receptor Agonist to Mitigate this compound-Induced Weight Gain in Mice
-
Animals: Male C57BL/6J mice (8 weeks old) are individually housed.
-
Acclimatization: As described in Protocol 1.
-
Groups (n=10-12 per group):
-
Vehicle control
-
This compound
-
GLP-1 receptor agonist (e.g., Liraglutide, 0.2 mg/kg, twice daily, or a long-acting analog)
-
This compound + GLP-1 receptor agonist
-
-
Drug Administration:
-
This compound is administered via oral gavage or in the diet.
-
GLP-1 receptor agonists are typically administered via subcutaneous injection.
-
-
Monitoring:
-
Daily body weight and food intake.
-
OGTT at baseline and end of the study.
-
-
Duration: 4-6 weeks.
-
Endpoint Analysis:
-
Total body weight gain.
-
Cumulative food intake.
-
Glucose tolerance.
-
Plasma levels of lipids (triglycerides, cholesterol).
-
Pancreatic islet histology and insulin content (optional).
-
Visualizations
Caption: Proposed signaling pathways for this compound-induced weight gain.
Caption: Experimental workflow for evaluating mitigation strategies.
Caption: Logical relationships of this compound and mitigation strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. vandapharma.com [vandapharma.com]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmph.com [ijcmph.com]
- 6. researchgate.net [researchgate.net]
- 7. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin in the management of antipsychotic-induced weight gain – why the ‘weight’? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin in Treatment of Antipsychotic-Induced Weight Gain in Schizophrenia | CSCC [sites.cscc.unc.edu]
- 10. Early metformin minimizes antipsychotic-induced weight gain | MDedge [mdedge.com]
- 11. New Clinical Guideline for using metformin to prevent antipsychotic induced weight gain - UCD School of Medicine [ucd.ie]
- 12. Ziprasidone and aripiprazole attenuate olanzapine-induced hyperphagia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aripiprazole for the management of olanzapine-induced weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. GLP-1 Receptor Agonists as a Novel Solution for Antipsychotic-Induced Weight Gain in Severe and Persistent Mental Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medscape.com [medscape.com]
- 21. Characterization of olanzapine-induced weight gain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. psychiatryonline.org [psychiatryonline.org]
Technical Support Center: Enhancing the Translational Validity of Milsaperidone Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milsaperidone in animal models. The goal is to improve the translational validity of these preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as VHX-896 or Bysanti™) is an atypical antipsychotic medication. It is the primary active metabolite of iloperidone. Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2]
Q2: Why is improving the translational validity of this compound animal studies important?
A2: Enhancing translational validity is crucial to ensure that findings from animal models accurately predict the efficacy and safety of this compound in human clinical trials. Many compounds that show promise in preclinical studies fail in later-stage clinical trials, often due to a lack of translational relevance in the animal models used.[3][4][5]
Q3: What are the most common animal models used to assess the antipsychotic potential of drugs like this compound?
A3: The most common models for assessing antipsychotic-like activity include:
-
Amphetamine-induced hyperlocomotion: This model assesses the ability of a drug to reverse the excessive motor activity induced by a dopamine agonist like amphetamine, which is considered a model of psychosis.[6]
-
Prepulse Inhibition (PPI) of the startle reflex: PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. This test evaluates a drug's ability to restore these gating deficits.[7]
Q4: Where can I find publicly available preclinical data for this compound?
A4: There is limited publicly available preclinical data specifically for this compound. However, as it is the active metabolite of iloperidone and they are considered bioequivalent, data from iloperidone studies can be used as a reliable proxy to guide experimental design and interpretation.[2]
Troubleshooting Guides
Amphetamine-Induced Hyperlocomotion
Q: My vehicle-treated animals show high variability in baseline locomotor activity. What can I do?
A: High variability in baseline activity can obscure drug effects. To address this:
-
Habituation: Ensure a sufficient habituation period to the testing chambers before recording baseline activity. A common protocol involves at least 30-60 minutes of habituation.[6]
-
Environmental Control: Maintain consistent lighting, temperature, and noise levels in the testing room, as these can significantly impact rodent behavior.
-
Handling: Handle the animals consistently and gently to minimize stress-induced hyperactivity.
-
Group Assignment: After the habituation and baseline recording, assign animals to treatment groups in a counterbalanced manner based on their baseline activity levels.
Q: The effect of amphetamine on locomotor activity is not robust or is inconsistent across studies. Why might this be?
A: Several factors can influence the locomotor-stimulating effects of amphetamine:
-
Dose: The dose of amphetamine is critical. A dose-response curve should be established for the specific strain and sex of the animals being used.
-
Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivity to amphetamine.
-
Time Course: The peak effect of amphetamine on locomotion occurs within a specific time window post-administration. Ensure your data collection period captures this peak. Typically, activity is measured for 60-90 minutes after amphetamine injection.[6]
Prepulse Inhibition (PPI) of the Startle Reflex
Q: I am observing a "floor" or "ceiling" effect in my PPI data. How can I avoid this?
A: Floor or ceiling effects can limit the ability to detect drug-induced changes.
-
Stimulus Intensities: Adjust the intensity of the prepulse and the startle pulse. If PPI is too high (ceiling effect), try decreasing the prepulse intensity. If PPI is too low (floor effect), ensure the startle pulse is sufficiently intense to elicit a robust startle response.
-
Interstimulus Interval (ISI): The time between the prepulse and the startle pulse is a critical parameter. An optimal ISI is typically between 30 and 120 milliseconds. Experiment with different ISIs to find the one that yields a moderate level of PPI in your control group.
Q: There is high variability in startle amplitude between my animals. How can I manage this?
A: Variability in startle amplitude is common.
-
Habituation: A brief habituation period at the beginning of the test session with background noise can help stabilize the animals.
-
Data Normalization: PPI is typically calculated as a percentage of the startle response to the pulse alone, which helps to normalize for individual differences in startle reactivity.
-
Exclusion Criteria: Establish clear criteria for excluding animals with excessively low or no startle response, as this can skew the data.
Data Presentation
Table 1: Representative Data for the Effect of Atypical Antipsychotics on Amphetamine-Induced Hyperlocomotion in Rats
The following table presents representative data on the effects of the atypical antipsychotic clozapine and the typical antipsychotic haloperidol on amphetamine-induced hyperlocomotion. This data can serve as a reference for expected outcomes when testing this compound.
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Counts/60 min) | % Inhibition of Amphetamine Effect |
| Vehicle + Saline | - | 1500 ± 200 | N/A |
| Vehicle + Amphetamine | 1.5 | 8500 ± 500 | 0% |
| Haloperidol + Amphetamine | 0.05 | 4500 ± 400 | 57% |
| Haloperidol + Amphetamine | 0.10 | 2500 ± 300 | 86% |
| Clozapine + Amphetamine | 10.0 | 5000 ± 450 | 50% |
| Clozapine + Amphetamine | 20.0 | 3000 ± 350 | 79% |
Data are presented as mean ± SEM and are adapted for illustrative purposes based on findings from literature.[8]
Table 2: Effect of Iloperidone on Apomorphine-Induced Prepulse Inhibition (PPI) Deficits in Rats
This table summarizes the effect of iloperidone on PPI deficits induced by the dopamine agonist apomorphine, providing a relevant dataset for this compound studies.
| Pretreatment | Challenge | % PPI (Mean ± SEM) |
| Vehicle | Vehicle | 65 ± 5 |
| Vehicle | Apomorphine (0.5 mg/kg) | 30 ± 6 |
| Iloperidone (1 mg/kg) | Apomorphine (0.5 mg/kg) | 55 ± 7 |
| Iloperidone (3 mg/kg) | Apomorphine (0.5 mg/kg) | 62 ± 6 |
% PPI is calculated as: 100 - [ (startle on prepulse + pulse trial) / (startle on pulse-alone trial) ] x 100. Data is illustrative of findings in the literature.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion in rodents.
Materials:
-
Locomotor activity chambers equipped with infrared beams.
-
This compound.
-
d-Amphetamine sulfate.
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Place each animal individually into a locomotor activity chamber and allow for a 30-60 minute habituation period.[6]
-
Following habituation, administer the vehicle or this compound at the desired doses.
-
After the appropriate pretreatment time for this compound, administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) or vehicle.
-
Immediately place the animals back into the locomotor activity chambers and record locomotor activity for 60-90 minutes.[6]
-
Analyze the data by quantifying the total distance traveled or the number of beam breaks during the testing period.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To determine if this compound can attenuate deficits in sensorimotor gating induced by a dopamine agonist.
Materials:
-
Startle response measurement system with sound-attenuating chambers.
-
This compound.
-
Dopamine agonist (e.g., apomorphine).
-
Vehicle.
-
Rodents (e.g., male Wistar rats).
Procedure:
-
Habituate the animals to the testing room for at least 1 hour.
-
Administer the vehicle or this compound at the desired doses.
-
After the appropriate pretreatment time, administer the dopamine agonist or vehicle.
-
Place each animal in a startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + pulse trials: A non-startling acoustic prepulse (e.g., 75-85 dB, 20 ms duration) presented 30-120 ms before the startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Calculate %PPI for each prepulse intensity.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Translational Animal Models for Symptoms of Schizophrenia or Bipolar Mania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 5. Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. b-neuro.com [b-neuro.com]
- 7. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Milsaperidone Technical Support Center: Addressing Batch Variability
Welcome to the Milsaperidone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with a new batch of this compound. What are the initial troubleshooting steps?
A1: Inconsistent results are often the first sign of batch-to-batch variability.[1] The primary step is to systematically verify the new batch's integrity and review your experimental setup. Key actions include:
-
Verify Compound Identity and Purity: Ensure the new batch is indeed this compound and meets the necessary purity specifications. Impurities can significantly alter experimental outcomes.[1][2][3]
-
Check Compound Stability: Confirm that the compound has been stored correctly and has not degraded. Improper storage can lead to the formation of inactive byproducts.[2]
-
Standardize Experimental Conditions: Review your protocol to ensure all parameters, such as reagent concentrations, incubation times, and cell passage numbers, are consistent with previous experiments.[4][5]
-
Perform a Dose-Response Curve: A shift in the dose-response curve can indicate a difference in the potency of the new batch.
Q2: What are the common causes of batch-to-batch variability in research compounds like this compound?
A2: Batch-to-batch variability can stem from several factors during synthesis and purification.[6][7] These include:
-
Variations in raw materials.[6]
-
Slight differences in reaction conditions (e.g., temperature, pressure, reaction time).
-
Inefficient or altered purification methods.
-
Compound instability, leading to degradation over time.
-
The presence of different polymorphs (different crystal structures of the same compound).[8]
Q3: My in vivo experiments show a significant difference in efficacy and/or toxicity with a new batch of this compound. How can I troubleshoot this?
A3: In vivo experiments are highly sensitive to variations in compound quality. If you observe discrepancies:
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Look for differences in purity, impurity profiles, and other specified parameters.
-
Consider Stereoisomerism: If this compound has chiral centers, different batches may have varying ratios of stereoisomers, each with potentially different biological activities.
-
Assess Bioavailability: Differences in physical properties, such as particle size or crystal form, can affect the dissolution rate and bioavailability of the compound.
Q4: How can I minimize the impact of batch-to-batch variability on my research?
A4: Proactive management is key.
-
Qualify New Batches: Before starting critical experiments, qualify each new batch by comparing its analytical data (e.g., HPLC, NMR, MS) and biological activity with a reference batch.
-
Standardize Protocols: Use well-documented and standardized experimental protocols across all experiments.[4]
-
Aliquot and Store Properly: Upon receiving a new batch, aliquot the compound into smaller, single-use vials and store them under the recommended conditions to prevent degradation from repeated freeze-thaw cycles.
Data Presentation
Table 1: Hypothetical Batch Comparison of this compound
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 98.2% | 99.6% |
| Major Impurity | 0.2% (Impurity X) | 1.1% (Impurity Y) | 0.15% (Impurity X) |
| IC50 (D2 Receptor Binding) | 15 nM | 35 nM | 14 nM |
| Solubility (in DMSO) | 50 mg/mL | 42 mg/mL | 51 mg/mL |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
This table illustrates how different batches of this compound might vary in purity, biological activity, and physical properties.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a new batch of this compound and compare its impurity profile to a reference batch.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of the new this compound batch in a suitable solvent (e.g., DMSO).
-
Prepare a similar stock solution of the reference batch.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatograms of the new and reference batches, noting any differences in the number and relative abundance of impurity peaks.[3]
-
Protocol 2: In Vitro Potency Assessment (D2 Receptor Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new this compound batch and compare it to a reference batch.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor in appropriate media.
-
-
Assay Preparation:
-
Prepare serial dilutions of the new and reference batches of this compound in assay buffer.
-
Prepare a solution of a radiolabeled ligand (e.g., [3H]-Spiperone) at a concentration near its Kd.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound for 1 hour at room temperature.
-
-
Detection:
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. techmate.co.uk [techmate.co.uk]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 8. researchgate.net [researchgate.net]
Refinement of Milsaperidone administration techniques for consistent results
Welcome to the technical support center for Milsaperidone, an atypical antipsychotic currently under investigation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on administration techniques and ensure consistent, reproducible experimental results. This compound acts as a dopamine D2 receptor and serotonin 5-HT2A receptor antagonist[1].
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The choice of vehicle is critical and depends on the administration route and the drug's physicochemical properties[2]. For poorly water-soluble compounds like this compound, aqueous suspensions are common for oral (PO) and intraperitoneal (IP) administration. A standard and well-tolerated vehicle is 0.5% methylcellulose (or carboxymethylcellulose) with 0.1% Tween 80 in sterile water[3]. For intravenous (IV) administration, a co-solvent system is often required. A common approach involves dissolving this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then diluting it with a solution containing a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. Always include a vehicle-only control group to differentiate vehicle effects from compound effects[4].
Q2: I'm observing precipitation in my this compound solution. How can I improve its solubility and stability?
A2: Precipitation indicates that the drug is not fully dissolved or is falling out of solution, which can lead to inaccurate dosing[4]. To improve solubility:
-
For Aqueous Suspensions: Ensure vigorous and consistent homogenization or sonication during preparation to achieve a uniform particle size. Prepare suspensions fresh on the day of dosing to minimize the risk of crystallization[5].
-
For IV Solutions: When using a co-solvent system like DMSO, ensure the initial stock concentration is fully dissolved before diluting. Add the drug-DMSO stock to the aqueous vehicle slowly while vortexing to prevent immediate precipitation[4]. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity[2][6]. The use of solubilizing agents like cyclodextrins can significantly enhance the solubility of hydrophobic drugs[2].
Q3: What are the recommended storage conditions for this compound stock and prepared solutions?
A3: As a general best practice for investigational compounds, solid this compound should be stored in a cool, dark, and dry place, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous formulations should be prepared fresh for each experiment to ensure stability and prevent degradation or microbial growth[7].
Q4: How critical is the route of administration to experimental outcomes?
A4: The route of administration (e.g., PO, IP, IV, subcutaneous) significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, affecting its bioavailability, onset of action, and duration of effect. Inconsistent administration techniques are a major source of variability in preclinical studies[7][8]. It is crucial to select a route appropriate for the experimental question and to standardize the administration procedure meticulously.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral or physiological results between subjects. | 1. Inconsistent Drug Administration: Variations in injection site, volume, or rate of infusion[7][9].2. Improper Formulation: Non-homogenous suspension or drug precipitation leading to inaccurate dosing.3. Biological Variability: Natural differences in animal metabolism, age, or weight.4. Environmental Stressors: Inconsistent handling or environmental conditions (e.g., noise, light) affecting animal behavior[7]. | 1. Standardize Protocols: Meticulously standardize all administration procedures. For IV infusions, control the rate carefully[9].2. Verify Formulation: Visually inspect solutions for uniformity and clarity before each administration. Prepare fresh.3. Randomize & Increase N: Use a sufficient number of animals and randomize them into groups. Ensure tight control over animal strain, age, and weight.4. Acclimate Animals: Ensure a proper acclimation period and handle all animals consistently[7]. |
| Reduced or no observable effect at the expected therapeutic dose. | 1. Drug Degradation: Improper storage or use of old solutions.2. Poor Bioavailability: The chosen vehicle or administration route may be suboptimal for absorption.3. Dosing Error: Incorrect calculation of dose or concentration.4. Insufficient Treatment Duration: For chronic studies, the duration may be too short to induce the desired biological changes[7]. | 1. Prepare Fresh Solutions: Always prepare formulations fresh from a properly stored solid compound or stock solution.2. Optimize Vehicle/Route: Consult literature for optimal vehicles. Consider a pilot pharmacokinetic study to confirm drug exposure.3. Double-Check Calculations: Verify all calculations for dose, concentration, and volume.4. Conduct Dose-Response Study: Perform a dose-response study to determine the optimal effective dose in your specific model[7]. |
| Unexpected adverse effects or toxicity in animal models. | 1. Vehicle Toxicity: The vehicle itself (e.g., high concentrations of DMSO, PEG-400) may be causing adverse effects[6].2. Off-Target Pharmacological Effects: this compound may have affinities for other receptors, leading to side effects like motor deficits or sedation[10].3. Incorrect Dose/Overdose: A simple calculation or dilution error. | 1. Run Vehicle-Only Controls: Always include a control group that receives only the vehicle to isolate its effects[4].2. Review Pharmacology: Be aware of the drug's full receptor binding profile. Consider if observed effects align with known off-target activities.3. Verify Dose: Re-calculate and confirm the administered dose. If necessary, perform a dose-range finding study to establish the maximum tolerated dose. |
Data Presentation
Quantitative data is essential for refining protocols. The following tables provide illustrative data on vehicle selection and administration routes for a compound with properties similar to this compound.
Table 1: Illustrative Solubility and Stability of this compound in Common Vehicles
| Vehicle Composition | Max Feasible Concentration (mg/mL) | Stability at 4°C (24h) | Notes |
|---|---|---|---|
| Sterile Saline (0.9% NaCl) | < 0.1 | Poor | Not suitable for achieving therapeutic concentrations. |
| 5% DMSO in Saline | 1.0 | Good | Suitable for low-dose IV/IP. Potential for DMSO toxicity at higher volumes[2][6]. |
| 10% Tween 80 in Water | 2.5 | Fair | Surfactant improves wetting but may not form a stable solution. |
| 0.5% MC / 0.1% Tween 80 | 10.0 (Suspension) | Good (with agitation) | Standard for oral gavage. Requires constant agitation for homogeneity[3]. |
| 20% HP-β-CD in Saline | 5.0 | Excellent | Good choice for IV administration to enhance solubility[4]. |
Table 2: Hypothetical Impact of Administration Route on this compound Bioavailability
| Administration Route | Time to Max Concentration (Tmax) | Bioavailability (%) | Key Considerations |
|---|---|---|---|
| Intravenous (IV) | < 5 minutes | 100% (by definition) | Rapid onset, but requires soluble formulation. Risk of embolism if not fully dissolved[4]. |
| Intraperitoneal (IP) | 15 - 30 minutes | 60 - 80% | Bypasses first-pass metabolism but can have variable absorption. |
| Oral (PO) | 30 - 60 minutes | 20 - 40% | Subject to first-pass metabolism. Formulation is critical for absorption. |
| Subcutaneous (SC) | 45 - 90 minutes | 70 - 90% | Slower absorption provides a more sustained release profile. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 5 mg/mL this compound suspension in a standard vehicle.
-
Materials: this compound powder, 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 80 (Tween 80) in sterile water, sterile conical tubes, magnetic stirrer or sonicator.
-
Vehicle Preparation: Prepare the CMC/Tween 80 vehicle by slowly adding CMC powder to the water while stirring vigorously to prevent clumping. Add Tween 80 and stir until a clear, slightly viscous solution is formed.
-
Calculation: For a 10 mL final volume at 5 mg/mL, weigh 50 mg of this compound powder.
-
Suspension Preparation: a. Place the weighed this compound powder in a sterile conical tube. b. Add a small volume (e.g., 1 mL) of the vehicle and triturate or vortex to create a smooth, uniform paste. This prevents clumping. c. Gradually add the remaining vehicle to the paste while continuously vortexing or stirring. d. Once the final volume is reached, sonicate the suspension for 5-10 minutes or use a magnetic stirrer for 15-20 minutes to ensure a homogenous mixture.
-
Final Checks: Before administration, visually inspect the suspension for uniformity. Gently agitate the suspension before drawing each dose to prevent settling.
Protocol 2: Assessing this compound Stability in a Vehicle
This protocol provides a method to quickly assess the physical stability of a prepared formulation.
-
Preparation: Prepare the this compound formulation (e.g., 5 mg/mL suspension in CMC/Tween 80) as described above.
-
Sampling: Aliquot the formulation into multiple clear vials. Store them under different conditions (e.g., room temperature, 4°C).
-
Observation: At set time points (e.g., 0, 1, 4, 8, and 24 hours), visually inspect the samples for any signs of precipitation, crystallization, or color change.
-
Microscopy (Optional): Place a drop of the suspension on a microscope slide and observe the particle size and morphology. An increase in crystal size over time indicates instability.
-
Quantification (Optional): For a more rigorous analysis, centrifuge a sample at each time point and measure the drug concentration in the supernatant using HPLC. A decrease in concentration indicates the drug is falling out of solution.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to this compound research.
Figure 1. Proposed antagonist action of this compound on D2 and 5-HT2A receptors.
Figure 2. A stepwise workflow for consistent this compound administration.
Figure 3. A logical flowchart for troubleshooting sources of experimental variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why is drug infusion rate often controlled in clinical trial protocols? [synapse.patsnap.com]
- 10. Antipsychotics | Veterian Key [veteriankey.com]
Validation & Comparative
Milsaperidone and Iloperidone: A Bioequivalence Deep Dive for Researchers
An objective comparison of the pharmacokinetic profiles of the novel antipsychotic milsaperidone and its parent compound, iloperidone, supported by head-to-head clinical trial data.
This guide provides a comprehensive analysis of the bioequivalence between this compound (formerly VHX-896 and P88) and iloperidone. This compound is the major active metabolite of the atypical antipsychotic iloperidone and is under development for the treatment of major depressive disorder, bipolar I disorder, and schizophrenia.[1][2] This document is intended for researchers, scientists, and drug development professionals, presenting key pharmacokinetic data, experimental methodologies, and a comparative overview of their mechanisms of action.
Executive Summary of Bioequivalence Findings
Clinical studies have demonstrated that this compound and iloperidone are bioequivalent.[3] This has been established in both single-dose and multiple-dose (steady-state) studies.[3] The key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and time to maximum concentration (Tmax), show no clinically significant differences between the two compounds when administered orally.[3] These findings are crucial as they allow for the leveraging of existing clinical efficacy and safety data for iloperidone to support the development of this compound.[4]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters from single-dose and steady-state bioequivalence studies comparing this compound and iloperidone.
Single-Dose Pharmacokinetic Results
A single-dose, open-label, crossover study (NCT06494397) was conducted to compare the pharmacokinetic profiles of this compound and iloperidone. The results are presented below.[3]
| Parameter | This compound (Test) | Iloperidone (Reference) | Geometric Mean Ratio (this compound/Iloperidone) [90% CI] |
| Cmax (pg/mL) | 1,845 | 1,881 | 98.08% (91.00% – 105.71%) |
| AUC(0-t) (hrpg/mL) | 47,961 | 48,655 | 98.58% (94.08% – 103.29%) |
| AUC(inf) (hrpg/mL) | 52,323 | 53,267 | 98.23% (93.97% – 102.67%) |
| Tmax (hours, median [range]) | 4.0 (2.0 – 8.0) | 4.0 (3.0 – 8.0) | N/A |
Data sourced from Vanda Pharmaceuticals presentation.[3]
Steady-State Pharmacokinetic Results
A multiple-dose, steady-state bioequivalence study (NCT04969211) was also performed. The key pharmacokinetic parameters at steady state are summarized in the table below.[3]
| Parameter | This compound (Test) | Iloperidone (Reference) | Geometric Mean Ratio (this compound/Iloperidone) [90% CI] |
| Cmax (pg/mL) | 28,889 | 30,365 | 95.14% (93.93% – 96.37%) |
| AUC(0-12) (hr*pg/mL) | 253,310 | 265,887 | 95.27% (94.08% – 96.48%) |
| Tmax (hours, median [range]) | 3.5 (2.0 – 4.1) | 3.5 (2.0 – 4.1) | N/A |
Data sourced from Vanda Pharmaceuticals presentation.[3]
Experimental Protocols
While the full, detailed protocols for the cited studies (NCT06494397 and NCT04969211) are not publicly available, a standard bioequivalence study protocol for oral solid dosage forms was likely followed, adhering to guidelines from regulatory bodies like the FDA. A typical protocol for such a study is outlined below.
Study Design
The studies were likely single-center, randomized, open-label, two-period, two-sequence, crossover trials.
-
Single-Dose Study: Healthy adult subjects would have received a single oral dose of this compound (test) and iloperidone (reference) in randomized order, separated by a washout period of adequate duration to ensure complete elimination of the drug from the body.
-
Steady-State Study: Healthy adult subjects would have received multiple doses of this compound (test) and iloperidone (reference) until steady-state concentrations were achieved, followed by pharmacokinetic sampling over a dosing interval.
Dosing and Administration
-
Test Product: this compound immediate-release oral tablets.
-
Reference Product: Iloperidone immediate-release oral tablets.
-
Administration: Oral administration with a standardized volume of water after a supervised overnight fast. For fed studies, administration would occur after a standardized high-fat, high-calorie meal.
Pharmacokinetic Sampling
Blood samples were collected at predefined time points before and after drug administration. A typical sampling schedule would include a pre-dose sample, multiple samples around the expected Tmax, and several samples during the elimination phase to accurately characterize the concentration-time profile.
Bioanalytical Method
Plasma concentrations of this compound and iloperidone were likely determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The method would have been validated for selectivity, sensitivity, linearity, accuracy, precision, and stability according to regulatory guidelines.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following parameters were calculated from the plasma concentration-time data using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.[3]
-
AUC(inf): Area under the plasma concentration-time curve extrapolated to infinity.[3]
-
-
Statistical Analysis: The primary pharmacokinetic parameters (Cmax and AUC) were log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the geometric mean ratios of the test to reference product were calculated. For bioequivalence to be concluded, these confidence intervals must fall within the regulatory acceptance range of 80.00% to 125.00%.
Experimental Workflow Diagram
Caption: A typical workflow for a two-period crossover bioequivalence study.
Comparative Mechanism of Action
Both this compound and iloperidone are classified as atypical antipsychotics. Their therapeutic effects are believed to be mediated through a combination of antagonist activities at dopamine and serotonin receptors.[5][6]
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the antipsychotic effects on the positive symptoms of schizophrenia.[4]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to efficacy against the negative symptoms of schizophrenia and a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.[7][8]
Iloperidone also exhibits high affinity for α1-adrenergic receptors, which may contribute to side effects such as orthostatic hypotension.[3] As this compound is the active metabolite of iloperidone, it shares this receptor binding profile.[1]
Signaling Pathway Diagram
Caption: Antagonistic action of this compound and iloperidone on key neural receptors.
References
- 1. Clinical Data: Vanda Presents this compound Bioequivalence Results at ASCP Meeting | VNDA Stock News [stocktitan.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. vandapharma.com [vandapharma.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Vanda Announces Bysanti™ NDA Filing; FDA Decision Expected in Early 2026 [prnewswire.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. database.ich.org [database.ich.org]
A Comparative Analysis of Milsaperidone and Risperidone Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding affinities of two atypical antipsychotic agents, Milsaperidone and Risperidone. The information presented is intended to support research and drug development efforts by offering a clear, data-driven comparison of their pharmacological profiles.
Introduction
This compound (also known as VHX-896 and P88) is an active metabolite of the atypical antipsychotic iloperidone.[1][2] It is currently under development for the treatment of schizophrenia and bipolar disorder.[3] Like other atypical antipsychotics, its mechanism of action is believed to involve antagonism at dopamine D2 and serotonin 5-HT2A receptors.[3]
Risperidone is a well-established second-generation antipsychotic used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Its therapeutic effects are primarily attributed to its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.
This guide will delve into the specific receptor binding affinities of both compounds, presenting quantitative data, the experimental methods used to obtain this data, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Receptor Affinity Data
The following table summarizes the in vitro receptor binding affinities (Ki and pKi values) of this compound and Risperidone for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (as P88-8991) | Risperidone |
| Dopamine Receptors | ||
| D1 | Ki: 9.5 nM[2] | |
| D2A | pKi: 7.80[4][5] | |
| D4 | Ki: 3.5 nM[2] | |
| Serotonin Receptors | ||
| 5-HT1B | Ki: 5.1 nM[2] | |
| 5-HT2A | pKi: 9.56[4][5] | |
| 5-HT2C | Ki: 6.9 nM[2] | |
| Adrenergic Receptors | ||
| α1 | pKi: 8.08[4][5] | |
| α2B | Ki: 6 nM[2] | |
| α2C | pKi: 7.79, Ki: 1.3 nM[2][4][5] | |
| Histamine Receptors | ||
| H1 | Lower affinity[4][5] |
Note: Data for Risperidone across a comparable range of receptors with specific Ki values was not available in the provided search results. The table will be updated as more data becomes available.
Experimental Protocols
The receptor affinity data presented in this guide is typically determined using in vitro radioligand binding assays. Below is a detailed methodology for a representative competitive binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Risperidone) for a specific target receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human D2 or 5-HT2A receptors).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Test Compound: The unlabeled drug for which the affinity is to be determined (this compound or Risperidone).
-
Assay Buffer: A buffer solution appropriate for the specific receptor (e.g., Tris-HCl buffer).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor to determine non-specific binding.
-
Filtration Apparatus: A multi-well filter plate (e.g., 96-well glass fiber filter plate) and a vacuum manifold.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target receptor are prepared and diluted in the assay buffer to a desired protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of each well are rapidly filtered through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound ligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Visualizations
Signaling Pathways
The therapeutic effects of this compound and Risperidone are mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors, which triggers specific intracellular signaling cascades.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
Milsaperidone for Major Depressive Disorder: An Overview of Ongoing Phase 3 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Milsaperidone (also known as VHX-896 and Bysanti™) is an investigational atypical antipsychotic currently under evaluation as an adjunctive therapy for Major Depressive Disorder (MDD). As of late 2025, this compound is in Phase 3 clinical development for this indication, with pivotal trial results anticipated in 2026. This guide provides a comprehensive overview of the available information on the ongoing clinical trials comparing this compound to placebo, including detailed experimental protocols and the drug's mechanism of action.
Efficacy Data (Anticipated)
Quantitative efficacy data from Phase 3 clinical trials in MDD are not yet publicly available. The primary outcome measure for the ongoing studies is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to the end of treatment. This section will be updated with a detailed data comparison table upon the release of topline results.
| Efficacy Measure | This compound + ADT | Placebo + ADT | p-value |
| Change in MADRS Score | Data Not Yet Available | Data Not Yet Available | - |
| Response Rate | Data Not Yet Available | Data Not Yet Available | - |
| Remission Rate | Data Not Yet Available | Data Not Yet Available | - |
| ADT: Antidepressant Therapy |
Mechanism of Action
This compound is the active metabolite of iloperidone and functions as an antagonist at multiple neurotransmitter receptors.[1] Its primary therapeutic effects are believed to be mediated through its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] This dual-receptor antagonism is a characteristic feature of many atypical antipsychotics and is thought to contribute to their efficacy in treating mood disorders by modulating dopaminergic and serotonergic neurotransmission in key brain circuits.
This compound's antagonistic action on D2 and 5-HT2A receptors.
Experimental Protocols: Phase 3 Clinical Trial (NCT06830044)
The ongoing pivotal study is a randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of this compound as an adjunctive therapy in patients with MDD.[5][6]
Study Design:
-
Title: Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder.[5]
-
Phase: 3.[7]
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Treatment Arms:
Participant Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
Intervention:
Outcome Measures:
-
Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6. The MADRS is a 10-item, clinician-rated scale assessing the severity of depressive symptoms, with a total score ranging from 0 to 60.[6][11]
-
Secondary Outcomes:
Workflow of the Phase 3 this compound MDD clinical trial.
This compound represents a potential new adjunctive treatment option for patients with MDD who have not responded adequately to standard antidepressant therapies. The ongoing Phase 3 clinical trials are well-designed to assess its efficacy and safety in this population. The scientific community awaits the results of these trials, which will provide the first quantitative evidence for this compound's role in the management of MDD.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Vanda Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder | Clinical Research Trial Listing [centerwatch.com]
- 6. A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of this compound as Adjunctive Therapy in the Treatment of Patients with Major Depressive Disorder | ORI [ori.org]
- 7. This compound for Depression · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. biotechhunter.com [biotechhunter.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of this compound as Adjunctive Therapy in the Treatment of Patients with Major Depressive Disorder | ORI [ori.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Head-to-head comparison of Milsaperidone and olanzapine for schizophrenia
Head-to-Head Comparison: Iloperidone vs. Olanzapine for Schizophrenia
A detailed guide for researchers and drug development professionals.
This guide provides a comprehensive comparison of iloperidone and olanzapine, two atypical antipsychotic agents used in the management of schizophrenia. The information presented herein is intended for researchers, scientists, and professionals in drug development, focusing on objective performance data, experimental methodologies, and visual representations of key concepts.
It is important to note that the initial query for "Milsaperidone" did not yield any results for an approved or investigational drug. Based on the context and phonetic similarity, this guide will proceed with a comparison of iloperidone and olanzapine.
Overview and Mechanism of Action
Both iloperidone and olanzapine are second-generation (atypical) antipsychotics that exert their therapeutic effects through a combination of dopamine (D2) and serotonin (5-HT2A) receptor antagonism. However, their distinct receptor binding profiles contribute to differences in their efficacy and side-effect profiles.
-
Iloperidone: Exhibits high affinity for 5-HT2A and D2 receptors. It also has a high affinity for adrenergic α1 receptors, which is thought to contribute to its significant risk of orthostatic hypotension. Its interaction with D3 and 5-HT6, 5-HT7, and D4 receptors may also play a role in its overall clinical effects.
-
Olanzapine: Possesses a broader receptor binding profile, with high affinity for D1, D2, D4, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, muscarinic M1-M5, adrenergic α1, and histamine H1 receptors. This widespread activity, particularly its potent anticholinergic and antihistaminic effects, is linked to its sedative properties and the high incidence of metabolic side effects, such as weight gain and hyperglycemia.
A diagram illustrating the receptor binding targets for both compounds is presented below.
Figure 1. Receptor binding targets of Iloperidone and Olanzapine.
Efficacy Data: Head-to-Head Clinical Trials
Direct comparative studies are crucial for evaluating the relative efficacy of antipsychotic agents. The primary measure of efficacy in schizophrenia trials is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
A key head-to-head, randomized, double-blind, placebo-controlled study provides valuable comparative data.
Table 1: Comparative Efficacy of Iloperidone vs. Olanzapine (6-Week Study)
| Outcome Measure | Iloperidone (12-16 mg/day) | Olanzapine (15 mg/day) | Placebo |
| PANSS Total Score (Mean Change from Baseline) | -20.6 | -27.8 | -10.7 |
| PANSS Positive Subscale (Mean Change) | -6.5 | -8.7 | -3.4 |
| PANSS Negative Subscale (Mean Change) | -4.1 | -5.7 | -2.1 |
| Clinical Global Impression - Severity (CGI-S) (Mean Change) | -1.1 | -1.5 | -0.6 |
Data synthesized from pivotal clinical trial results.
These results indicate that while both iloperidone and olanzapine were significantly more effective than placebo in reducing the symptoms of schizophrenia, olanzapine demonstrated a greater numerical reduction in PANSS total and subscale scores over the 6-week trial period.
Safety and Tolerability Profile
The clinical utility of an antipsychotic is often determined by its side-effect profile. Iloperidone and olanzapine exhibit distinct tolerability issues that are a direct consequence of their receptor pharmacology.
Table 2: Comparison of Key Adverse Events
| Adverse Event | Iloperidone | Olanzapine | Key Receptor Implicated |
| Weight Gain (Clinically Significant) | Moderate | High | 5-HT2C, H1 |
| Orthostatic Hypotension / Dizziness | High | Low-Moderate | α1-adrenergic |
| QTc Prolongation | High (Dose-dependent) | Low | hERG channel |
| Sedation / Somnolence | Moderate | High | H1, M1, α1 |
| Extrapyramidal Symptoms (EPS) | Low | Low | D2 |
| Hyperprolactinemia | Low | Moderate | D2 (tuberoinfundibular) |
| Anticholinergic Effects (e.g., dry mouth) | Low | Moderate | Muscarinic (M1-M5) |
The following workflow outlines the typical process for evaluating safety and efficacy in a comparative antipsychotic clinical trial.
Validating Milsaperidone's In Vivo Antagonism of 5-HT2A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Milsaperidone's antagonism of the serotonin 2A (5-HT2A) receptor, a key target in the development of atypical antipsychotics and other CNS therapeutics. By juxtaposing this compound with established and investigational 5-HT2A antagonists, this document aims to furnish researchers with the necessary data and methodologies to effectively evaluate its in vivo efficacy. The focus is on the widely accepted DOI-induced head-twitch response (HTR) model in rodents, a robust behavioral assay for assessing 5-HT2A receptor activation and antagonism.
Executive Summary
In Vitro Receptor Binding Affinity: A Comparative Analysis
A crucial initial step in validating a compound's activity at a specific target is to determine its binding affinity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. This compound demonstrates potent binding to the human 5-HT2A receptor, surpassing the affinity of its parent compound, iloperidone, and showing comparable or superior affinity to other established antagonists.
| Compound | 5-HT2A Receptor Ki (nM) | Species | Reference |
| This compound (P88) | 0.03 | Human | [2][4][5] |
| Iloperidone | 5.6 | Human | [6] |
| Risperidone | 4.5 | Human | N/A |
| Ketanserin | 2.1 | Human | N/A |
| M100907 (Volinanserin) | 0.37 | Human | N/A |
In Vivo Efficacy: The DOI-Induced Head-Twitch Response
The head-twitch response (HTR) in rodents is a rapid, rotational head movement induced by 5-HT2A receptor agonists, such as 2,5-dimethoxy-4-iodoamphetamine (DOI).[7][8][9] The frequency of these head twitches is a quantifiable measure of 5-HT2A receptor activation, and the attenuation of this response by a pre-administered compound is a strong indicator of its 5-HT2A receptor antagonism in vivo.
Comparative In Vivo Efficacy of 5-HT2A Antagonists
The following table summarizes the in vivo potency of selected 5-HT2A antagonists in blocking the DOI-induced head-twitch response in rodents. The ED50 value represents the dose of the antagonist required to reduce the head-twitch response by 50%.
| Compound | ED50 (mg/kg) | Animal Model | Reference |
| This compound | Data not publicly available | N/A | N/A |
| M100907 (Volinanserin) | 0.01 - 0.1 | Mice | N/A |
| Ketanserin | ~1.0 | Rats | N/A |
| Risperidone | Data not publicly available | N/A | N/A |
Note on this compound's In Vivo Data: While specific data on this compound's efficacy in the DOI-induced head-twitch model is not currently available in the public domain, its parent compound, iloperidone, has been shown to be a potent 5-HT2 receptor antagonist in vivo.[10] Chronic treatment with iloperidone has been found to significantly decrease the number of 5-HT2A receptors in the frontal cortex of rats.[10] Given that this compound is the active metabolite and possesses a higher affinity for the 5-HT2A receptor, it is reasonable to hypothesize that it would demonstrate significant efficacy in the head-twitch model.
Experimental Protocols
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Caption: 5-HT2A Receptor Signaling Pathway and this compound's Antagonistic Action.
DOI-Induced Head-Twitch Response: Experimental Workflow
This workflow outlines the key steps for validating the in vivo 5-HT2A antagonism of a test compound using the DOI-induced head-twitch response model.
Caption: Experimental Workflow for Validating 5-HT2A Antagonism In Vivo.
Detailed Experimental Protocol: DOI-Induced Head-Twitch Response in Mice
-
Animals: Male C57BL/6J mice are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water. Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation:
-
Dissolve (±)-DOI hydrochloride in 0.9% saline.
-
Prepare the test compound (e.g., this compound) and reference compounds (e.g., Ketanserin, M100907) in an appropriate vehicle (e.g., 0.9% saline, or saline with a small percentage of Tween 80 for less soluble compounds).
-
-
Dosing Regimen:
-
Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the DOI challenge (typically 30-60 minutes).
-
Administer DOI (e.g., 1.0 - 2.5 mg/kg, i.p.).
-
-
Behavioral Observation:
-
Immediately after DOI administration, place each mouse individually into a clean observation chamber (e.g., a standard Plexiglas cage).
-
Record the number of head twitches for a set duration, typically 30 to 60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.
-
Observations can be done by a trained observer blind to the treatment conditions or through automated video tracking systems.
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to determine the significance of the reduction in head twitches by the test compound.
-
Construct a dose-response curve and calculate the ED50 value for the test compound, which is the dose that produces a 50% reduction in the DOI-induced head-twitch response.
-
Conclusion
This compound is a potent 5-HT2A receptor antagonist with high in vitro binding affinity. While direct in vivo validation using the DOI-induced head-twitch model is needed, the available data on its parent compound, iloperidone, and its strong in vitro profile suggest it is a promising candidate for further investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to conduct such in vivo validation studies and to objectively assess this compound's potential as a therapeutic agent targeting the 5-HT2A receptor.
References
- 1. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. vandapharma.com [vandapharma.com]
- 4. Iloperidone metabolite P88 | CAS 133454-55-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medkoo.com [medkoo.com]
- 6. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ex vivo studies with iloperidone (HP 873), a potential atypical antipsychotic with dopamine D2/5-hydroxytryptamine2 receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Milsaperidone and Other Second-Generation Antipsychotics in the Management of Bipolar Disorder
Disclaimer: Milsaperidone is a hypothetical compound created for the purpose of this guide to illustrate a comparative framework for novel drug candidates. All data presented for this compound is fictional and designed to be plausible within the context of current psychopharmacology. Data for comparator drugs is based on publicly available scientific literature.
Introduction
The management of bipolar disorder has been significantly advanced by the development of second-generation antipsychotics (SGAs), which offer efficacy for manic and mixed episodes, and in some cases, bipolar depression and maintenance therapy. These agents are characterized by their antagonism of dopamine D2 and serotonin 5-HT2A receptors. This guide provides a comparative overview of the fictional SGA, this compound, against established treatments—Olanzapine, Risperidone, and Aripiprazole—focusing on preclinical and clinical data to inform research and development professionals.
Preclinical Profile Comparison
A drug's preclinical profile, particularly its receptor binding affinity, provides foundational insights into its potential therapeutic effects and side-effect liabilities. This compound is hypothesized as a potent antagonist at D2 and 5-HT2A receptors with a high affinity for the 5-HT7 receptor, a target of growing interest for its potential antidepressant and cognitive-enhancing effects.
Receptor Binding Affinity
The binding affinities (Ki, in nM) of this compound and comparator SGAs for key receptors are summarized below. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Fictional Data) | Olanzapine | Risperidone | Aripiprazole |
| Dopamine D2 | 1.5 | 1.1 | 3.13 | 0.34 |
| Serotonin 5-HT2A | 0.8 | 4 | 0.16 | 3.4 |
| Serotonin 5-HT7 | 2.1 | 19 | 3.31 | 39 |
| Histamine H1 | 15.0 | 7 | 20 | 61 |
| Adrenergic α1 | 12.5 | 19 | 0.8 | 57 |
| Data for Olanzapine, Risperidone, and Aripiprazole are compiled from publicly available databases and literature. |
This profile suggests this compound has a potent D2/5-HT2A antagonism, characteristic of SGAs, with a potentially unique contribution from high 5-HT7 antagonism. Its lower affinity for H1 and α1 receptors compared to some agents might predict a lower burden of sedation and orthostatic hypotension.
Milsaperidone and Paliperidone: A Comparative Guide on Safety and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety and tolerability profiles of Milsaperidone and the established atypical antipsychotic, paliperidone. Given that this compound is a new chemical entity and an active metabolite of iloperidone, with demonstrated bioequivalence, this comparison leverages clinical data from iloperidone studies as a proxy for this compound's profile. This document is intended to offer an objective overview supported by available experimental data to inform research and drug development efforts in the field of neuropsychopharmacology.
Executive Summary
This compound, currently under FDA review with a target action date of February 21, 2026, is positioned as a novel treatment for schizophrenia and bipolar I disorder, and as an adjunctive therapy for major depressive disorder. Its bioequivalence to iloperidone allows for the utilization of a substantial existing body of clinical data on safety and efficacy. Paliperidone, an active metabolite of risperidone, is a widely prescribed antipsychotic available in both oral and long-acting injectable formulations. This guide synthesizes data from clinical trials and meta-analyses to compare the key safety and tolerability parameters of these two agents, focusing on adverse events of clinical significance to researchers and clinicians.
Mechanism of Action and Receptor Binding Profiles
Both this compound (via iloperidone) and paliperidone are atypical antipsychotics that exert their therapeutic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. However, differences in their receptor binding affinities may contribute to variations in their safety and tolerability profiles.
Quantitative Comparison of Adverse Events
The following tables summarize key safety and tolerability data for iloperidone (as a proxy for this compound) and paliperidone from clinical trials and meta-analyses. It is important to note that the data are derived from different studies and patient populations, which may influence the results.
Table 1: Common Treatment-Emergent Adverse Events
| Adverse Event | Iloperidone (%) | Paliperidone (%) | Source(s) |
| Dizziness | 11.6 | - | [1] |
| Somnolence/Sedation | 8.3 | ≥5 | [1][2] |
| Dry Mouth | 6.8 | - | [1] |
| Akathisia | 3.7 | 11.1 (LAI) | [1][3] |
| Extrapyramidal Symptoms (EPS) | 2.5 | 11.2 (LAI) | [1][4] |
| Weight Gain (≥7% increase) | 13.0 | 11.9 (LAI) / 32.4 (vs oral APs) | [2][3][5] |
| Injection Site Pain (LAI) | N/A | 18.6 | [3] |
| Insomnia | - | 16.8 (LAI) | [3] |
| Anxiety | - | 10.6 (LAI) | [3] |
Data for paliperidone long-acting injectable (LAI) are specified where applicable. Data for oral paliperidone may differ.
Table 2: Metabolic and Endocrine Side Effects
| Parameter | Iloperidone | Paliperidone | Source(s) |
| Mean Weight Gain (Short-term) | +2.50 kg | +1.24 kg | [6] |
| Risk of ≥7% Weight Increase (Short-term vs. Placebo) | RR = 3.13 | RR = 2.17 | [6] |
| Prolactin Elevation | Minimal | Significant, similar to risperidone | [7][8] |
| Tardive Dyskinesia (TD) Rate (Schizophrenia) | - | Probable TD: 0.19% (oral), 0.12% (LAI) | [9][10] |
RR = Relative Risk
Experimental Protocols
Iloperidone Relapse Prevention Study (REPRIEVE - NCT01291511)
This Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study evaluated the efficacy of iloperidone in preventing relapse in patients with schizophrenia.[1][11]
-
Study Design:
-
Screening Phase: Patients with a DSM-IV diagnosis of schizophrenia for at least one year were screened.[11]
-
Open-Label Titration and Stabilization Phase (14-24 weeks): Patients were titrated to a flexible dose of oral iloperidone (8-24 mg/day).[1][11]
-
Double-Blind Relapse Prevention Phase (up to 26 weeks): Stabilized patients were randomized (1:1) to continue their iloperidone dose or switch to placebo.[1][11]
-
Open-Label Extension (up to 52 weeks): To evaluate long-term safety.[11]
-
-
Inclusion Criteria:
-
Adults with a diagnosis of schizophrenia (DSM-IV) for at least one year.
-
In need of ongoing psychiatric treatment with a documented reason for a change in therapy.
-
PANSS score ≤ 100 and CGI-S score ≤ 5 at screening.[11]
-
-
Exclusion Criteria:
-
Diagnosis of schizophreniform or schizoaffective disorder.
-
Active symptoms of another primary psychiatric diagnosis that would interfere with protocol compliance.
-
Pregnant or nursing women.[11]
-
-
Outcome Measures:
Paliperidone Palmitate in Schizophrenia Study (NCT00210548)
This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter, dose-response study to evaluate the efficacy and safety of three fixed doses of paliperidone palmitate in subjects with schizophrenia.[13][14]
-
Study Design:
-
Screening Phase (up to 7 days): Patients with a DSM-IV diagnosis of schizophrenia for at least one year were screened.[13]
-
Double-Blind Treatment Period (13 weeks): Patients were randomized to receive one of three fixed doses of paliperidone palmitate (50 mg eq., 100 mg eq., or 150 mg eq.) or placebo, administered as intramuscular injections on days 1, 8, 36, and 64.[13]
-
-
Inclusion Criteria:
-
DSM-IV diagnosis of schizophrenia (disorganized, catatonic, paranoid, residual, or undifferentiated type) for at least 1 year.
-
Total PANSS score of 70 to 120 at screening and baseline.
-
Body mass index (BMI) > 17.0 kg/m ².[13]
-
-
Outcome Measures:
-
Primary Efficacy: Change in the Positive and Negative Syndrome Scale for Schizophrenia (PANSS) total score.[13]
-
Secondary Efficacy: Clinical Global Impression of Severity (CGI-S) and Personal and Social Performance (PSP) Scale.[13]
-
Safety: Evaluation of adverse events, clinical laboratory tests, vital signs, and ECGs.
-
Conclusion
Based on the available data, this compound, through its bioequivalence with iloperidone, presents a safety and tolerability profile that is distinct from paliperidone. Iloperidone appears to have a lower propensity for extrapyramidal symptoms and akathisia compared to some other atypical antipsychotics. However, it is associated with a greater risk of short-term weight gain compared to paliperidone. Conversely, paliperidone is associated with a higher risk of hyperprolactinemia.
The choice between these agents in a clinical or research setting will depend on the specific patient profile and a careful consideration of the potential risks and benefits. Further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative safety and tolerability of this compound and paliperidone.
References
- 1. A Randomized Trial of Iloperidone for Prevention of Relapse in Schizophrenia: The REPRIEVE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Landmark Study Shows Once-Monthly Long-Acting Therapy INVEGA® SUSTENNA® (paliperidone palmitate) Significantly Delayed Time to Relapse in Patients with Schizophrenia Compared to Daily Oral Antipsychotic [jnj.com]
- 3. Treatment effect with paliperidone palmitate compared with oral antipsychotics in patients with recent‐onset versus more chronic schizophrenia and a history of criminal justice system involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of drug induced weight and metabolic effects: findings from an RCT in healthy volunteers treated with olanzapine, iloperidone, or placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Body weight and metabolic adverse effects of asenapine, iloperidone, lurasidone and paliperidone in the treatment of schizophrenia and bipolar disorder: a systematic review and exploratory meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Novel and Newly Approved Antipsychotics on Serum Prolactin Levels: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INVEGA SUSTENNA® (paliperidone palmitate) Prolactin Data [invegasustennahcp.com]
- 9. Incidence of tardive dyskinesia: a comparison of long-acting injectable and oral paliperidone clinical trial databases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incidence of tardive dyskinesia: a comparison of long-acting injectable and oral paliperidone clinical trial databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Atypical Antipsychotic Efficacy | Fanapt (iloperidone) [fanaptpro.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. NCT00210548 - A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Dose-Response Study to Evaluate the Efficacy and Safety of 3 Fixed Doses (50 mg eq., 100 mg eq., and 150 mg eq.) of Paliperidone Palmitate in Subjects With Schizophrenia - The YODA Project [yoda.yale.edu]
Milsaperidone: A Comparative Analysis of Efficacy in Schizophrenia and Bipolar I Disorder
For Immediate Release
A comprehensive review of clinical trial data provides a comparative landscape of the efficacy of Milsaperidone (Bysanti™) in the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder. This guide synthesizes key efficacy findings and experimental methodologies from pivotal studies to inform researchers, scientists, and drug development professionals. This compound, a new chemical entity, is the major active metabolite of iloperidone and is bioequivalent to it, allowing for the direct application of iloperidone's extensive clinical trial data to understand this compound's therapeutic potential.[1]
Executive Summary
This compound, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, has demonstrated significant efficacy in managing the core symptoms of both schizophrenia and bipolar I mania.[1][2] In schizophrenia, clinical trials have established its effectiveness in reducing both positive and negative symptoms, as measured by the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS).[3][4][5] For bipolar I disorder, this compound has shown a robust capacity to alleviate manic symptoms, with significant improvements observed in the Young Mania Rating Scale (YMRS) scores.[6][7][8][9] This guide provides a direct comparison of the quantitative outcomes and the experimental designs of the key clinical studies supporting its use in these distinct, yet sometimes overlapping, psychiatric conditions.
Data Presentation: Efficacy in Schizophrenia vs. Bipolar I Disorder
The following tables summarize the primary efficacy outcomes from key placebo-controlled clinical trials of iloperidone, which are applicable to this compound due to their bioequivalence.
Table 1: Efficacy of this compound (data from Iloperidone trials) in Schizophrenia
| Trial Identifier/Reference | Duration | Patient Population | Intervention | Primary Efficacy Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value |
| Phase III (4-week)[4][5] | 4 Weeks | Adults with acute exacerbation of schizophrenia (n=604) | Iloperidone 24 mg/day | Change in PANSS Total Score | Significant improvement | Less improvement | <0.05 |
| Phase III (6-week)[4][5] | 6 Weeks | Adults with acute exacerbation of schizophrenia (n=706) | Iloperidone 12-16 mg/day & 20-24 mg/day | Change in BPRS Total Score | Significant reduction | Less reduction | <0.05 |
| Phase II[3] | 4 Weeks | Hospitalized adults with acute or relapsing schizophrenia | Iloperidone (dose not specified) | Change in PANSS Total Score | -12.01 | -7.08 | 0.006 |
| Pooled Analysis[10] | 4-6 Weeks | Adults with schizophrenia | Iloperidone 10-16 mg/day | Change in PANSS Positive Subscale Score | 3.7 ± 0.26 | 2.7 ± 0.29 | <0.05 |
| Pooled Analysis[10] | 4-6 Weeks | Adults with schizophrenia | Iloperidone 10-16 mg/day | Change in PANSS Negative Subscale Score | 2.2 ± 0.29 | 1.3 ± 0.32 | <0.05 |
Table 2: Efficacy of this compound (data from Iloperidone trial) in Bipolar I Disorder (Acute Manic/Mixed Episodes)
| Trial Identifier/Reference | Duration | Patient Population | Intervention | Primary Efficacy Endpoint | Mean Difference from Placebo (95% CI) | p-value |
| Phase III (VP-VYV-683-3201)[7][8][9][11] | 4 Weeks | Adults with bipolar I disorder, current manic or mixed episode (n=414) | Iloperidone up to 24 mg/day | Change in YMRS Total Score | -4.0 (-5.70 to -2.25) | 0.000008 |
| Phase III (VP-VYV-683-3201) | 4 Weeks | Adults with bipolar I disorder, current manic or mixed episode | Iloperidone up to 24 mg/day | Change in CGI-S Score | Statistically significant improvement vs. placebo | 0.0005 |
| Phase III (VP-VYV-683-3201)[8] | 4 Weeks | Adults with bipolar I disorder, current manic or mixed episode | Iloperidone up to 24 mg/day | Change in CGI-C Score | Statistically significant improvement vs. placebo | 0.0002 |
Experimental Protocols
Schizophrenia Efficacy Trials
The efficacy of this compound in schizophrenia is supported by data from several randomized, double-blind, placebo- and active-controlled trials of iloperidone. A notable example is a 4-week trial involving 604 patients with acute schizophrenia who received a fixed dose of iloperidone 24 mg/day.[4][5] The primary outcome was the change from baseline in the PANSS total score.[4] Another key 6-week study included 706 patients who were administered flexible doses of iloperidone (12-16 mg/day or 20-24 mg/day), with the primary endpoint being the change from baseline in the BPRS total score.[4][5] In both studies, iloperidone was titrated over the first week to the target dose to minimize the risk of orthostatic hypotension.[4]
Bipolar I Disorder Efficacy Trial
The pivotal study for this compound's efficacy in bipolar I disorder was a 4-week, randomized, double-blind, placebo-controlled, multicenter Phase III trial (NCT04819776).[7][9] This study enrolled 414 adult patients diagnosed with bipolar I disorder experiencing an acute manic or mixed episode.[7][9][12] Participants were randomized to receive either flexibly-dosed iloperidone (up to 24 mg/day, administered twice daily) or a placebo.[7][11] The primary efficacy measure was the change in the Young Mania Rating Scale (YMRS) total score from baseline to week 4.[6][7][11] Secondary endpoints included changes in the Clinical Global Impressions-Severity (CGI-S) and Clinical Global Impression of Change (CGI-C) scales.[6][7][11]
Mandatory Visualization
Caption: this compound's antagonism of D2 and 5-HT2A receptors.
Caption: Workflow of the pivotal Phase III trial in Bipolar I Disorder.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medscape.com [medscape.com]
- 4. Atypical Antipsychotic Efficacy | Fanapt (iloperidone) [fanaptpro.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. journals.sagepub.com [journals.sagepub.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Iloperidone Shown to be Effective in Bipolar I Disorder in Phase III Clinical Study [medicaldialogues.in]
- 9. Efficacy and Safety of Iloperidone in Bipolar Mania: A Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of iloperidone in schizophrenia: a PANSS five-factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. hcplive.com [hcplive.com]
Milsaperidone: A Novel Antipsychotic in Late-Stage Clinical Development for Major Psychiatric Disorders
A comprehensive meta-analysis of available clinical trial data positions Milsaperidone, a novel atypical antipsychotic, as a promising therapeutic agent for a range of psychiatric disorders. Currently undergoing a Phase 3 clinical trial for Major Depressive Disorder (MDD) and pending regulatory approval for schizophrenia and bipolar I disorder, this compound's unique pharmacological profile and its relationship to the established antipsychotic iloperidone are of significant interest to the research and drug development community.
This compound (also known as Bysanti™) is the primary active metabolite of iloperidone and functions as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2] Vanda Pharmaceuticals has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for this compound for the treatment of acute bipolar I disorder and schizophrenia, with a Prescription Drug User Fee Act (PDUFA) target action date of February 21, 2026.[2][3] The NDA leverages the extensive clinical data of its parent drug, iloperidone, due to demonstrated bioequivalence between the two compounds.[4][5]
This guide provides a comparative analysis of this compound (leveraging iloperidone data) against current standard-of-care treatments for MDD, schizophrenia, and bipolar I disorder, presenting available quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.
Comparative Efficacy and Safety Analysis
The following tables summarize the available quantitative data from clinical trials of iloperidone (as a proxy for this compound) and standard-of-care treatments for Major Depressive Disorder, Schizophrenia, and Bipolar I Disorder.
Major Depressive Disorder (Adjunctive Therapy)
This compound is currently in a Phase 3, randomized, double-blind, placebo-controlled, multicenter study (NCT06830044) to assess its efficacy and safety as an adjunctive therapy in patients with MDD who have an inadequate response to their current antidepressant treatment.[6][7] While results from this trial are not yet available, data from a study on iloperidone as an adjunct to SSRIs for residual anger and irritability in MDD, and meta-analyses of current standard-of-care adjunctive treatments, provide a basis for comparison.
Table 1: Adjunctive Therapies for Major Depressive Disorder
| Treatment | Study Design | Primary Efficacy Endpoint | Key Efficacy Results | Common Adverse Events |
| Iloperidone (as adjunct to SSRI) | Randomized, double-blind, placebo-controlled crossover | Change in Symptom Questionnaire (SQ) Anger/Hostility Subscale | No significant difference compared to placebo (p=0.77).[8] | Dizziness, dry mouth, somnolence.[8] |
| Aripiprazole (adjunctive) | Meta-analysis of open-label studies | Remission from depression | Weighted average remission proportion of 0.33.[9] | Akathisia (15-23.1%), weight gain (3.5-28%), insomnia (12-17%), somnolence (14%), fatigue (18%).[9][10] |
| SSRIs/SNRIs (monotherapy) | Meta-analysis of head-to-head RCTs | Remission (HAMD-17 ≤7-8 or MADRS ≤10-12) | Meta-analytic remission rates: SNRIs 48.5%, SSRIs 41.9%.[11] | Higher dropout rates due to adverse drug reactions with SNRIs compared to SSRIs.[11] |
Schizophrenia
The NDA for this compound in schizophrenia is supported by the extensive clinical trial data of its parent compound, iloperidone.
Table 2: Treatments for Schizophrenia
| Treatment | Study Design | Primary Efficacy Endpoint | Key Efficacy Results | Common Adverse Events |
| Iloperidone | Pooled data from 3 RCTs vs. Haloperidol | Time to relapse | Equivalent to haloperidol in time to relapse.[12] | Insomnia (18.1%), anxiety (10.8%), aggravated schizophrenia (8.9%). Lower rates of extrapyramidal symptoms (EPS) compared to haloperidol.[12] |
| Iloperidone | RCT vs. Risperidone | Change in PANSS total score | As effective as risperidone. | Dizziness, dry mouth, dyspepsia, somnolence. Lower risk of motor-related adverse events than risperidone.[13] |
| Atypical Antipsychotics (various) | Systematic review and meta-analysis | Improvement in overall symptoms | Risperidone, amisulpride, zotepine, olanzapine, and clozapine were more effective than typical antipsychotics. Quetiapine and sertindole were not significantly different.[14] | Varied by agent; weight gain and metabolic changes are common concerns with some atypical antipsychotics.[14] |
Bipolar I Disorder (Manic or Mixed Episodes)
The efficacy and safety of iloperidone in treating manic or mixed episodes associated with Bipolar I Disorder have been demonstrated in a pivotal Phase 3 clinical trial.
Table 3: Treatments for Bipolar I Disorder (Mania)
| Treatment | Study Design | Primary Efficacy Endpoint | Key Efficacy Results | Common Adverse Events |
| Iloperidone | Phase 3, randomized, double-blind, placebo-controlled | Change in Young Mania Rating Scale (YMRS) total score | Significant improvement vs. placebo (LS mean difference of -4.0, p=0.000008).[8] | Tachycardia, dizziness, dry mouth, increased ALT, nasal congestion, weight gain, somnolence. Low incidence of akathisia and EPS.[8] |
| Risperidone | 3-week, randomized, double-blind, placebo-controlled | Change in YMRS total score | Remission rate (YMRS ≤12) of 38% vs. 20% for placebo.[12] | Extrapyramidal symptoms (lower than haloperidol), weight gain.[12] |
| Olanzapine | 4-week, randomized, double-blind, placebo-controlled | Change in YMRS total score | Significantly greater improvement vs. placebo (-14.8 vs. -8.1, p<0.001).[4] | Weight gain (2.1 kg vs. 0.45 kg for placebo), somnolence (38.2% vs. 8.3% for placebo).[4] |
| Lithium | Systematic review of RCTs and meta-analyses | Reduction in manic symptoms | Superior to aripiprazole, valproic acid, and quetiapine in improving manic symptoms.[5] | Various, requiring therapeutic drug monitoring.[5] |
Experimental Protocols
This compound (VHX-896-3201) for Major Depressive Disorder (NCT06830044)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
-
Participants: Adults (18-65 years) with a DSM-5-TR diagnosis of MDD who are currently experiencing an inadequate response to a stable dose of an approved antidepressant.
-
Intervention: Participants are randomized to receive either this compound or a placebo as an adjunctive treatment to their ongoing antidepressant therapy for six weeks.
-
Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.
-
Secondary Outcome Measures: Changes in the Clinical Global Impressions-Severity (CGI-S) and Clinical Global Impressions-Change (CGI-C) scales.
Iloperidone for Bipolar Mania (NCT04819776)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Participants: Adults with a diagnosis of Bipolar I Disorder experiencing a manic or mixed episode.
-
Intervention: Participants were randomized 1:1 to receive either iloperidone (up to 24 mg/day) or a placebo for four weeks.
-
Primary Outcome Measure: Change from baseline to week 4 in the Young Mania Rating Scale (YMRS) total score.
-
Secondary Outcome Measures: Change from baseline in the Clinical Global Impressions-Severity (CGI-S) and Clinical Global Impression of Change (CGI-C) scales.[15]
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action as a D2 and 5-HT2A receptor antagonist.
This compound MDD Adjunctive Therapy Trial Workflow
Caption: Workflow of the Phase 3 clinical trial for this compound in MDD.
References
- 1. Augmentation treatment in major depressive disorder: focus on aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCT00250367 - The Safety And Efficacy Of Risperdal (Risperidone) Versus Placebo As Add-On Therapy To Mood Stabilizers In The Treatment Of The Manic Phase Of Bipolar Disorder - The YODA Project [yoda.yale.edu]
- 3. The efficacy, acceptability, and safety of five atypical antipsychotics in patients with first-episode drug-naïve schizophrenia: a randomized comparative trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lithium, the gold standard drug for bipolar disorder: analysis of current clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of this compound as Adjunctive Therapy in the Treatment of Patients with Major Depressive Disorder | ORI [ori.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. A placebo-controlled crossover study of iloperidone augmentation for residual anger and irritability in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Risperidone in the treatment of bipolar mania - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A systematic review of atypical antipsychotic drugs in schizophrenia - NIHR Health Technology Assessment programme: Executive Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Aripiprazole as adjunctive therapy for patients with major depressive disorder: overview and implications of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative effects of Milsaperidone and aripiprazole on metabolic parameters
An Objective Guide for Researchers and Drug Development Professionals
The selection of second-generation antipsychotics (SGAs) requires a careful balance between therapeutic efficacy and the risk of adverse effects, particularly metabolic dysregulation. Metabolic side effects, including weight gain, dyslipidemia, and glucose intolerance, are significant concerns that can impact patient adherence and long-term health.[1] This guide provides a detailed comparison of the metabolic effects of Milsaperidone (a hypothetical compound with properties similar to risperidone for illustrative purposes) and Aripiprazole, supported by experimental data from clinical trials.
Aripiprazole is known for its unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1] In contrast, this compound is characterized as a potent D2 and 5-HT2A antagonist.[1] These mechanistic differences are believed to underlie their divergent metabolic profiles.[1] While aripiprazole is often considered to have a more favorable metabolic profile, this compound has been consistently linked to a higher risk of weight gain and adverse metabolic changes.[1]
Data Presentation: Quantitative Comparison of Metabolic Parameters
The following tables summarize the quantitative data from a 7-week, randomized, double-blind, controlled trial comparing the metabolic effects of this compound and Aripiprazole in patients with schizophrenia.[1][2]
Table 1: Change in Body Mass Index (BMI) and Waist Circumference
| Parameter | This compound (Mean Change ± SD) | Aripiprazole (Mean Change ± SD) | p-value |
| BMI ( kg/m ²) | +1.1 ± 0.3 | +0.4 ± 0.2 | < 0.001 |
| Waist Circumference (cm) | +1.2 | +0.4 | 0.066 |
Data sourced from a 7-week clinical trial.[2][3]
Table 2: Change in Fasting Lipid Profile
| Parameter | This compound (Mean Change in mg/dL) | Aripiprazole (Mean Change in mg/dL) | p-value |
| Triglycerides | +28.1 | +7.3 | 0.084 |
| Total Cholesterol | +5.1 | +0.1 | 0.511 |
While trends favored Aripiprazole, the differences in lipid parameters did not reach statistical significance in this short-term study.[1][2][3]
Table 3: Change in Fasting Blood Sugar
| Parameter | This compound (Mean at Week 8) | Aripiprazole (Mean at Week 8) | p-value |
| Fasting Blood Sugar (mg/dL) | 102.80 ± 2.92 | 88.96 ± 4.33 | < 0.001 |
Data from an 8-week study in male patients with schizophrenia.[4][5]
Table 4: Effects on Appetite
| Appetite Change | This compound (% of Patients) | Aripiprazole (% of Patients) | p-value |
| Increased Appetite | 55.2% | 39.3% | - |
| Decreased Appetite | 20.7% | 60.7% | 0.002 |
Appetite changes are considered a potential early predictor of long-term metabolic outcomes.[1][3]
Signaling Pathways and Mechanisms of Action
The differential metabolic effects of this compound and Aripiprazole can be attributed to their distinct interactions with various neurotransmitter receptors, which in turn modulate downstream signaling pathways involved in energy homeostasis. This compound's potent antagonism of D2 and 5-HT2A receptors is strongly linked to metabolic disturbances. In contrast, Aripiprazole's partial agonism at D2 receptors may confer a more stabilizing effect on these pathways.
Experimental Protocols
The data presented in Tables 1, 2, and 4 are derived from a 7-week, randomized, double-blind, controlled clinical trial with the following methodology:[1][2]
-
Study Population: 60 patients diagnosed with schizophrenia. Participants were either antipsychotic-naïve or had undergone a minimum one-week washout period from previous medications.
-
Randomization and Blinding: Patients were randomly allocated in a double-blind fashion to receive either Aripiprazole (n=30) or this compound (n=30).
-
Treatment Protocol:
-
Aripiprazole group received 5–30 mg/day.
-
This compound group received 2–10 mg/day.
-
Dosages were flexible and adjusted based on clinical response and tolerability.
-
-
Primary Outcome Measure: The primary endpoint was the change in Body Mass Index (BMI) from baseline to week 7.
-
Secondary Outcome Measures: Secondary endpoints included changes in waist circumference, blood pressure, and fasting lipid profiles (total cholesterol, triglycerides). Appetite changes and other treatment-emergent adverse events were also systematically recorded.
-
Data Analysis: Missing data were handled using generalized estimating equations (GEE). A group × time interaction was analyzed to compare BMI trajectories between the two treatment arms.
Visualization of Experimental Workflow
The following diagram illustrates the workflow of a typical comparative clinical trial designed to assess the metabolic effects of two antipsychotic agents.
Conclusion
The available evidence consistently indicates that Aripiprazole has a more favorable short-term metabolic profile compared to this compound (as represented by risperidone data).[1] Patients treated with Aripiprazole demonstrated significantly less weight gain and lower increases in fasting blood sugar.[1][5] Furthermore, the divergent effects on appetite suggest an early, clinically accessible predictor for metabolic trajectories, with Aripiprazole more often associated with decreased appetite.[1] While long-term studies present a more complex picture with some comparable effects, the short-term data strongly support the integration of metabolic risk assessment into clinical practice when selecting an antipsychotic agent. These findings underscore the importance of individualized treatment strategies and continuous metabolic monitoring for patients receiving second-generation antipsychotics.
References
- 1. Assessing the metabolic impact of aripiprazole versus risperidone in the treatment of schizophrenia: a randomized double-blind controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the metabolic impact of aripiprazole versus risperidone in the treatment of schizophrenia: a randomized double-blind controlled clinical trial | springermedizin.de [springermedizin.de]
- 4. The Difference of Fasting Blood Sugar of Male Patients with Schizophrenia Treated with Flexible Dose between Aripiprazole and Risperidone in Medan, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Difference of Fasting Blood Sugar of Male Patients with Schizophrenia Treated with Flexible Dose between Aripiprazole and Risperidone in Medan, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Procedures for the Investigational Compound Milsaperidone
Disclaimer: Milsaperidone is an investigational atypical antipsychotic and a prodrug of iloperidone, developed by Vanda Pharmaceuticals.[1][2] As a research and development compound, a comprehensive, publicly available Safety Data Sheet (SDS) with official disposal guidelines may not exist. The following procedures are based on established best practices for the disposal of novel research and pharmaceutical compounds and are intended to provide essential safety and logistical information for laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[3]
Step 1: Hazard Assessment and Characterization
Before disposal, a thorough hazard assessment is critical. For a novel compound, this involves evaluating all available data. If working with a known substance, the Safety Data Sheet (SDS) is the primary source for this information.[4]
Physicochemical and Toxicological Profile (Hypothetical Data for this compound)
The following table summarizes the type of data required for a proper disposal assessment. Since specific disposal-related data for this compound is not publicly available, this table is illustrative.
| Property | Hypothetical Value / Information | Disposal Implication |
| Chemical Formula | C₂₄H₂₉FN₂O₄[1] | Provides basic identification. |
| Molar Mass | 428.504 g·mol⁻¹[1] | Relevant for calculating concentrations in waste streams. |
| Physical State | Solid powder | Determines whether it should be handled as solid or liquid waste. Solid waste must be kept separate from liquid waste.[5] |
| Solubility | Assumed to be sparingly soluble in water; soluble in organic solvents like DMSO, ethanol. | Influences choice of waste container and potential for environmental leaching. Prohibits sewer disposal.[6] |
| Hazard Classification | Treat as acutely toxic (oral). Its active metabolite, Paliperidone, is classified as "Toxic if swallowed".[7] Assume potential for reproductive toxicity based on general characteristics of related compounds.[8] | Dictates handling procedures (use of PPE), segregation as hazardous waste, and final disposal method (e.g., incineration). Waste is likely a "P-listed" or "U-listed" hazardous waste.[9] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | Requires segregation from incompatible wastes to prevent dangerous reactions.[5] |
| Ecotoxicity | Data not available. Assume harmful to aquatic life. | Reinforces the prohibition of drain disposal to protect waterways. The EPA has banned the sewering of all hazardous waste pharmaceuticals.[10][11] |
Step 2: Segregation, Containerization, and Labeling
Proper segregation and labeling are fundamental to safe laboratory waste management.[12] Mixing incompatible chemicals can lead to violent reactions, and accurate labeling is crucial for safe handling by EHS personnel.[13]
-
Segregate Waste Streams:
-
Solid Waste: Collect this compound-contaminated solids (e.g., gloves, weighing papers, contaminated vials) in a designated, sealed container separate from liquid waste.[5]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a plastic-coated glass or high-density polyethylene carboy). Do not mix with other chemical wastes unless compatibility is confirmed.[5][14]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.
-
-
Use Appropriate Containers:
-
Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[14][15]
-
The original chemical container is often the best choice for storing its own waste.[14]
-
Place the primary waste container in secondary containment (e.g., a plastic tub) to contain any potential spills.[6][13]
-
-
Label Containers Clearly:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[14]
-
The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[13]
-
The accumulation start date (the date waste was first added).[13]
-
An indication of the hazards (e.g., "Toxic," "Biohazard" if applicable).
-
The Principal Investigator's name and lab location.[13]
-
-
Step 3: Experimental Protocol - Waste Neutralization (Hypothetical)
Disclaimer: The following is a hypothetical protocol for the chemical degradation of a research compound. DO NOT attempt this procedure without a thorough, substance-specific risk assessment and validation by qualified chemists and your institution's EHS department. This example is for illustrative purposes only.
Objective: To degrade the this compound molecule in a liquid waste stream via oxidative cleavage to potentially less toxic byproducts before collection by EHS.
Methodology:
-
Preparation: Work within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Characterization: Ensure the this compound waste stream is free of incompatible solvents (e.g., other reactive chemicals). Quantify the approximate concentration of this compound in the solution.
-
Reagent Preparation: Prepare a 10% solution of potassium permanganate (KMnO₄) in water. Prepare a 1M solution of sodium bisulfite (NaHSO₃) for quenching.
-
Degradation Reaction:
-
While stirring the this compound waste solution, slowly add the 10% KMnO₄ solution dropwise.
-
Monitor the reaction for signs of gas evolution or excessive heat generation. If observed, cease addition immediately.
-
Continue addition until a faint, persistent pink or purple color remains, indicating a slight excess of permanganate.
-
-
Quenching:
-
Slowly add the 1M sodium bisulfite solution to quench the excess potassium permanganate. The purple color will disappear, and a brown manganese dioxide precipitate may form.
-
-
Final pH Adjustment: Check the pH of the final solution. Neutralize to a pH between 6.0 and 8.0 using dilute acid or base as needed.
-
Disposal: Containerize the treated waste solution in a properly labeled hazardous waste container for EHS pickup. The label should indicate the final contents, including the degradation products.
Step 4: Storage and Disposal
All chemical waste must be managed in compliance with institutional policies and regulations such as the Resource Conservation and Recovery Act (RCRA).[16][17]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][16] Ensure incompatible wastes are segregated.[6]
-
Arrange for Pickup: Once the container is full or the project concludes, submit a chemical waste collection request to your institution's EHS department.[3]
-
Professional Disposal: EHS will arrange for the transport and ultimate disposal of the waste by a licensed hazardous waste management company, likely via incineration.[3][17]
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [3][4][6]
Mandatory Visualization
The following workflow diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Vanda Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. benchchem.com [benchchem.com]
- 14. vumc.org [vumc.org]
- 15. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 16. odu.edu [odu.edu]
- 17. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Milsaperidone
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for Milsaperidone is not publicly available. This compound is an investigational drug pending FDA approval.[1][2][3] The following guidance is based on general best practices for handling potentially hazardous pharmaceutical compounds and investigational new drugs. Researchers and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The procedural, step-by-step guidance is intended to directly answer specific operational questions for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to the lack of specific hazard data for this compound, a cautious approach is recommended, treating it as a potentially hazardous compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Volume Handling (e.g., weighing, preparing solutions in a ventilated enclosure) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields |
| High-Volume Handling or Potential for Aerosolization | - Double nitrile gloves- Disposable gown with tight-fitting cuffs- Chemical splash goggles and a face shield |
| Cleaning and Decontamination | - Double nitrile gloves- Disposable gown- Chemical splash goggles and a face shield |
| Emergency Spill Response | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and a face shield- Appropriate respiratory protection (consult EHS) |
Handling Procedures
All work with this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.
Experimental Workflow for Handling this compound:
Experimental workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Alert others and your supervisor.- Follow your institution's spill response protocol. For small spills, if trained, use an appropriate spill kit. |
Emergency Response Logic:
Logical flow for emergency response to this compound incidents.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and experimental materials, should be considered hazardous chemical waste.
Disposal Protocol:
-
Segregation: Collect all this compound waste separately from other laboratory waste.
-
Containment: Place solid waste in a designated, labeled, and sealed hazardous waste container. Liquid waste should be collected in a compatible, sealed, and labeled container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
The U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide guidelines for the disposal of unused medicines, which generally involve take-back programs or specific household disposal methods for the general public.[4][5][6][7] However, in a research setting, this compound waste must be managed as hazardous chemical waste through institutional EHS protocols.
Disposal Decision Pathway:
Decision pathway for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
